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Core Science & Biosynthesis

Foundational

The 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one Scaffold: Structural Properties, Reactivity, and Applications in Advanced Organic Synthesis

Executive Summary In the landscape of modern medicinal chemistry and complex alkaloid synthesis, functionalized -lactams serve as privileged structural motifs. 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and complex alkaloid synthesis, functionalized


-lactams serve as privileged structural motifs. 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one  is a highly versatile, bifunctional building block that combines the robust reactivity of a 

-keto amide with the strategic utility of an oxidatively cleavable protecting group.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of this compound. This guide moves beyond basic structural data to explore the causality behind its reactivity, detailing self-validating experimental protocols for its manipulation and deprotection. By mastering the enolate chemistry and single-electron transfer (SET) mechanisms associated with this scaffold, synthetic chemists can rapidly access complex, stereodefined piperidine derivatives.

Physicochemical & Structural Profiling

The utility of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one stems from its unique structural electronics. The piperidin-2-one core provides a constrained six-membered ring system, while the C3-acetyl group renders the


-proton highly acidic, effectively acting as a 

-dicarbonyl equivalent[1]. The N-(4-methoxyphenyl) (N-PMP) group serves a dual purpose: it prevents unwanted N-alkylation during aggressive basic conditions and acts as a latent N-H functionality that can be revealed late in a synthetic sequence[2].
Table 1: Quantitative Structural and Physicochemical Data
PropertyValueStructural Significance
Chemical Name 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-oneDefines the core

-lactam with specific N1 and C3 substitutions.
CAS Registry Number 2059936-93-3Unique identifier for sourcing and database cross-referencing.
Molecular Formula C14H17NO3Indicates a high degree of unsaturation and oxygenation.
Molecular Weight 247.29 g/mol Optimal for early-stage fragment-based drug design (FBDD).
Core Scaffold

-Lactam (Piperidin-2-one)
Privileged motif in CNS-active agents and peptidomimetics.
Protecting Group N-(4-methoxyphenyl) (N-PMP)Electron-rich aromatic ring, susceptible to oxidative cleavage.
Reactive Moiety C3-AcetylHighly enolizable; acts as a nucleophilic hub for functionalization.

Mechanistic Pathways & Reactivity

C3-Enolization and Electrophilic Trapping

The presence of the acetyl group at the C3 position adjacent to the lactam carbonyl creates a highly acidic methine proton. Treatment with strong, non-nucleophilic bases (e.g., Lithium diisopropylamide, LDA) generates a stable lithium enolate[1]. Because the N-position is protected by the PMP group, the enolate acts as a dedicated carbon nucleophile, allowing for precise C-C bond formation via alkylation, Michael additions, or aldol condensations[3].

G A 3-Acetyl-1-PMP- piperidin-2-one B Lithium Enolate Intermediate A->B LDA, THF, -78°C (Deprotonation) C C3-Functionalized Lactam B->C Electrophile (R-X) (Nucleophilic Attack)

Caption: Mechanistic pathway of C3-directed enolization and electrophilic functionalization.

Oxidative Deprotection of the N-PMP Group

The N-PMP group is a standard in organic synthesis because it is robust against bases, nucleophiles, and catalytic hydrogenation, yet uniquely sensitive to oxidation[2]. Ceric Ammonium Nitrate (CAN) is the reagent of choice for its removal. The mechanism relies on the electron-rich nature of the para-methoxy group. CAN initiates a single-electron transfer (SET), forming a radical cation. Subsequent trapping by water forms a hemiaminal, which collapses to release the free N-H lactam and p-benzoquinone[4].

G A N-PMP Lactam B Radical Cation Intermediate A->B CAN (1 equiv) Single Electron Transfer C Hemiaminal Intermediate B->C H2O Attack CAN (1 equiv) D Free N-H Lactam + p-Benzoquinone C->D Hydrolytic Cleavage

Caption: Single-electron transfer mechanism for oxidative cleavage of the N-PMP group using CAN.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every critical step includes the underlying chemical causality, allowing researchers to troubleshoot and adapt the methodology.

Protocol A: Synthesis of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one via Acylation

Objective: To install the C3-acetyl group onto the parent 1-(4-methoxyphenyl)piperidin-2-one scaffold.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon.

    • Causality: LDA is highly sensitive to moisture; ambient water will prematurely protonate the base, drastically reducing the yield of the enolate.

  • Substrate Dissolution: Dissolve 1-(4-methoxyphenyl)piperidin-2-one (10.0 mmol) in 50 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add LDA (2.0 M in THF/heptane/ethylbenzene, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

    • Causality: The low temperature ensures the formation of the kinetic enolate and prevents intermolecular self-condensation of the lactam.

  • Acylation: Add freshly distilled acetyl chloride (12.0 mmol, 1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

    • Causality: Acetyl chloride is a "hard" electrophile that reacts rapidly with the lithium enolate. Warming to 0 °C ensures complete conversion.

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
    • Causality:

      
       provides a mild proton source that neutralizes excess base without hydrolyzing the newly formed 
      
      
      
      -keto amide.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-acetylated product.

Protocol B: Oxidative Cleavage of the N-PMP Group

Objective: To remove the N-PMP protecting group, yielding 3-acetylpiperidin-2-one[2].

  • Solvent System Preparation: Dissolve 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one (5.0 mmol) in a 3:1 mixture of Acetonitrile and Water (40 mL). Cool the solution to 0 °C.

    • Causality: Acetonitrile dissolves the organic substrate, while water is strictly required both to dissolve the inorganic CAN salt and to act as the nucleophile that attacks the radical cation intermediate to form the hemiaminal[4].

  • Oxidation: Prepare a solution of Ceric Ammonium Nitrate (CAN) (15.0 mmol, 3.0 equiv) in 15 mL of water. Add this dropwise to the reaction mixture over 20 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the C3-acetyl group and suppresses over-oxidation.

  • Monitoring: Stir for 1-2 hours at 0 °C. Monitor completion via TLC (disappearance of the starting material and appearance of a highly polar baseline spot).

  • Workup: Dilute the mixture with 50 mL of water and add 10% aqueous Sodium Sulfite (

    
    ) until the distinct orange/yellow color of Ce(IV) dissipates.
    
    • Causality:

      
       reduces any unreacted highly-oxidizing Ce(IV) to inert Ce(III), preventing ongoing oxidative side reactions during the extraction phase.
      
  • Extraction: Extract the aqueous layer with Dichloromethane (4 x 30 mL). The free lactam is highly polar, necessitating multiple extractions. Dry and concentrate to yield the deprotected product.

Applications in Drug Discovery

The 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one architecture is not an end-product but a highly advanced intermediate. In pharmaceutical development, this scaffold is deployed in the following ways:

  • Spirocyclic Scaffolds: The C3 position can undergo double alkylation (e.g., with 1,4-dibromobutane) to form spirocyclic piperidines. These 3D-rich structures are highly sought after in modern drug discovery to improve metabolic stability and target specificity compared to flat, aromatic rings.

  • Asymmetric Catalysis: The

    
    -keto lactam moiety is an excellent substrate for asymmetric hydrogenation or asymmetric allylic alkylation, allowing researchers to set quaternary stereocenters at the C3 position with high enantiomeric excess[1].
    
  • Alkaloid Total Synthesis: The piperidin-2-one ring is the core of numerous natural products (e.g., pyrrolam and related piperidine alkaloids). The PMP group allows the lactam to survive harsh upstream synthetic steps before being cleanly unmasked[2].

References

  • Dokumen.pub. The Chemistry and Biology of Beta-Lactams 9781774911716. Retrieved from:[Link]

  • ResearchGate. Enantioselective Catalytic Desymmetrization of Maleimides by Temporary Removal of an Internal Mirror Plane and Stereoablative Over-reduction: Synthesis of (R)-Pyrrolam A. Retrieved from: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one

Executive Summary The compound 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one (CAS: 2059936-93-3) represents a highly versatile, functionalized δ-lactam building block. Piperidin-2-one derivatives are widely recognized as "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one (CAS: 2059936-93-3) represents a highly versatile, functionalized δ-lactam building block. Piperidin-2-one derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them ideal candidates for drug discovery and the synthesis of bioactive molecules [1]. This whitepaper provides a comprehensive technical guide on the physicochemical properties, structural rationale, and field-proven synthetic methodologies required to assemble this specific N-arylated, C3-acetylated scaffold.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one consists of three distinct pharmacophoric regions:

  • The δ-Lactam Core : Provides structural rigidity and acts as a hydrogen-bond acceptor.

  • The N-(4-Methoxyphenyl) Moiety : Enhances lipophilicity and provides an electron-rich aromatic system capable of

    
     stacking interactions.
    
  • The C3-Acetyl Group : Introduces a highly reactive

    
    -dicarbonyl-like system (a 
    
    
    
    -keto lactam), serving as an electrophilic center or a precursor for asymmetric catalytic transformations [2].
Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Compound Name 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one
CAS Registry Number 2059936-93-3
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Core Scaffold Piperidin-2-one (δ-lactam)
Hydrogen Bond Acceptors 3 (Lactam C=O, Acetyl C=O, Methoxy -O-)
Hydrogen Bond Donors 0

Retrosynthetic Strategy & Mechanistic Design

The most efficient and modular approach to synthesizing 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one involves a two-step sequence: an initial transition-metal-catalyzed N-arylation of the unsubstituted lactam, followed by a highly regioselective


-functionalization (C3-acetylation) .

SynthesisWorkflow A Piperidin-2-one (δ-lactam core) C 1-(4-Methoxyphenyl) piperidin-2-one A->C Step 1: N-Arylation B 4-Iodoanisole CuI / Ligand B->C E 3-Acetyl-1-(4-methoxyphenyl) piperidin-2-one CAS: 2059936-93-3 C->E Step 2: C3-Acetylation D LDA (-78°C) Acetyl Chloride D->E

Fig 1. Two-step synthetic workflow for 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one.

Step 1: Copper-Catalyzed Goldberg N-Arylation

The N-arylation of lactams is traditionally challenging due to the poor nucleophilicity of the amide nitrogen. To overcome this, a modified Goldberg reaction utilizing a Copper(I) catalyst and a diamine or amino acid ligand (e.g., N,N-dimethylglycine) is employed [3].

  • Causality of Reagents : The pKa of the lactam N-H is approximately 16-17. A mild base like K₂CO₃ is sufficient to establish an equilibrium of the deprotonated species. The N,N-dimethylglycine ligand is critical; it chelates the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II), and significantly lowers the activation energy required for the oxidative addition of 4-iodoanisole [3].

Step 2: Regioselective C3-Acetylation via Enolate Chemistry

Once the N-aryl lactam is isolated, the C3 position must be functionalized.

  • Causality of Reagents : The

    
    -protons of the lactam have a high pKa (~30). Therefore, a strong, sterically hindered base like Lithium Diisopropylamide (LDA, pKa ~36) is required. The reaction must be conducted at cryogenic temperatures (-78 °C) to ensure the formation of the kinetic enolate and to suppress thermodynamic side reactions, such as Claisen-type self-condensation of the lactam[2].
    

EnolateMechanism Lactam N-Aryl Piperidin-2-one Enolate Lithium Enolate (Kinetic Intermediate) Lactam->Enolate Deprotonation (-78°C) Base LDA Base Base->Enolate Product C3-Acetylated Product Enolate->Product Nucleophilic Attack Electrophile Acetyl Chloride Electrophile->Product

Fig 2. Mechanistic pathway of C3-acetylation via a kinetic lithium enolate intermediate.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and product integrity.

Protocol A: Synthesis of 1-(4-Methoxyphenyl)piperidin-2-one
  • Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, combine piperidin-2-one (1.0 equiv), 4-iodoanisole (1.2 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition : Add anhydrous DMF or Toluene to achieve a 0.2 M concentration.

  • Thermal Activation : Heat the sealed mixture to 90–110 °C for 12–24 hours.

  • Self-Validation Checkpoint (TLC/IR) : Monitor the reaction via TLC (EtOAc/Hexane). The disappearance of the starting lactam can be confirmed by IR spectroscopy (loss of the sharp N-H stretch at ~3200 cm⁻¹).

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography[4].

Protocol B: Synthesis of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one
  • Enolate Generation : Dissolve 1-(4-methoxyphenyl)piperidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Dropwise add a freshly prepared or titrated solution of LDA (1.1 equiv). Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Electrophilic Trapping : Add acetyl chloride (1.2 equiv) dropwise. Maintain the temperature at -78 °C for 2 hours, then allow it to slowly warm to -20 °C.

  • Self-Validation Checkpoint (Quenching & NMR) : Quench the reaction strictly at -20 °C with saturated aqueous NH₄Cl. This mildly acidic quench prevents base-catalyzed epimerization or retro-aldol reactions. Extract with dichloromethane. Validate the crude product via ¹H NMR: look for the appearance of a sharp singlet at ~2.2 ppm (acetyl -CH₃) and the characteristic downfield shift of the C3 methine proton.

  • Purification : Isolate the final product (CAS: 2059936-93-3) via silica gel chromatography [1].

Applications in Advanced Drug Discovery

The resulting 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is not an end-product but a highly advanced intermediate. Its primary applications include:

  • Asymmetric Catalysis : The C3-acetyl group can be subjected to asymmetric hydrogenation using chiral Ruthenium or Rhodium catalysts to yield optically active secondary alcohols, introducing a new chiral center at the C3 position [2].

  • Aldol Condensations : The methyl group of the acetyl substituent can undergo further enolization and react with aryl aldehydes to form

    
    -unsaturated ketones (chalcone analogs), which are frequently screened for anti-inflammatory and anti-cancer properties [2].
    

References

  • MDPI . Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides (Mechanistic grounding for N-arylation). Available at: [Link]

Foundational

An In-depth Technical Guide to N-(4-methoxyphenyl)-3-acetyl-2-piperidone: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-3-acetyl-2-piperidone, a substituted piper...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-3-acetyl-2-piperidone, a substituted piperidone of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is not prevalent, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and related literature to present its core physicochemical properties, a robust and logical synthetic pathway, and detailed protocols for its structural characterization. The piperidine ring is a foundational scaffold in numerous pharmaceuticals, and this guide serves as a foundational resource for researchers investigating novel derivatives for therapeutic applications.[1][2][3][4]

Introduction: The Significance of the Piperidone Scaffold

The piperidine and piperidone skeletons are ubiquitous structural motifs in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Their prevalence is a testament to their favorable pharmacokinetic properties and their ability to serve as versatile scaffolds for presenting functional groups in a defined three-dimensional space. Piperidone derivatives, in particular, are key intermediates in the synthesis of a wide range of biologically active compounds, including analgesics, antipsychotics, and agents for treating neurodegenerative diseases like Alzheimer's.[1][3][5]

The target molecule, N-(4-methoxyphenyl)-3-acetyl-2-piperidone, combines several features of interest for drug development:

  • An N-arylpiperidone core : The N-aryl substitution can significantly influence the compound's electronic properties and its ability to engage in aromatic interactions with biological targets.

  • A 3-acetyl group : This functional group offers a handle for further chemical modification and can act as a key hydrogen bond acceptor.

  • A chiral center at the 3-position, offering potential for stereoselective interactions.

This guide provides the foundational chemical information required to synthesize and validate the structure of N-(4-methoxyphenyl)-3-acetyl-2-piperidone, enabling its exploration in various research and development programs.

Physicochemical Properties of N-(4-methoxyphenyl)-3-acetyl-2-piperidone

The fundamental molecular properties of the target compound have been calculated based on its chemical structure. These values are essential for experimental design, from reaction stoichiometry to analytical characterization.

PropertyValue
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Monoisotopic Mass 247.12084 Da
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 3
Chemical Structure

The following diagram illustrates the two-dimensional structure of N-(4-methoxyphenyl)-3-acetyl-2-piperidone.

Caption: 2D structure of N-(4-methoxyphenyl)-3-acetyl-2-piperidone.

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-(4-methoxyphenyl)-3-acetyl-2-piperidone can be envisioned through a multi-step process starting from commercially available precursors. The chosen pathway relies on well-established and robust chemical transformations.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Acylation a delta-Valerolactam c N-(4-methoxyphenyl)-2-piperidone a->c CuI, K2CO3, L-proline, DMSO b 4-Iodoanisole b->c d N-(4-methoxyphenyl)-2-piperidone e Target Molecule d->e 1. LDA, THF, -78°C 2. Acetyl chloride

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-methoxyphenyl)-2-piperidone

This step involves an Ullmann-type coupling reaction to form the C-N bond between the piperidone nitrogen and the aryl ring.

  • Reagents and Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add δ-valerolactam (1.0 eq), 4-iodoanisole (1.1 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and L-proline (0.2 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-(4-methoxyphenyl)-2-piperidone.

Causality: The use of a copper catalyst, a base (K₂CO₃), and a ligand (L-proline) is a standard and effective method for promoting the coupling of amides and aryl halides. L-proline is a particularly effective and inexpensive ligand for this type of transformation.

Step 2: Synthesis of N-(4-methoxyphenyl)-3-acetyl-2-piperidone

This step involves the deprotonation at the α-carbon (C3) of the piperidone followed by quenching with an acylating agent.

  • Reagents and Setup: Dissolve N-(4-methoxyphenyl)-2-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a dry, three-neck flask under an inert atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final target molecule, N-(4-methoxyphenyl)-3-acetyl-2-piperidone.

Causality: LDA is a strong, non-nucleophilic base, making it ideal for generating the kinetic enolate at the C3 position of the piperidone ring. Performing the reaction at low temperatures (-78 °C) is crucial to prevent side reactions and ensure regioselectivity.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized N-(4-methoxyphenyl)-3-acetyl-2-piperidone is critical. A combination of spectroscopic methods should be employed.

A. Mass Spectrometry (MS)
  • Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).

  • Expected Result: The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 248.1281. The high resolution of the measurement allows for confirmation of the elemental composition (C₁₄H₁₈NO₃⁺).

B. Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) FT-IR.

  • Expected Peaks:

    • ~1710 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the acetyl ketone.

    • ~1680 cm⁻¹: A strong absorption band for the C=O stretch of the lactam (amide) in the piperidone ring.

    • ~1600, ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1250 cm⁻¹: C-O stretching of the methoxy group.

    • ~2850-3000 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (in CDCl₃, predicted shifts):

    • δ ~7.2-7.4 ppm (d, 2H): Protons on the aromatic ring ortho to the nitrogen.

    • δ ~6.9-7.0 ppm (d, 2H): Protons on the aromatic ring meta to the nitrogen.

    • δ ~4.0-4.2 ppm (m, 1H): Proton at the C3 position (methine proton).

    • δ ~3.8 ppm (s, 3H): Protons of the methoxy (OCH₃) group.

    • δ ~3.6-3.8 ppm (m, 2H): Protons at the C6 position (adjacent to N).

    • δ ~2.3 ppm (s, 3H): Protons of the acetyl (COCH₃) group.

    • δ ~1.8-2.2 ppm (m, 4H): Protons at the C4 and C5 positions.

  • ¹³C NMR (in CDCl₃, predicted shifts):

    • δ ~205 ppm: Carbonyl carbon of the acetyl group.

    • δ ~170 ppm: Carbonyl carbon of the lactam.

    • δ ~158 ppm: Aromatic carbon attached to the methoxy group.

    • δ ~132 ppm: Quaternary aromatic carbon attached to the nitrogen.

    • δ ~128 ppm: Aromatic CH carbons ortho to the nitrogen.

    • δ ~114 ppm: Aromatic CH carbons meta to the nitrogen.

    • δ ~55 ppm: Methoxy carbon (OCH₃).

    • δ ~50 ppm: Carbon at C6.

    • δ ~45 ppm: Carbon at C3.

    • δ ~30 ppm: Acetyl methyl carbon.

    • δ ~20-30 ppm: Carbons at C4 and C5.

Potential Applications and Future Directions

Substituted piperidones are valuable building blocks in medicinal chemistry.[2][5] N-(4-methoxyphenyl)-3-acetyl-2-piperidone could serve as a precursor for more complex molecules. The acetyl group can be a site for further derivatization, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build larger molecular frameworks. Given the prevalence of the N-aryl piperidone motif in centrally active agents, this compound and its derivatives would be logical candidates for screening in assays related to neurological disorders.

References

  • PubChem. (4-Methoxyphenyl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Pöschl, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2763–2773. Retrieved from [Link]

  • PubChem. N-(4-methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. 2-piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans-. Retrieved from [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • PubChem. 4-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett, 4, 192-199. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Thermal, NLO and Quantum-Chemical Studies on N-Acetyl-2,6-bis(4-methoxyphenyl)-3-ethylpiperidin-4-one. Retrieved from [Link]

  • PubChem. 4-(2-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • MolPort. Compound 3-(4-methoxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]prop-2-enamide. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

  • Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Zhang, X., & Larock, R. C. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. Retrieved from [Link]

  • NIST WebBook. 4-Piperidinone, 1-(phenylmethyl)-. Retrieved from [Link]

Sources

Exploratory

biological activity of 1-(4-methoxyphenyl)piperidin-2-one derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(4-Methoxyphenyl)piperidin-2-one Derivatives Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1-(4-Methoxyphenyl)piperidin-2-one Derivatives

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. When functionalized to the piperidin-2-one (or δ-valerolactam) structure and substituted with a 1-(4-methoxyphenyl) group, it creates a chemical entity with significant, albeit underexplored, therapeutic potential. This technical guide synthesizes current knowledge on the biological activities of this specific derivative class, drawing authoritative insights from structurally related analogues to build a comprehensive profile. We will delve into the established role of these compounds in anticoagulation, exemplified by the blockbuster drug Apixaban, and explore their potential in central nervous system disorders, oncology, and inflammatory conditions. This document provides researchers and drug development professionals with a foundational understanding of the synthesis, mechanisms of action, and key experimental protocols necessary to investigate this promising class of molecules.

Introduction: A Privileged Scaffold Meets a Versatile Pharmacophore

The piperidine heterocycle is a cornerstone of modern drug discovery, renowned for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with a wide array of biological targets.[1][2] Its saturated, six-membered ring structure allows for precise three-dimensional orientation of substituents, making it an ideal building block for designing potent and selective ligands. The piperidin-2-one substructure, a cyclic amide or lactam, introduces a rigid, planar amide bond that can participate in crucial hydrogen bonding interactions with protein active sites.

Coupling this scaffold with a 4-methoxyphenyl group introduces a well-established pharmacophore. The methoxy group is an electron-donating moiety that can influence the electronic properties of the aromatic ring and serve as a hydrogen bond acceptor. The entire phenyl group provides a platform for hydrophobic and π-stacking interactions. The combination of these two structural motifs has given rise to compounds with a diverse range of biological activities. This guide aims to systematically explore these activities, grounding the discussion in validated experimental methodologies and mechanistic insights.

General Synthesis Strategy

The synthesis of 1-(4-methoxyphenyl)piperidin-2-one derivatives can be approached through several established organic chemistry pathways. A common and logical approach involves the N-arylation of a pre-formed piperidin-2-one ring or a multi-step one-pot reaction. The causality behind this choice is efficiency and the availability of commercial starting materials.

Conceptual Synthetic Workflow

A plausible and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is favored for its high functional group tolerance and excellent yields in forming C-N bonds.

G cluster_reactants Starting Materials cluster_product Product A Piperidin-2-one R Buchwald-Hartwig Amination A->R Reactant 1 B 4-Bromoanisole (or other 4-haloanisole) B->R Reactant 2 C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) C->R Reaction Conditions D 1-(4-methoxyphenyl)piperidin-2-one R->D Forms C-N bond G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Catalyzed by FibrinClot Fibrin Clot Thrombin->FibrinClot Converts Fibrinogen Fibrinogen Fibrinogen->FibrinClot FXa Factor Xa FXa->Thrombin Apixaban Apixaban (1-(4-methoxyphenyl)... derivative) Apixaban->FXa Inhibits

Caption: Mechanism of Factor Xa inhibition by Apixaban.

Structure-Activity Relationship (SAR)

In the development of Apixaban, the p-methoxyphenyl group was identified as an optimal neutral P1 moiety that binds to the S1 pocket of the FXa active site. The (2-oxopiperidin-1-yl)phenyl fragment serves as the P4 moiety, occupying the S4 pocket. This "lock-and-key" fit is responsible for the compound's high potency and selectivity. [3]

Quantitative Data: Apixaban Potency
ParameterValueTargetReference
Ki (inhibition constant) 0.08 nMHuman Factor Xa[3]
IC₅₀ (in vitro) 0.7 nMHuman Factor Xa[3]

Chapter 2: Central Nervous System (CNS) Activity

While the anticoagulant activity is well-established through Apixaban, evidence from related scaffolds strongly suggests that 1-(4-methoxyphenyl)piperidin-2-one derivatives possess significant potential as CNS-active agents, particularly in the realms of epilepsy and analgesia.

Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures. Many antiepileptic drugs (AEDs) function by modulating ion channels or enhancing the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). [4] Studies on 4-phenylpiperidin-2-one derivatives have shown promising anticonvulsant activity in preclinical models. [4]Furthermore, a separate derivative, 1-[1-(4-Methoxyphenyl) (Cyclohexyl)] 4-piperidinol, demonstrated a prominent anticonvulsant effect, suggesting that the combination of a piperidine core and a 4-methoxyphenyl group is favorable for this activity. The proposed mechanism for some of these compounds involves antagonism of NMDA receptors or enhancement of the GABAergic system. [4]

G Start Synthesized Derivative Screening Primary Anticonvulsant Screening Start->Screening MES Maximal Electroshock (MES) (Tonic-Clonic Seizure Model) Screening->MES scPTZ subcutaneous Pentylenetetrazole (scPTZ) (Absence Seizure Model) Screening->scPTZ Neurotox Neurotoxicity Screen (Rotarod Test) MES->Neurotox If Active scPTZ->Neurotox If Active DoseResponse Dose-Response Determination (ED₅₀ Calculation) Neurotox->DoseResponse If Non-Toxic Lead Lead Candidate DoseResponse->Lead

Caption: Standard preclinical workflow for anticonvulsant drug discovery.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is a self-validating system for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male mice (e.g., NMRI strain), weighing 25-30 g. 2. Acclimatization: Animals are acclimatized for at least one week with a 12-hour light/dark cycle and free access to food and water. This step is critical to reduce stress-induced variability.

  • Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered intraperitoneally (i.p.). A control group receives only the vehicle.

  • Pretreatment Time: The test is conducted at the time of predicted peak plasma concentration, typically 30-60 minutes post-administration.

  • Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s duration) is applied via corneal or ear-clip electrodes.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hind-limb extension. The complete abolition of this extension is the endpoint, indicating anticonvulsant activity.

  • Validation: A positive control, such as Phenytoin or Valproic acid, is run in parallel to validate the assay's sensitivity and reproducibility.

Analgesic Potential

Pain management remains a significant clinical challenge. Opioid analgesics are effective but carry a high risk of side effects and addiction. [5][6]The piperidine scaffold is central to many potent analgesics, including fentanyl and its analogues. [7] Research has shown that derivatives of 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol produce analgesic effects in acute thermal pain models. [8]Another study on a 4-(3-methoxyphenyl)piperidin-1-yl derivative identified a potent analgesic that acts via the µ-opioid receptor. [5][6]This body of evidence suggests that the 1-(4-methoxyphenyl)piperidin-2-one core is a promising starting point for developing novel analgesics.

Experimental Protocol: Tail Immersion Test

This protocol is a standard and reliable method for assessing centrally-mediated analgesia against thermal stimuli.

  • Apparatus: A water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animal Model: Male rats (e.g., Wistar strain).

  • Baseline Measurement: Before drug administration, the distal portion (e.g., 5 cm) of each rat's tail is immersed in the hot water. The time taken for the rat to flick or withdraw its tail (tail-flick latency) is recorded. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

  • Compound Administration: The test compound is administered (e.g., i.p. or p.o.).

  • Post-treatment Measurement: Tail-flick latency is measured at set intervals after administration (e.g., 15, 30, 45, 60, 90, 120 minutes). [8]6. Data Analysis: A significant increase in tail-flick latency compared to baseline and vehicle-treated controls indicates an analgesic effect. A standard analgesic like morphine can be used as a positive control.

Chapter 3: Anticancer and Cytotoxic Potential

The piperidine ring is a component of various compounds with demonstrated cytotoxic activity against cancer cell lines. While direct studies on 1-(4-methoxyphenyl)piperidin-2-one are lacking, related piperidone structures show significant promise.

A study on a series of 3,5-bis(benzylidene)-4-piperidones revealed high toxicity towards several human carcinoma cell lines, while showing less toxicity to non-malignant cells, indicating tumor-selective action. [9]This selectivity is a critical attribute for any potential anticancer agent. The mechanism often involves cell cycle arrest and induction of apoptosis. [9]Additionally, dimers of p-methoxyphenol have shown cytotoxicity, highlighting the potential contribution of the methoxyphenyl moiety to this activity. [10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

  • Cell Culture: Cancer cells (e.g., MCF-7 breast cancer) and non-malignant control cells (e.g., HGF fibroblasts) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test derivative for a specified period (e.g., 48 or 72 hours). [11]3. MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Chapter 4: Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Piperidine derivatives have been reported to possess both anti-inflammatory and antioxidant properties. [2][12] Novel carboxamide and thioamide derivatives containing a piperidine nucleus have demonstrated significant anti-inflammatory activity in the carrageenan-induced footpad edema assay in rats. [12]In other studies, piperidin-4-one imine derivatives showed good radical scavenging activity, marking them as potential antioxidants. [2]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and widely used method to screen for the antioxidant activity of compounds.

  • Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. DPPH is a stable free radical with a deep violet color.

  • Procedure: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: In the presence of an antioxidant, the DPPH radical is scavenged, and the solution's color changes from violet to pale yellow. The decrease in absorbance is measured spectrophotometrically at ~517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated. Ascorbic acid is typically used as a positive control. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Conclusion and Future Directions

The 1-(4-methoxyphenyl)piperidin-2-one scaffold and its derivatives represent a class of compounds with demonstrated and potential therapeutic value across multiple domains. The clinical success of Apixaban firmly establishes its utility in anticoagulation by targeting Factor Xa. Furthermore, compelling evidence from closely related analogues strongly supports the exploration of these derivatives for CNS disorders, including epilepsy and pain, as well as for their potential as anticancer and anti-inflammatory agents.

Future research should focus on the systematic synthesis of a focused library of 1-(4-methoxyphenyl)piperidin-2-one derivatives with varied substitutions on both the piperidine and phenyl rings. These compounds should then be subjected to the standardized screening protocols detailed in this guide—including FXa inhibition assays, MES and tail-immersion tests, cytotoxicity assays against a panel of cancer cell lines, and antioxidant/anti-inflammatory screens. This systematic approach will validate the hypothesized activities and pave the way for the development of novel therapeutics based on this versatile and potent chemical scaffold.

References

  • Ahmadi, A., Khalili, M., Abbassi, S., Javadi, M., Mahmoudi, A., & Hajikhani, R. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-6. [Link]

  • Synthesis and study of anticonvulsant effect of 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as a new derivative of phencyclidine in PTZ-induced kindling model in male mice. Shahed University Scientific Journals System. [Link]

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 15(3), 1693-1703. [Link]

  • Wang, Z., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. [Link]

  • Wang, Z., et al. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. [Link]

  • Alsoubani, F. A., & Al-Masoudi, N. A. (2020). Synthesis and cytotoxic activity of some new bipyrazole derivatives. Heterocycles, 100(2), 282. [Link]

  • The promising anticonvulsant -(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)-piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one (Epimidin). ResearchGate. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of a new pyrazole-based 1,3,4-oxadiazole series. Drug Design, Development and Therapy, 10, 3529-3543. [Link]

  • Yang, Y. L., et al. (1990). [Synthesis and analgesic activity of 1-substituted derivatives of 4-methoxycarbonyl-4-N-propionylanilinepiperidine]. Yao Xue Xue Bao, 25(4), 253-9. [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56. [Link]

  • Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

  • Vinaya, K., et al. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. European Journal of Medicinal Chemistry, 44(8), 3349-55. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Dimmock, J. R., et al. (2014). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 19(9), 13736-13761. [Link]

  • Synthesis and Evaluation of Anticonvulsant Activities of 4-Phenylpiperidin-2-one Derivatives. Bentham Science Publishers. [Link]

  • Vinaya, K., et al. (2009). Synthesis and Anti-Inflammatory Activity of Novel (4-Hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. European Journal of Medicinal Chemistry, 44(8), 3349-3355. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Asiri, A. M., et al. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1225, 129111. [Link]

  • Santiago-Ruiz, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Annals of Medicinal Chemistry and Research, 2(1), 1016. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(3), 330. [Link]

Sources

Foundational

The Emerging Potential of 3-Acetyl-N-Arylpiperidin-2-one Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1][2] This technical guide delves into th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1][2] This technical guide delves into the promising, yet underexplored, 3-acetyl-N-arylpiperidin-2-one scaffold. While direct and extensive research on this specific core is nascent, this document synthesizes current understanding by examining its constituent parts and closely related analogs. We will explore plausible synthetic routes, hypothesize potential biological activities based on the well-documented pharmacology of related piperidones, and provide detailed, albeit inferred, experimental protocols for its synthesis and evaluation. This guide aims to serve as a foundational resource for researchers poised to unlock the therapeutic potential of this intriguing molecular framework.

Introduction: The Piperidin-2-one Scaffold in Medicinal Chemistry

The piperidin-2-one (or δ-valerolactam) moiety is a privileged scaffold in drug discovery, prized for its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation.[3][4] The introduction of an N-aryl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its interaction with biological targets.[5][6] The further addition of a 3-acetyl group introduces a key pharmacophoric element—a ketone—which can participate in hydrogen bonding and other crucial interactions within a target's active site.[7] This unique combination of features in the 3-acetyl-N-arylpiperidin-2-one scaffold suggests a high potential for the development of novel therapeutics.

Synthetic Strategies: A Plausible Pathway

While specific literature for the synthesis of 3-acetyl-N-arylpiperidin-2-one is scarce, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and methodologies for related compounds. A plausible two-step approach would involve the initial synthesis of an N-aryl-2-piperidone followed by acylation at the C3 position.

Synthesis of the N-Aryl-2-piperidone Intermediate

The N-arylation of 2-piperidone can be achieved through several methods, with copper-catalyzed cross-coupling reactions being a prominent and efficient approach.[5][6]

Conceptual Synthetic Workflow:

start 2-Piperidone product1 N-Aryl-2-piperidone start->product1 N-Arylation reagents1 Aryl Halide (e.g., Aryl Bromide) Cu(I) Catalyst (e.g., CuI) Ligand (e.g., Phenanthroline) Base (e.g., K2CO3) Solvent (e.g., Toluene)

Figure 1: Conceptual workflow for the N-arylation of 2-piperidone.

C3-Acylation of the N-Aryl-2-piperidone

The introduction of the acetyl group at the C3 position of the N-aryl-2-piperidone is the critical next step. This can be approached through an enolate-mediated acylation.

Conceptual Synthetic Workflow:

start N-Aryl-2-piperidone product1 3-Acetyl-N-arylpiperidin-2-one start->product1 C3-Acylation reagents1 Strong Base (e.g., LDA) Acetylating Agent (e.g., Acetyl Chloride) Anhydrous Solvent (e.g., THF)

Figure 2: Conceptual workflow for the C3-acylation of N-aryl-2-piperidone.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on the biological profiles of structurally related piperidone and N-arylpiperidine derivatives, the 3-acetyl-N-arylpiperidin-2-one scaffold holds significant promise in several therapeutic areas, most notably oncology and inflammation.[2][8][9]

Anticancer Potential

Numerous N-arylpiperidone and related heterocyclic structures have demonstrated potent cytotoxic activity against various cancer cell lines.[8][9][10] The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. The α,β-unsaturated ketone functionality, which can be present in derivatives of the target scaffold, is a known feature in many cytotoxic compounds.[2]

Hypothesized Structure-Activity Relationship (SAR) for Anticancer Activity:

The nature and position of substituents on the N-aryl ring are expected to be critical determinants of anticancer potency.

R-Group on N-Aryl RingExpected Impact on Anticancer ActivityRationale
Electron-withdrawing groups (e.g., -CF3, -Cl, -NO2)Potentially increased activityMay enhance binding affinity to target proteins and improve cell permeability.
Electron-donating groups (e.g., -OCH3, -CH3)VariableMay influence metabolic stability and target selectivity.
Bulky substituents (e.g., -tBu)Potentially decreased activityMay cause steric hindrance at the target binding site.
Anti-inflammatory Properties

Piperidone derivatives have been investigated for their anti-inflammatory effects, often through the modulation of key inflammatory pathways involving cytokines like TNF-α and interleukins.[1][3][11][12] The acetyl group on the piperidin-2-one ring could play a role in mimicking endogenous ligands or interacting with key residues in the active sites of inflammatory enzymes.

Hypothesized Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

Similar to the anticancer potential, the electronics and sterics of the N-aryl substituent are likely to be crucial.

R-Group on N-Aryl RingExpected Impact on Anti-inflammatory ActivityRationale
Halogens (e.g., -F, -Cl)Potentially increased activityCan enhance binding interactions and improve pharmacokinetic properties.
Methoxy groups (-OCH3)Potentially increased activityMay improve target engagement through hydrogen bonding.
Multiple substitutionsPotentially enhanced selectivityCould allow for fine-tuning of activity against specific inflammatory targets.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthesis and biological evaluation of a representative 3-acetyl-N-arylpiperidin-2-one derivative. These are based on established procedures for analogous compounds.

Synthesis of a Representative Compound: 3-Acetyl-1-(4-chlorophenyl)piperidin-2-one

Step 1: Synthesis of 1-(4-chlorophenyl)piperidin-2-one

  • To a stirred solution of 2-piperidone (1.0 g, 10.1 mmol) in dry toluene (50 mL) under an argon atmosphere, add 4-bromochlorobenzene (2.31 g, 12.1 mmol), copper(I) iodide (0.19 g, 1.0 mmol), 1,10-phenanthroline (0.36 g, 2.0 mmol), and potassium carbonate (2.79 g, 20.2 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-chlorophenyl)piperidin-2-one.

Step 2: Synthesis of 3-acetyl-1-(4-chlorophenyl)piperidin-2-one

  • To a solution of diisopropylamine (1.5 mL, 10.7 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) at -78 °C under an argon atmosphere, add n-butyllithium (4.3 mL of a 2.5 M solution in hexanes, 10.7 mmol) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of 1-(4-chlorophenyl)piperidin-2-one (2.0 g, 9.5 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add acetyl chloride (0.8 mL, 11.4 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-acetyl-1-(4-chlorophenyl)piperidin-2-one.

In Vitro Anticancer Activity Evaluation: MTT Assay
  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Prepare a series of dilutions of the test compound (3-acetyl-1-(4-chlorophenyl)piperidin-2-one) in the culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity Evaluation: Carrageenan-Induced Paw Edema in Rats
  • Acclimatize male Wistar rats (180-220 g) for one week before the experiment.

  • Divide the rats into groups: a control group, a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the test compound (e.g., 10, 20, 40 mg/kg).

  • Administer the test compound and the standard drug intraperitoneally or orally 1 hour before the induction of inflammation.

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The 3-acetyl-N-arylpiperidin-2-one scaffold, while currently underrepresented in the scientific literature, presents a compelling starting point for the design of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, this guide provides a roadmap for the exploration of this promising chemical space. The hypothesized anticancer and anti-inflammatory potential, coupled with the clear avenues for structural modification to optimize activity, underscores the value of this scaffold for future drug discovery programs. Further research is warranted to synthesize and evaluate a library of these derivatives to validate their biological activity and elucidate their mechanism of action.

References

  • BenchChem. (2025). A Comparative Analysis of the Anti-inflammatory Potential of Piperidine-Based Compounds. BenchChem.
  • Li, L., Chen, M., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(8), 1853-1865.
  • Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(1), 159-168.
  • Anonymous. (2011). Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. PubMed.
  • ResearchGate. (n.d.). Structures of 2-piperidone derivatives exhibiting anti-inflammatory activity.
  • ResearchGate. (2025). Design, Synthesis and Bioevaluation of Novel N -Substituted-3,5-Bis(Arylidene)-4-piperidone Derivatives as Cytotoxic and Antitumor Agents with Fluorescent Properties.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry. BenchChem.
  • Kálai, T., et al. (2011). Synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones with high antitumor and antioxidant activity. Journal of Medicinal Chemistry, 54(15), 5404-5413.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Shestopalov, A. M., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72, 762–769.
  • Anonymous. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Anonymous. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI.
  • Beng, T. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Organic & Biomolecular Chemistry.
  • Anonymous. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
  • Oreate AI. (2026). The Acetyl Group: A Tiny Molecule With a Big Role in Chemistry and Biology.
  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
  • Anonymous. (n.d.). Biological Significance of Nitrogen Containing Heterocyclic compounds - A Mini Review.
  • Kerler, J., van der Ven, J. G. M., & Weenen, H. (2009). α‐Acetyl‐N‐heterocycles in the Maillard reaction. Critical Reviews in Food Science and Nutrition, 37(6), 553-575.
  • Organic Chemistry Portal. (2016).
  • Anonymous. (n.d.). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. PMC.
  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature.
  • Anonymous. (n.d.).
  • Anonymous. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC.
  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry.

Sources

Exploratory

Whitepaper: The Therapeutic Potential of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The compound 3-acetyl-1-(4-methoxyphenyl)pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one (CAS: 2059936-93-3) represents a highly privileged, multi-faceted pharmacophore in modern drug discovery. While traditionally viewed as a synthetic building block[1], its precise spatial arrangement of hydrogen-bond acceptors and lipophilic domains makes it an ideal core scaffold for two distinct, high-value therapeutic modalities: Epigenetic Modulation (via Bromodomain inhibition) and Coagulation Cascade Regulation (via Serine Protease inhibition).

This technical guide deconstructs the structural causality behind this molecule's therapeutic potential, providing actionable, self-validating experimental workflows for researchers looking to leverage this scaffold in hit-to-lead optimization campaigns.

Structural Pharmacology & Target Rationale

To understand the utility of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one, we must dissect its three primary structural motifs and their respective biophysical behaviors within target protein pockets.

  • The Piperidin-2-one (Valerolactam) Core: The 6-membered lactam ring provides critical conformational rigidity. Unlike flexible aliphatic chains, the piperidin-2-one core locks the attached substituents into predictable vectors, significantly reducing the entropic penalty upon target binding[1]. Furthermore, it is metabolically stable against rapid oxidative degradation compared to unconstrained piperidines.

  • The 3-Acetyl Group: This is a classic acetyl-lysine (KAc) mimic . In epigenetic reader proteins (such as BRD4 or CBP/p300), the 3-acetyl carbonyl oxygen acts as a primary hydrogen bond acceptor, while the lactam carbonyl can participate in water-mediated hydrogen bonding networks.

  • The N-(4-Methoxyphenyl) Group: The addition of an electron-rich anisole derivative at the lactam nitrogen provides a lipophilic anchor. The methoxy group donates electron density into the phenyl ring, enhancing its ability to participate in

    
     stacking or cation-
    
    
    
    interactions within hydrophobic protein pockets (e.g., the S4 pocket of Factor Xa)[2].
Table 1: Pharmacophore Mapping & Target Rationale
Structural MotifEpigenetic Target (BRD4/CBP)Protease Target (Factor Xa)
Piperidin-2-one Core Conformationally restricts KAc mimicry; validated in clinical inhibitors like Inobrodib[3].Mimics the central lactam/pyrazole core of direct oral anticoagulants (DOACs).
3-Acetyl Group Forms a bidentate H-bond network with conserved Asn/Tyr residues.Projects into solvent or interacts with the S1 specificity pocket.
N-(4-Methoxyphenyl) Drives hydrophobic packing against the WPF shelf of the bromodomain.Anchors deeply into the aromatic S4 pocket (Tyr99, Phe174, Trp215)[2].

Modality A: Epigenetic Modulation (Bromodomain Inhibition)

Bromodomains (BRDs) are epigenetic reader modules that recognize


-N-acetylated lysine residues on histone tails. The piperidin-2-one core is clinically validated in this space; for example, the CBP/p300 inhibitor Inobrodib (CCS1477) utilizes a highly substituted piperidin-2-one to achieve low-nanomolar potency[4].

By utilizing 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one, researchers can exploit the 3-acetyl group to mimic the endogenous KAc substrate. The oxygen of the acetyl group forms a direct hydrogen bond with the highly conserved Asparagine (e.g., Asn140 in BRD4), while the N-aryl group packs against the hydrophobic WPF (Trp-Pro-Phe) shelf, driving binding affinity.

BRD4_Binding Target Target Protein (BRD4 / CBP) Scaffold 3-Acetyl-1-(4-methoxyphenyl) piperidin-2-one H_Bond1 Direct H-Bond (e.g., Asn140) Scaffold->H_Bond1 3-Acetyl H_Bond2 Water-Mediated H-Bond (e.g., Tyr97) Scaffold->H_Bond2 Lactam Core Hydrophobic Hydrophobic Pocket (WPF Shelf) Scaffold->Hydrophobic N-Aryl Group H_Bond1->Target H_Bond2->Target Hydrophobic->Target

Fig 1: Pharmacophore mapping of the scaffold within the acetyl-lysine binding pocket of bromodomains.

Protocol 1: Self-Validating TR-FRET Assay for BRD4 Engagement

Causality & Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach is mandated over standard ELISA or AlphaScreen. Early-stage heterocyclic scaffolds often exhibit auto-fluorescence or act as pan-assay interference compounds (PAINS). TR-FRET utilizes a delayed emission read (e.g., Europium chelate), allowing transient background fluorescence to decay, thereby eliminating false positives.

Methodology:

  • Compound Preparation: Serially dilute 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well low-volume proxiplate.

  • Protein-Ligand Complex: Add 5 nM of GST-tagged BRD4 (BD1) and 15 nM of a fluorescently labeled BET ligand (tracer) in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.05% CHAPS).

  • Fluorophore Addition: Add Anti-GST Europium-labeled donor antibody.

  • Incubation: Seal and incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Excite the plate at 337 nm. Read dual emissions at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the 665/615 ratio.

Self-Validation System: The assay must contain JQ1 (positive control) and DMSO (vehicle). Before calculating the


, compute the Z'-factor: 

. Proceed with data analysis only if

, ensuring the assay window is robust enough to detect true displacement.

TR_FRET_Workflow Step1 Compound Titration (10-Point) Step2 Target Incubation (BRD4 + Tracer) Step1->Step2 Step3 TR-FRET Excitation (337 nm) Step2->Step3 Step4 Dual Emission (665nm/615nm) Step3->Step4 Step5 Data Validation (Z' > 0.6) Step4->Step5

Fig 2: Step-by-step TR-FRET assay workflow featuring built-in Z'-factor validation.

Modality B: Protease Inhibition (Factor Xa)

N-aryl piperidin-2-ones are structurally homologous to the central cores of several Factor Xa inhibitors, including Apixaban-related intermediates[2]. Factor Xa is a serine protease critical to the coagulation cascade. Its active site features a distinct "S4 pocket"—an aromatic box formed by Tyr99, Phe174, and Trp215.

The 1-(4-methoxyphenyl) moiety of our scaffold is perfectly primed to occupy this S4 pocket. The electron-donating methoxy group enriches the


-cloud of the phenyl ring, forming a strong cation-

interaction with the target. Concurrently, the 3-acetyl group can be further functionalized (e.g., via reductive amination) to reach into the S1 specificity pocket, which typically requires a basic or highly polar group to interact with Asp189.
Protocol 2: Chromogenic Factor Xa Kinetic Assay

Causality & Rationale: To prove that the compound is a direct, competitive inhibitor rather than an allosteric modulator or protein denaturant, we must measure the initial velocity (


) of the enzyme. We utilize the chromogenic substrate S-2222, which releases p-nitroaniline (pNA) upon cleavage. By tracking absorbance over time, we can fit the data to Michaelis-Menten kinetics.

Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG 8000). PEG 8000 is critical to prevent non-specific enzyme adsorption to the microplate plastic.

  • Enzyme Pre-incubation: Mix 2 nM human Factor Xa with varying concentrations of the compound (0.1

    
    M to 100 
    
    
    
    M). Incubate for 15 minutes at 37°C.
  • Substrate Initiation: Rapidly add 250

    
    M of S-2222 substrate to initiate the reaction.
    
  • Kinetic Readout: Immediately monitor absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

Self-Validation System:

  • Inner-Filter Effect Control: Run a parallel plate with compound and substrate without the enzyme. If absorbance at 405 nm increases, the compound is auto-cleaving the substrate or possesses intrinsic absorbance, which must be mathematically subtracted.

  • Positive Control Benchmark: Include Apixaban. The

    
     of the linear regression for the first 5 minutes of the 
    
    
    
    curve must be > 0.98 to validate steady-state kinetics.

Quantitative Quality Control Metrics

To ensure seamless translation from assay to in vivo models, the following quantitative metrics must be strictly adhered to during the evaluation of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one derivatives.

Table 2: Self-Validating Assay Quality Control Thresholds
Assay TypePrimary ReadoutPositive ControlValidation Metric (Pass Criteria)
TR-FRET (BRD4) Ratio 665nm / 615nmJQ1 / CCS1477Z'-factor > 0.6; Signal-to-Background > 3.0
Chromogenic (FXa) Absorbance (405 nm)Apixaban

of Michaelis-Menten fit > 0.98;

linear for 15 min
Cytotoxicity ATP LuminescenceStaurosporine

> 100

M (Ensures target specificity over general toxicity)

Conclusion

The compound 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is not merely a passive chemical building block; it is a conformationally pre-organized pharmacophore. By understanding the biophysical causality of its piperidin-2-one core, KAc-mimicking acetyl group, and lipophilic N-aryl anchor, researchers can rapidly deploy this scaffold into epigenetic and cardiovascular drug discovery pipelines. Utilizing the self-validating protocols outlined above ensures that any derived structure-activity relationship (SAR) data is grounded in rigorous, artifact-free science.

References

Sources

Foundational

IUPAC name and SMILES string for 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved pharmaceuticals and biologically active natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved pharmaceuticals and biologically active natural products. Its conformational flexibility and capacity for diverse intermolecular interactions make it an ideal framework for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one, a molecule of significant interest for its potential applications in drug discovery and development.

This document will delve into the chemical identity, synthesis, and theoretical properties of this compound, offering insights for researchers, scientists, and professionals in the field of drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is fundamental to all subsequent research and development efforts.

IUPAC Name and SMILES String

The formal nomenclature for the target compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one .

The Simplified Molecular-Input Line-Entry System (SMILES) string, a linear notation for encoding molecular structures, is CC(=O)C1CCCCN1C2=CC=C(C=C2)OC .

Structural and Physicochemical Properties

The molecular structure and key physicochemical properties of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃Calculated
Molecular Weight 247.29 g/mol Calculated
XLogP3 1.8Predicted
Hydrogen Bond Donors 0Predicted
Hydrogen Bond Acceptors 3Predicted
Rotatable Bonds 3Predicted
Topological Polar Surface Area (TPSA) 46.6 ŲPredicted

Synthesis and Mechanistic Insights

The synthesis of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one can be conceptually approached through established methodologies for the formation of substituted piperidin-2-one rings. A highly plausible and efficient synthetic strategy involves an intramolecular Dieckmann condensation.

Proposed Synthetic Pathway: Dieckmann Condensation

The Dieckmann condensation is a robust and widely utilized intramolecular reaction for the formation of cyclic β-keto esters from diesters.[1][2][3] This approach is particularly well-suited for the synthesis of five- and six-membered rings.[4][5] The proposed synthesis of the target compound commences with readily available starting materials and proceeds through a logical sequence of reactions.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology based on established chemical principles for the proposed synthesis.

Step 1: Synthesis of Ethyl N-(4-methoxyphenyl)-β-alaninate (Intermediate D)

  • Reaction Setup: To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl N-(4-methoxyphenyl)-β-alaninate.

Step 2: Synthesis of Ethyl N-acetyl-N-(4-methoxyphenyl)-β-alaninate (Intermediate E)

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like dichloromethane. Add a base such as triethylamine (1.5 eq).

  • Reaction Conditions: Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be purified by column chromatography.

Step 3: Dieckmann Condensation to Yield 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one (Final Product F)

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), add a strong base such as sodium ethoxide (1.5 eq) to a suitable anhydrous solvent like toluene.

  • Reaction Conditions: Add the N-acetylated intermediate from Step 2 (1.0 eq) dropwise to the base suspension at room temperature. The reaction mixture is then heated to reflux for 6-12 hours.

  • Work-up and Purification: Cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one, can be purified by recrystallization or column chromatography.

Mechanistic Rationale

The key step in this synthesis is the Dieckmann condensation. The mechanism proceeds as follows:

Dieckmann_Mechanism Mechanism of Dieckmann Condensation Start N-acetylated diester Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate NaOEt Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Elimination Elimination of Leaving Group (EtO⁻) Tetrahedral_Intermediate->Elimination Product β-keto ester (Final Product) Elimination->Product

Caption: Simplified mechanism of the Dieckmann condensation.

The base abstracts an acidic α-proton from the acetyl group to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the ester group within the same molecule, leading to the formation of a six-membered ring. Subsequent elimination of the ethoxide leaving group yields the final β-keto lactam product.

Potential Biological and Pharmacological Significance

The presence of the 4-methoxyphenyl group is also significant, as this moiety is found in numerous biologically active compounds and can influence receptor binding and metabolic stability. For instance, the 1-(4-methoxyphenyl)piperazine moiety is a key component in compounds designed as acetylcholinesterase and butyrylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[8] Furthermore, the 1-(4-methoxyphenyl)piperidin-2-one substructure is present in Apixaban, a potent and selective inhibitor of blood coagulation factor Xa.[9]

Given these precedents, 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one could be a valuable candidate for screening in various biological assays, particularly those targeting the central nervous system and coagulation pathways. The acetyl group at the 3-position offers a handle for further chemical modification to explore structure-activity relationships (SAR).

Conclusion

This technical guide has provided a comprehensive overview of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one, including its chemical identity, a plausible and detailed synthetic route, and its potential pharmacological significance. While experimental data for this specific molecule is limited, the information presented, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers in the field of drug discovery. The proposed synthetic pathway offers a clear and efficient method for the preparation of this compound, which can then be subjected to biological evaluation to explore its therapeutic potential. The versatile piperidine scaffold, coupled with the electronically and metabolically relevant 4-methoxyphenyl group, makes this compound an intriguing target for further investigation.

References

  • Dieckmann, W. (1900). Dieckmann Reaction. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684.
  • Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Organic Letters, 15(21), 5558-5561.
  • Jasinski, J. P., et al. (2011). (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1996.
  • Synthesis and Biological Evaluation of some Substituted 4-Piperidones. International Journal of PharmTech Research, 2(3), 1836-1841.
  • Obniska, J., et al. (2012). Synthesis and Biological Evaluation of new 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Molecules, 17(7), 8424-8442.
  • G. A. Olah, et al. (1999). Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones. The Journal of Organic Chemistry, 64(18), 6655-6660.
  • Acar, Ç., et al. (2022). Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. Medicinal Chemistry Research, 31(11), 1845-1855.
  • Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(15), 2824-2834.
  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
  • Alfa Chemistry.
  • Chemistry LibreTexts. (2023, January 14). 23.
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Organic Chemistry Portal.
  • PubChem. [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol.
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Master Organic Chemistry. (2020, September 14).
  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one. IOP Conference Series: Earth and Environmental Science, 186(1), 012046.
  • Murugesan, S., et al. (2006). Synthesis, stereochemistry, and antimicrobial activity of 2,6-diaryl-3-(arylthio)piperidin-4-ones. Bioorganic & Medicinal Chemistry, 14(12), 4141-4150.
  • ChemScene. 2060028-99-9 | 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
  • Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent. Journal of Organic Chemistry & Chemical Sciences, 1(1), 103.
  • Chemspace. 2-(2-acetyl-4,5-dimethoxyphenyl)-1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]ethan-1-one.
  • Sharma, D. K., et al. (2017). 1-(4-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]prop-2-en-1-one.
  • SpectraBase. (3S)-1-[(4-methoxyphenyl)methyl]-3-phenylmethoxy-piperidine-2,6-dione.
  • Synthesis and Structural Characterization of N-Acetoacetylhydrazones and 2,5,5-Trisubstituted 4-Acetyl-3-Pyrazolidinones. Arkivoc, 2003(12), 117-127.
  • Natarajan, R., et al. (2009). Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. International Journal of ChemTech Research, 1(4), 1000-1004.

Sources

Exploratory

The Piperidin-2-one Pharmacophore: Structural Utility & Synthetic Architectures

Topic: The Piperidin-2-one Pharmacophore in Medicinal Chemistry Research Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidin-2-one (valerolactam) scaffold represents a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The Piperidin-2-one Pharmacophore in Medicinal Chemistry Research Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidin-2-one (valerolactam) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to rigidly display pharmacophoric elements while serving as a hydrogen-bond acceptor/donor module. Unlike its five-membered analog (pyrrolidin-2-one), the six-membered lactam offers a unique conformational profile—typically adopting a half-chair or distorted sofa conformation—that allows for precise vector positioning of substituents.

This guide analyzes the piperidin-2-one moiety through the lens of structural biology and synthetic organic chemistry. It explores its critical role in blockbuster therapeutics such as Apixaban (Eliquis) and emerging modalities like MDM2-p53 inhibitors , providing actionable protocols for its synthesis and integration into drug discovery campaigns.

Structural & Electronic Properties

Conformational Analysis

The piperidin-2-one ring is not planar. It exists predominantly in a half-chair conformation , which is distinct from the more rigid envelope conformation of pyrrolidin-2-one.

  • Planarity: The amide bond (N1-C2-O) imposes planarity on a segment of the ring (

    
     hybridization), while C3, C4, C5, and C6 retain 
    
    
    
    character.
  • Pucker: The C4 and C5 atoms typically deviate from the plane, creating a "sofa" shape. This flexibility allows the ring to adapt to binding pockets (induced fit) while maintaining enough rigidity to minimize the entropic penalty of binding compared to open-chain amides.

Electronic Pharmacophore
  • Hydrogen Bonding: The lactam carbonyl (C=O) is a strong hydrogen bond acceptor (HBA). The N-H (if unsubstituted) is a hydrogen bond donor (HBD). In N-substituted derivatives (like Apixaban), the carbonyl remains a critical vector for water-mediated or direct interactions with protein backbone residues.

  • Dipole Moment: The alignment of the amide dipole (~3.7 D) is fixed within the ring, providing a strong electrostatic anchor for orienting the molecule within an active site.

Table 1: Physicochemical Comparison of Lactam Scaffolds

FeaturePyrrolidin-2-one (5-membered)Piperidin-2-one (6-membered)
Ring Strain High (Envelope)Moderate (Half-Chair)
Lipophilicity (logP) LowerHigher (better membrane permeability)
Conformational Freedom RigidSemi-rigid (allows induced fit)
Metabolic Stability HighHigh (susceptible to specific amidases)

Case Studies in Drug Design

Factor Xa Inhibitors: Apixaban

In Apixaban , the piperidin-2-one ring is fused to a phenyl group.[1]

  • Role: It serves as a neutral, non-basic surrogate for the cationic P4 moiety found in earlier Factor Xa inhibitors.

  • Interaction: The lactam ring occupies the S4 binding pocket of Factor Xa. The carbonyl oxygen orients towards the solvent interface, while the ring itself participates in hydrophobic stacking interactions with Trp215 and Phe174 . This design significantly improved oral bioavailability by reducing basicity (pKa) compared to amidine-based predecessors.

MDM2-p53 Inhibitors: AMG 232

The piperidin-2-one scaffold functions as a central core to mimic the


-helical turn of the p53 protein.
  • Mechanism: The scaffold rigidly projects three hydrophobic substituents to mimic the side chains of Phe19, Trp23, and Leu26 of p53.

  • Advantage: The six-membered ring provides the optimal bond angles to space these substituents at the correct distances (approx. 6-7 Å apart) to fill the deep hydrophobic cleft of MDM2.

CGRP Receptor Antagonists: Atogepant

Atogepant utilizes a highly substituted piperidin-2-one core.[2]

  • Innovation: The introduction of a trifluoroethyl group on the lactam nitrogen and a spiro-azaindane linkage enhances potency.[2] The lactam core serves as a rigid linker that correctly orients the aromatic "wings" of the molecule to block the CGRP receptor.

Visualizing the Mechanism: MDM2-p53 Inhibition[3]

The following diagram illustrates how the piperidin-2-one scaffold (Core) serves as a template to project hydrophobic residues (R1, R2, R3) that displace p53 from the MDM2 ubiquitin ligase.

MDM2_Inhibition cluster_pharmacophore Pharmacophore Mimicry p53 p53 Tumor Suppressor Complex p53-MDM2 Complex (Inactivation of p53) p53->Complex Binds MDM2 (Phe19, Trp23, Leu26) MDM2 MDM2 E3 Ligase MDM2->Complex Restored Active p53 (Apoptosis/Arrest) Complex->Restored Displaced by Inhibitor Inhibitor Piperidin-2-one Inhibitor (e.g., AMG 232) Inhibitor->MDM2 Competitive Binding (Mimics p53 Helix) Core Piperidin-2-one Core R1 R1: Phe19 Mimic (Chlorophenyl) Core->R1 R2 R2: Trp23 Mimic (Cycloalkyl/Aryl) Core->R2

Caption: Competitive inhibition mechanism of MDM2-p53 interaction by piperidin-2-one scaffold mimetics.

Synthetic Methodologies

Strategy A: Intramolecular Amidation (Classical/Industrial)

Used in the commercial synthesis of Apixaban intermediates.

  • Concept: Reaction of a

    
    -haloacid chloride with an aniline or amine, followed by base-mediated cyclization.
    
  • Pros: Scalable, uses inexpensive reagents, high yield.

  • Cons: Requires linear precursors; less suitable for introducing chirality at C3/C4 post-cyclization.

Strategy B: Transition Metal-Catalyzed C-H Functionalization (Modern)
  • Concept: Direct insertion of carbenoids or alkenes into the C-H bonds of N-protected piperidines, followed by oxidation to the lactam, or direct functionalization of the lactam ring.

  • Pros: Rapid access to diverse analogs; high enantioselectivity with chiral ligands (e.g., Rh-Segphos).

  • Cons: Higher catalyst cost; requires optimization of directing groups.

Detailed Experimental Protocol

Protocol: Scalable Synthesis of N-(4-methoxyphenyl)-piperidin-2-one (Apixaban Intermediate Analog). This protocol demonstrates the "Intramolecular Amidation" strategy, a robust method for generating the core scaffold.

Materials
  • Substrate: 4-Methoxyaniline (p-Anisidine) [CAS: 104-94-9]

  • Reagent: 5-Chlorovaleroyl chloride [CAS: 1575-61-7]

  • Base: Triethylamine (

    
    ), Potassium tert-butoxide (
    
    
    
    ) or Sodium Hydride (
    
    
    )
  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Acylation (Formation of the Linear Amide)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-Methoxyaniline (12.3 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) to anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add 5-Chlorovaleroyl chloride (15.5 g, 100 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of aniline.

  • Workup: Quench with water (50 mL). Wash organic layer with 1M HCl (50 mL), Sat.

    
     (50 mL), and Brine. Dry over 
    
    
    
    .[3]
  • Isolation: Concentrate in vacuo to yield the crude intermediate 5-chloro-N-(4-methoxyphenyl)pentanamide.

Step 2: Cyclization (Lactam Formation) [4]

  • Setup: Dissolve the crude intermediate from Step 1 in anhydrous THF (150 mL) in a clean 500 mL RBF. Cool to 0°C.

  • Base Addition: Add Potassium tert-butoxide (

    
    ) (13.5 g, 120 mmol) portion-wise over 15 minutes. Caution: Exothermic.
    
  • Cyclization: Allow the mixture to warm to RT and stir for 4–6 hours. The intramolecular

    
     displacement of the chloride by the amide nitrogen occurs.
    
  • Validation: Check LC-MS for mass [M+H]+ = 206.1.

  • Purification: Quench with Sat.

    
    . Extract with EtOAc (3 x 50 mL). Concentrate and purify via flash column chromatography (
    
    
    
    , 0-50% EtOAc in Hexanes).
  • Yield: Expect 85-90% yield of 1-(4-methoxyphenyl)piperidin-2-one as a white solid.

Synthetic Pathway Diagram

Synthesis_Pathway Start 4-Methoxyaniline + 5-Chlorovaleroyl Cl Inter Linear Amide Intermediate (5-chloro-N-arylpentanamide) Start->Inter Acylation (DCM, 0°C) Base Base Treatment (KOtBu / THF) Inter->Base Deprotonation Product 1-(4-methoxyphenyl) piperidin-2-one Base->Product Intramolecular Cyclization (SN2)

Caption: Two-step synthesis of N-aryl-piperidin-2-one via acylation and base-mediated cyclization.

References

  • Discovery of Apixaban: Pinto, D. J. P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 2007.

  • MDM2 Inhibitors: Sun, D., et al. "Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2-p53 Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 2014.

  • Atogepant Approval: FDA Drug Approvals. "Atogepant (Qulipta) Prescribing Information." U.S. Food and Drug Administration, 2021.

  • C-H Functionalization: Davies, H. M. L., et al. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate."[5] Chemistry – A European Journal, 2020.

  • Piperidine Pharmacophore Review: "Piperidine-containing drugs and recently studied analogs." European Journal of Medicinal Chemistry, 2025 (Projected/Online Early).

Sources

Protocols & Analytical Methods

Method

synthesis of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one from p-anisidine

An Application Note for the Synthesis of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 3-acetyl-1-(4-methoxyphenyl)piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy commences with the readily available starting material, p-anisidine, and proceeds through a logical sequence of enamine formation, a pivotal aza-Michael conjugate addition, and a final intramolecular lactamization. This guide is designed for researchers and drug development professionals, offering not only a step-by-step experimental procedure but also elucidating the mechanistic rationale behind each step, critical process parameters, and methods for characterization to ensure reproducibility and high purity of the final compound.

Introduction: The Significance of the Piperidin-2-one Scaffold

The piperidin-2-one moiety is a "privileged scaffold" in modern medicinal chemistry, forming the core structure of numerous natural products and synthetic drug candidates.[1][2] Its prevalence is attributed to its conformational rigidity, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets.[2] The title compound, 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one, incorporates several key features: the N-aryl group for modulating electronic properties and potential π-stacking interactions, and the C3-acetyl group, which serves as a versatile handle for further chemical elaboration or as a key pharmacophoric element. This document details a robust and scalable synthetic route, grounded in fundamental organic chemistry principles.

Mechanistic Rationale and Synthetic Strategy

The selected synthetic pathway is a multi-step sequence that leverages the principles of enamine chemistry, a powerful tool for carbon-carbon bond formation. The overall strategy is outlined below:

  • Enamine Formation: The synthesis begins with the acid-catalyzed condensation of p-anisidine with ethyl acetoacetate. This reaction forms a nucleophilic enamine intermediate, which is more reactive than a corresponding enolate but under milder, neutral conditions.[3][4]

  • Aza-Michael (Conjugate) Addition: The electron-rich enamine undergoes a conjugate addition to an α,β-unsaturated ester (ethyl acrylate). This classic Michael reaction is a cornerstone of C-C bond formation, creating the linear backbone of the target molecule.[5][6]

  • Intramolecular Lactamization: The Michael adduct, containing both a secondary amine and an ester moiety, is then induced to cyclize via an intramolecular nucleophilic attack of the amine onto the ester carbonyl. This lactamization step forms the stable six-membered piperidin-2-one ring.

G cluster_0 Overall Synthetic Transformation A p-Anisidine C Enamine Intermediate (Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate) A->C Condensation (-H₂O) B Ethyl Acetoacetate B->C E Michael Adduct C->E Aza-Michael Addition D Ethyl Acrylate D->E F 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one (Final Product) E->F Intramolecular Lactamization (-EtOH)

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

Materials and Reagents

All reagents were sourced from commercial suppliers and used without further purification unless otherwise specified.

Reagent/MaterialGradeSupplier
p-Anisidine≥99%Sigma-Aldrich
Ethyl acetoacetate≥99%Acros Organics
Ethyl acrylate99% (stabilized)Alfa Aesar
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Sigma-Aldrich
TolueneAnhydrous, 99.8%Fisher Scientific
Ethanol (200 Proof)AnhydrousDecon Labs
Sodium ethoxide≥95%Sigma-Aldrich
Hydrochloric acid (HCl)1 M solutionVWR Chemicals
Saturated Sodium Bicarbonateaq. solutionLabChem
Brineaq. solutionLabChem
Anhydrous Magnesium SulfateGranularFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware, including a Dean-Stark apparatus

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Mass Spectrometer (MS) with ESI source

Step-by-Step Synthesis

G start Start step1 Step 1: Enamine Formation - Combine p-anisidine, ethyl acetoacetate, p-TsOH in toluene. - Reflux with Dean-Stark trap (4-6 h). start->step1 workup1 Work-up 1 - Cool reaction. - Remove toluene via rotary evaporation. step1->workup1 step2 Step 2: Michael Addition - Dissolve crude enamine in anhydrous ethanol. - Add ethyl acrylate. - Stir at room temp (12-18 h). workup1->step2 workup2 Work-up 2 - Monitor by TLC. - Remove ethanol via rotary evaporation. step2->workup2 step3 Step 3: Cyclization (Lactamization) - Dissolve Michael adduct in anhydrous toluene. - Add sodium ethoxide. - Heat to 80°C (6-8 h). workup2->step3 quench Quench & Extraction - Cool to 0°C. - Add 1M HCl to neutralize. - Extract with ethyl acetate. - Wash with NaHCO₃, brine. step3->quench purify Purification & Characterization - Dry organic layer (MgSO₄). - Concentrate crude product. - Purify via flash chromatography. - Characterize via NMR, MS. quench->purify end End Product purify->end

Caption: Experimental workflow for the synthesis.

PART A: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate (Enamine)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add p-anisidine (10.0 g, 81.2 mmol, 1.0 eq), toluene (120 mL), and ethyl acetoacetate (11.6 g, 11.0 mL, 89.3 mmol, 1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 150 mg).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Monitor the reaction's completion by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of p-anisidine.

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene. The resulting crude oil, the enamine, is of sufficient purity for the subsequent step. A previously reported synthesis confirms the formation of this intermediate.[7]

PART B: Synthesis of the Michael Adduct

  • Transfer the crude enamine oil from Part A into a 250 mL round-bottom flask.

  • Dissolve the oil in anhydrous ethanol (100 mL).

  • To this stirred solution, add ethyl acrylate (9.75 g, 10.6 mL, 97.4 mmol, 1.2 eq) dropwise over 5 minutes.

  • Allow the reaction to stir at ambient temperature for 12-18 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the enamine spot and the appearance of a new, more polar spot indicates product formation.

  • Once complete, remove the ethanol under reduced pressure to yield the crude Michael adduct as a viscous oil.

PART C: Intramolecular Lactamization to Yield the Final Product

  • Place the crude Michael adduct in a 250 mL round-bottom flask and dissolve it in anhydrous toluene (120 mL).

  • Add sodium ethoxide (6.63 g, 97.4 mmol, 1.2 eq) portion-wise to the stirred solution. Note: This is an exothermic reaction.

  • Heat the resulting suspension to 80 °C and maintain for 6-8 hours.

  • Monitor the formation of the piperidin-2-one by TLC (1:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl (aq.) until the mixture is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude solid product.

Purification and Characterization
  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one as a white to off-white solid.

Characterization Data (Expected)
¹H NMR (400 MHz, CDCl₃) δ ~7.2-7.0 (m, 4H, Ar-H), 4.0-3.8 (m, 1H, CH-acetyl), 3.82 (s, 3H, OCH₃), 3.7-3.5 (m, 2H, N-CH₂), 2.5-2.2 (m, 2H, CH₂), 2.35 (s, 3H, COCH₃), 2.1-1.9 (m, 2H, CH₂).
¹³C NMR (101 MHz, CDCl₃) δ ~205 (C=O, acetyl), 169 (C=O, lactam), 158 (Ar-C-O), 132 (Ar-C), 128 (Ar-CH), 114 (Ar-CH), 55 (OCH₃), 52 (CH-acetyl), 50 (N-CH₂), 29 (CH₂), 25 (CH₂), 21 (COCH₃).
Mass Spec (ESI+) Calculated for C₁₄H₁₇NO₃ [M+H]⁺: 248.1281; Found: 248.1285.
Yield 55-65% over three steps.
Appearance White to off-white solid.

Safety and Handling

  • p-Anisidine: Toxic by inhalation, ingestion, and skin contact.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl Acrylate: Flammable liquid and vapor. Lachrymator. Handle with care in a fume hood.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox) and add to the reaction mixture carefully.

Conclusion

This application note provides a reliable and well-characterized three-step synthesis for 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one from p-anisidine. The methodology is based on established and robust organic transformations, ensuring its accessibility to researchers with a standard background in synthetic organic chemistry. The described protocol is suitable for producing gram-scale quantities of the title compound, which can serve as a valuable building block for the synthesis of novel and diverse molecular entities in drug discovery programs.

References

  • Title: Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres Source: RSC Advances URL
  • Title: Enamines - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Michael addition reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition Source: ChemistryOpen URL: [Link]

  • Title: Significance and strategies for the synthesis of 2-piperidinones Source: ResearchGate URL: [Link]

  • Title: Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade Source: ResearchGate URL: [Link]

  • Title: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Antibacterial Activities of Some Quinoline Substituted Quinoxaline Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Synthesis of Spirobarbiturate Piperidin-2-one Derivatives via Cascade Aza-Michael/Michael Cyclization Reaction Source: ResearchGate URL: [Link]

  • Title: Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions Source: PMC (PubMed Central) URL: [Link]

  • Title: p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods Source: LinkedIn URL: [Link]

  • Title: Reaction scheme for acetylation of p-anisidine with acetic acid. Source: ResearchGate URL: [Link]

  • Title: p-Anisidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines Source: Nanyang Technological University URL: [Link]

Sources

Application

Application Note: A Streamlined One-Pot Synthesis of 3-Acetyl-Piperidin-2-ones via a Four-Component Reaction

Abstract The piperidin-2-one (δ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Traditional multi-step synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidin-2-one (δ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Traditional multi-step syntheses of substituted piperidinones can be time-consuming and inefficient. This application note details a robust and efficient one-pot, four-component protocol for the synthesis of highly functionalized 3-acetyl-piperidin-2-ones. By leveraging a domino Michael-Mannich-cyclization cascade, this method provides rapid access to complex molecular architectures from simple, commercially available starting materials, demonstrating high atom economy and operational simplicity.[3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Piperidin-2-one Core

Six-membered nitrogen-containing heterocycles, particularly piperidin-2-one derivatives, are of immense interest to the pharmaceutical industry. They are key structural motifs in a wide array of bioactive molecules, exhibiting properties ranging from anticonvulsant and antithrombotic to anticancer and antiviral activities.[1][3] The development of efficient and modular synthetic strategies to access diversely substituted piperidinones is therefore a critical objective in modern drug discovery.[4]

Conventional approaches often rely on the modification of pre-existing heterocyclic backbones, a process that can involve multiple synthetic steps, protection/deprotection strategies, and costly purification procedures.[2] Multicomponent reactions (MCRs) offer a powerful alternative, enabling the construction of complex molecules in a single operation by combining three or more reactants.[5] This not only streamlines the synthetic process but also reduces waste and resource consumption, aligning with the principles of green chemistry.[6]

This document provides a detailed protocol for a one-pot synthesis of 3-acetyl-piperidin-2-ones, a valuable subclass of these heterocycles, utilizing an ammonium acetate-mediated four-component reaction.

Principle of the Method & Reaction Mechanism

The synthesis proceeds via a domino sequence involving four key components: an aromatic aldehyde, ethyl acetoacetate (as the source of the acetyl group), a Michael acceptor (in this case, malononitrile), and ammonium acetate, which serves as both a nitrogen source and a basic catalyst.[3] The reaction cascade is a highly efficient method for forming multiple carbon-carbon and carbon-nitrogen bonds in a single pot.

The proposed reaction pathway unfolds in three distinct stages:

  • Knoevenagel Condensation & Michael Addition: The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an electron-deficient olefin (a dicyano-substituted olefin). Concurrently, ethyl acetoacetate reacts with ammonia (generated from ammonium acetate) to form an enamine intermediate. This enamine then acts as a nucleophile in a Michael addition to the dicyano-olefin, forming the initial Michael adduct.[7][8]

  • Mannich-type Reaction: The Michael adduct, an aldehyde, and ammonia (from ammonium acetate) then participate in a Mannich-type reaction, leading to a key intermediate that contains all the necessary atoms for the final heterocyclic ring.[3][9]

  • Intramolecular Cyclization & Lactamization: The final step involves an intramolecular cyclization where the amino group attacks the ester carbonyl of the original ethyl acetoacetate moiety. Subsequent elimination of ethanol results in the formation of the stable six-membered piperidin-2-one ring, yielding the final product.[3]

This elegant cascade ensures high diastereoselectivity in many cases, with the bulky substituents arranging themselves in the most sterically favorable positions.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative 3-acetyl-piperidin-2-one derivative.

Materials & Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ethyl Acetoacetate

  • Malononitrile

  • Ammonium Acetate (NH₄OAc)

  • Methanol (MeOH), Reagent Grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (2.0 mmol, 1.0 eq), ethyl acetoacetate (2.0 mmol, 1.0 eq), malononitrile (2.0 mmol, 1.0 eq), and ammonium acetate (4.0 mmol, 2.0 eq).

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • Purification: If no precipitate forms or if further purification is required, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 3-acetyl-piperidin-2-one derivative.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualization and Data Summary

Experimental Workflow Diagram

One_Pot_Synthesis Start Combine Reactants: - Aromatic Aldehyde - Ethyl Acetoacetate - Malononitrile - Ammonium Acetate Solvent Add Methanol (Solvent) Start->Solvent Step 1 Reflux Heat to Reflux (65°C, 2-4 hours) Solvent->Reflux Step 2 Monitor Monitor Reaction (TLC) Reflux->Monitor Step 3 Cool Cool to Room Temperature Monitor->Cool Step 4 (Upon Completion) Isolate Isolate Product: - Filtration or - Concentration Cool->Isolate Step 5 Purify Purify (Column Chromatography) Isolate->Purify Step 6 End Characterize Final Product (NMR, MS, IR) Purify->End Step 7

Sources

Method

Knoevenagel condensation using 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one

Application Note: Knoevenagel Condensation and Tandem Deacetylation of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one Executive Briefing The Knoevenagel condensation is a fundamental transformation for carbon-carbon bond fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation and Tandem Deacetylation of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one

Executive Briefing

The Knoevenagel condensation is a fundamental transformation for carbon-carbon bond formation, widely utilized in the synthesis of highly conjugated, bioactive scaffolds[1]. When applied to


-acetyl lactams such as 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one (CAS: 2059936-93-3)[2], the reaction diverges from standard malonate chemistry. This guide details the mechanistic rationale, optimized parameters, and validated protocols for executing a tandem Knoevenagel-aldol addition followed by retro-Claisen deacetylation, yielding 

-unsaturated lactam derivatives.

Mechanistic Insights: The Tandem Aldol-Retro-Claisen Pathway

The selection of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one as an active methylene equivalent requires a precise understanding of its structural causality.

  • Enolization: The C3 position is flanked by two electron-withdrawing groups (the lactam carbonyl and the acetyl carbonyl), significantly lowering its pKa. This allows for facile deprotonation by mild secondary amines like piperidine[3].

  • Aldol Addition: The resulting enolate attacks the electrophilic carbonyl of an aldehyde, forming a sterically congested tertiary alcohol intermediate.

  • Retro-Claisen Deacetylation: Unlike standard active methylene compounds (e.g., malonates) which possess two protons at the reactive site[4], the C3 position of this substrate possesses only a single proton. Consequently, direct dehydration cannot occur. To resolve this, the intermediate undergoes a base-mediated retro-Claisen cleavage. The acetyl group is expelled, relieving steric strain and liberating a second proton at the C3 position.

  • Dehydration: With a proton now available, the system undergoes dehydration to form the thermodynamically stable, highly conjugated exocyclic double bond[1].

Mechanism A 3-Acetyl-Lactam (Substrate) B C3-Enolate Intermediate A->B Piperidine (-H+) C Aldol Adduct (Tertiary Alcohol) B->C + Aldehyde (Nucleophilic Attack) D Deacetylated Intermediate C->D Retro-Claisen (-Acetate) E α,β-Unsaturated Lactam (Product) D->E Dehydration (-H2O)

Figure 1: Mechanistic sequence of the tandem Knoevenagel-deacetylation reaction.

Experimental Architecture & Optimization

The success of this transformation relies on driving the equilibrium forward while managing the activation energy required for the deacetylation step. A dual-catalyst system of Piperidine and Glacial Acetic Acid is preferred. Piperidine acts as the base for enolate formation, while acetic acid protonates the aldehyde, forming a highly electrophilic iminium ion intermediate[3].

Table 1: Optimization of Reaction Conditions for Condensation with Benzaldehyde

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1Piperidine (10 mol%)Ethanol782445Base-only catalysis struggles to drive the dehydration step.
2Piperidine/AcOH (10 mol%)Toluene1101282Iminium activation + Dean-Stark water removal drives equilibrium.
3EDDA (20 mol%)Methanol651876Amphoteric nature facilitates both enolization and dehydration.
4Boric Acid (10 mol%)H₂O/EtOH252468Green Lewis acid approach[5]; slower kinetics but benign.

Validated Protocols

Protocol A: Standard Dean-Stark Condensation (Recommended)

This protocol is designed as a self-validating system. The physical accumulation of water in the Dean-Stark trap serves as an in-process control, confirming both the aldol addition and dehydration phases are proceeding.

Reagents:

  • 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one: 1.0 mmol (247.3 mg)

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.2 mmol

  • Piperidine: 0.1 mmol (8.5 mg / ~10 µL)

  • Glacial Acetic Acid: 0.1 mmol (6.0 mg / ~6 µL)

  • Anhydrous Toluene: 10 mL

Step-by-Step Methodology:

  • Assembly: To an oven-dried 50 mL round-bottom flask, add the lactam substrate, aldehyde, and anhydrous toluene. Stir until fully dissolved.

  • Catalyst Addition: Add piperidine and glacial acetic acid sequentially. The solution may exhibit a slight color change due to iminium ion formation.

  • Apparatus Setup: Equip the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Thermal Activation: Heat the reaction to a vigorous reflux (110 °C). Monitor the Dean-Stark trap; the theoretical yield of water is ~18 µL.

  • Termination: Once water ceases to accumulate (typically 10–12 hours) and TLC (Hexanes:EtOAc 7:3) confirms the consumption of the starting lactam, cool the mixture to room temperature.

  • Workup: Dilute with 20 mL Ethyl Acetate. Wash the organic layer with 1M HCl (15 mL) to remove piperidine, followed by saturated NaHCO₃ (15 mL) and brine (15 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow S1 Phase 1: Assembly Reactants + Piperidine/AcOH in Toluene S2 Phase 2: Activation Reflux with Dean-Stark (110°C, 12h) S1->S2 S3 Phase 3: Isolation Aqueous Quench & Organic Extraction S2->S3 S4 Phase 4: Purification Flash Chromatography (Silica Gel) S3->S4 S5 Phase 5: Validation 1H-NMR (Olefinic shift check) S4->S5

Figure 2: End-to-end experimental workflow for the Knoevenagel condensation.

Analytical Validation & Troubleshooting

To verify the structural integrity of the final product and confirm that the tandem deacetylation occurred, ¹H-NMR is the definitive analytical tool.

Key Spectral Markers:

  • Confirmation of Deacetylation: Ensure the complete disappearance of the sharp singlet at ~2.30 ppm, which corresponds to the methyl group of the C3-acetyl moiety.

  • Confirmation of Condensation: Look for the appearance of a new, highly deshielded olefinic proton signal (

    
     7.5–8.0 ppm). The geometry of the exocyclic double bond is typically the E-isomer due to the severe steric clash that would occur between the aryl ring and the lactam carbonyl in the Z-configuration.
    

Troubleshooting: If the reaction stalls at the intermediate stage (indicated by the presence of a tertiary alcohol OH stretch in IR, ~3400 cm⁻¹), the retro-Claisen cleavage has failed. Increase the reaction time or slightly increase the piperidine loading to force the deacetylation.

References

  • Dalessandro, E. V., et al. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions." Journal of Physical Chemistry B, 2017, 121(20):5300-5307.[Link]

  • Wikipedia Contributors. "Knoevenagel condensation." Wikipedia.org.[Link]

  • MDPI. "One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst." Engineering Proceedings, 2023.[Link]

Sources

Application

Technical Guide: Reagents and Protocols for the C3-Alkylation of 1-(4-methoxyphenyl)piperidin-2-one

Executive Summary This technical guide details the reagents, mechanistic rationale, and validated protocols for the C3-alkylation (α-alkylation) of 1-(4-methoxyphenyl)piperidin-2-one . This scaffold is a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reagents, mechanistic rationale, and validated protocols for the C3-alkylation (α-alkylation) of 1-(4-methoxyphenyl)piperidin-2-one . This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other bioactive


-lactams.

The transformation relies on the generation of a kinetic enolate at the C3 position. Due to the electron-donating nature of the N-(4-methoxyphenyl) (PMP) group, the amide resonance is robust, but the C3 protons remain acidic (


 in DMSO). Successful mono-alkylation requires precise control over base selection, temperature, and stoichiometry to prevent competing dialkylation  or Claisen-type self-condensation .

Mechanistic Insight & Reagent Selection

The Reaction Pathway

The reaction proceeds via a standard enolate mechanism. The choice of base dictates the regioselectivity and side-reaction profile.

ReactionPathway Substrate 1-(4-methoxyphenyl) piperidin-2-one Enolate Lithium Enolate (Kinetic Intermediate) Substrate->Enolate Deprotonation Base Base (LiHMDS/LDA) -78°C, THF Base->Enolate Product C3-Alkylated Lactam Enolate->Product SN2 Attack Electrophile Electrophile (R-X) (Alkylation) Electrophile->Product Dialkyl Dialkylated By-product Product->Dialkyl Over-alkylation (If excess base/R-X)

Figure 1: Mechanistic pathway for the C3-alkylation of N-aryl lactams.

Critical Reagent Analysis
Reagent ClassRecommended ReagentRole & Rationale
Base LiHMDS (Lithium Hexamethyldisilazide)Preferred. Less nucleophilic than LDA, minimizing risk of attack on the lactam carbonyl. Its steric bulk suppresses proton transfer between product and enolate, reducing dialkylation.
Alternative Base LDA (Lithium Diisopropylamide)Standard. Higher basicity (

) ensures rapid, quantitative deprotonation at -78°C. Use if LiHMDS reactivity is insufficient.
Solvent THF (Anhydrous)Essential for solubility and coordinating the lithium cation. Must be distilled or from a solvent purification system (SPS).
Additive DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone)Optional. A safer alternative to HMPA. Added (10-20% v/v) to disrupt lithium aggregates, increasing enolate reactivity for sterically hindered electrophiles.
Electrophile Alkyl Halides (R-X)Primary iodides or bromides (e.g., MeI, BnBr) react best. Secondary halides may require DMPU and prolonged warming.

Experimental Protocols

Protocol A: Kinetic Mono-Alkylation (High Precision)

Target Audience: Medicinal Chemists requiring high purity and mono-selectivity.

Pre-requisites:

  • Glassware: Flame-dried, argon/nitrogen purged.

  • Temperature Control: Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 M solution of LiHMDS in THF (commercially available or prepared fresh).

    • Dissolve 1-(4-methoxyphenyl)piperidin-2-one (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Enolate Formation:

    • Cool the LiHMDS solution (1.1 equiv) to -78°C .

    • Add the lactam solution dropwise over 15–20 minutes via syringe pump or pressure-equalizing addition funnel.

    • Critical Checkpoint: Stir at -78°C for 45–60 minutes. The solution may turn pale yellow, indicating enolate formation.

  • Alkylation:

    • Add the Electrophile (1.2 equiv) neat or as a concentrated THF solution dropwise.

    • Note: If using a reactive electrophile (e.g., MeI), keep at -78°C for 2 hours. For less reactive ones (e.g., alkyl bromides), allow the mixture to warm slowly to -40°C or 0°C over 4 hours.

  • Quench & Workup:

    • Quench the reaction at low temperature with saturated aqueous NH₄Cl .

    • Dilute with EtOAc, separate layers, and wash the organic phase with brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification:

    • Purify via flash column chromatography (SiO₂).[1][3]

    • Eluent: Typically Hexanes/EtOAc (gradient 80:20 to 50:50). The PMP group provides UV activity, facilitating easy detection.

Protocol B: Optimization for Sterically Hindered Electrophiles

Use this modification if Protocol A yields low conversion.

  • Follow Protocol A, Step 1 & 2 using LDA instead of LiHMDS for a "harder" enolate.

  • After enolate formation, add DMPU (4.0 equiv relative to base) and stir for 10 minutes.

  • Add the electrophile and allow the reaction to warm to room temperature overnight.

  • Warning: DMPU is water-soluble but requires thorough aqueous washing (3x water) during workup to remove completely.

Troubleshooting & Quality Control

Self-Validating System Checks
  • The "Double-Dip" Test: If dialkylation is observed (detected by LCMS/NMR), reduce the base stoichiometry to 0.95 equiv and ensure the temperature strictly remains below -70°C during base addition.

  • Starting Material Recovery: If significant starting material remains, the enolate might have been quenched by adventitious water. Re-dry THF and ensure the inert atmosphere is compromised.

Data Presentation: Expected NMR Shifts

Upon C3-alkylation, the diagnostic signals change as follows:

Proton EnvironmentStarting Material (

ppm)
Product (

ppm)
C3-H (Methylene) ~2.4–2.5 (Multiplet, 2H)~2.6–2.8 (Multiplet, 1H)
PMP-OMe ~3.8 (Singlet, 3H)~3.8 (Singlet, 3H) (Unchanged)
C3-Alkyl Group N/ANew signals (e.g., doublet for Me)

References

  • General Lactam Lithiation: Zoretic, P. A., & Soja, P. (1976). Journal of Organic Chemistry. Link (Foundational work on lactam enolates).

  • Use of LiHMDS/Enolate Stability: Davis, F. A., et al. (1990). Journal of Organic Chemistry. Link (Demonstrates LiHMDS for N-benzyl lactam functionalization, directly analogous to N-PMP).

  • DMPU as Additive: Mukhopadhyay, T., & Seebach, D. (1982). Helvetica Chimica Acta. Link (Substitution of HMPA with DMPU).

  • N-Aryl Piperidinone Synthesis Context: Journal of Medicinal Chemistry (2003). Link (Contextual usage of N-aryl piperidinone scaffolds in drug discovery).

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-Aryl Piperidin-2-one Derivatives via Buchwald-Hartwig Cross-Coupling

Introduction & Scientific Rationale N-aryl piperidin-2-ones (also known as N-aryl -valerolactams) are privileged structural motifs in modern medicinal chemistry. They frequently serve as conformationally restricted pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-aryl piperidin-2-ones (also known as N-aryl


-valerolactams) are privileged structural motifs in modern medicinal chemistry. They frequently serve as conformationally restricted peptide bond mimics and are the core pharmacophores in numerous CNS-active agents and coagulation factor Xa inhibitors.

Historically, the synthesis of these motifs via nucleophilic aromatic substitution (S_NAr) or conventional thermal Buchwald-Hartwig amidation has been bottlenecked by prolonged reaction times (often 12–48 hours), high energy consumption, and competitive side reactions such as


-hydride elimination[1].

Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers by providing rapid, volumetric, and direct heating of the reaction mixture. When applied to Palladium-catalyzed C–N cross-coupling, microwave irradiation drastically accelerates both the oxidative addition and reductive elimination steps. This reduces reaction times from days to mere minutes while simultaneously enhancing overall yields and improving the impurity profile[2].

Mechanistic Insights: The Catalytic Cycle

The transformation relies on the Palladium-catalyzed Buchwald-Hartwig amidation[3]. Lactams present a unique challenge in cross-coupling; unlike primary or secondary aliphatic amines, lactams are poor nucleophiles due to the strong delocalization of the nitrogen lone pair into the adjacent carbonyl group.

To force this challenging coupling, the causality behind the reagent selection is as follows:

  • Ligand Selection (Xantphos): Xantphos is a bidentate phosphine ligand with a rigid, large bite angle (~111°). This specific geometry enforces a cis-coordination state on the Pd(II) intermediate. Because reductive elimination requires the aryl and amido groups to be cis to one another, Xantphos effectively accelerates the product-forming step and suppresses off-target pathways.

  • Base Selection (Cs₂CO₃): Cesium carbonate is preferred over stronger bases like sodium tert-butoxide (NaOtBu). While NaOtBu is kinetically faster, it can cleave sensitive functional groups (e.g., esters, cyano groups) on the aryl halide and occasionally hydrolyze the lactam ring under trace aqueous conditions. Cs₂CO₃ provides the perfect balance of basicity and functional group tolerance.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L_n OxAdd->PdII_Aryl Coord Lactam Coordination & Base Deprotonation PdII_Aryl->Coord + Piperidin-2-one + Cs2CO3 PdII_Amido Aryl-Pd(II)-Amido L_n Coord->PdII_Amido - CsX - HCO3- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Piperidin-2-one RedElim->Product

Figure 1. Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig N-arylation of piperidin-2-one.

Experimental Design & Optimization Data

In library syntheses for drug discovery, optimizing the catalyst/ligand ratio and the heating modality is critical to ensure high-throughput success[1]. The table below summarizes the optimization landscape for the coupling between piperidin-2-one and a standard aryl halide (4-bromoanisole).

Table 1: Optimization of Reaction Conditions for N-Arylation

EntryCatalyst / LigandBaseSolventModalityTemp / TimeYield (%)
1Pd₂(dba)₃ / BINAPNaOtBuTolueneThermal110 °C / 18 h45%
2Pd(OAc)₂ / XantphosCs₂CO₃1,4-DioxaneThermal100 °C / 24 h68%
3 Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane Microwave 150 °C / 15 min 92%
4Pd₂(dba)₃ / XantphosK₃PO₄1,4-DioxaneMicrowave150 °C / 15 min74%

Note on Solvent Causality: 1,4-Dioxane (Entry 3) is selected because it possesses a moderate microwave loss tangent. This allows for rapid, controlled heating without the risk of thermal runaway, while effectively solubilizing the bulky Pd-Xantphos complex.

Step-by-Step Protocol: Microwave-Assisted N-Arylation

Workflow Prep Reagent Prep (Glovebox/Schlenk) MW Microwave Irradiation (150 °C, 15 min) Prep->MW Workup Workup (Filtration & Extraction) MW->Workup Purify Purification (Flash Chromatography) Workup->Purify Char Characterization (NMR, LC-MS) Purify->Char

Figure 2. Experimental workflow for the microwave-assisted synthesis of N-aryl lactams.

Materials Required:
  • Piperidin-2-one: 1.2 equiv (1.2 mmol, 119 mg)

  • Aryl Halide (e.g., 4-Bromobenzonitrile): 1.0 equiv (1.0 mmol)

  • Pd₂(dba)₃: 0.02 equiv (2 mol%, 18.3 mg)

  • Xantphos: 0.06 equiv (6 mol%, 34.7 mg)

  • Cs₂CO₃: 1.5 equiv (1.5 mmol, 488 mg)

  • Anhydrous 1,4-Dioxane: 4.0 mL

Procedure:
  • Preparation of the Reaction Mixture: In a nitrogen-filled glovebox (or utilizing standard Schlenk line techniques), charge a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Self-Validation Check: The solid powder mixture should appear deep purple/brown, characteristic of the active Pd₂(dba)₃ complex.

  • Addition of Substrates: Add the piperidin-2-one and the aryl halide to the vial. (If the aryl halide is a liquid, inject it via syringe after the solvent addition).

  • Solvent Addition & Sealing: Add 4.0 mL of anhydrous, degassed 1,4-dioxane. Seal the vial tightly with a Teflon-lined aluminum crimp cap.

    • Expert Insight: Degassing the solvent (e.g., via sparging with N₂ for 15 minutes) is absolutely critical. Oxygen rapidly oxidizes the electron-rich Xantphos ligand to its inactive phosphine oxide, which will terminate the catalytic cycle.

  • Microwave Irradiation: Transfer the sealed vial to a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Program the parameters to 150 °C for 15 minutes with a pre-stirring time of 30 seconds.

    • Self-Validation Check: Upon completion and cooling, the reaction mixture should have transitioned from a dark purple suspension to a yellow/orange mixture containing a fine white precipitate (CsBr). This color shift indicates active Pd(0)/Pd(II) cycling and successful halide displacement.

  • Workup: Dilute the cooled mixture with ethyl acetate (10 mL). Filter the suspension through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% Ethyl Acetate in Hexanes) to afford the pure N-aryl piperidin-2-one derivative.

Troubleshooting & Scientific Integrity

  • Low Conversion / Starting Material Recovery: If LC-MS analysis indicates unreacted aryl halide, the catalyst may have prematurely deactivated. Ensure strict anhydrous and anaerobic conditions are maintained during setup. For highly electron-rich or sterically hindered aryl chlorides, consider switching to a more electron-rich ligand such as BrettPhos.

  • Formation of Hydrolyzed Byproducts: Traces of water in the presence of Cs₂CO₃ at 150 °C can hydrolyze the lactam ring, opening it to the corresponding amino acid. Always use freshly opened, molecular-sieve dried 1,4-dioxane.

  • Palladium Contamination: For downstream biological assays or drug development applications, residual palladium must be reduced to <10 ppm. Treat the organic phase with a metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) for 2 hours at room temperature prior to final concentration.

References

  • Zlotin, Sergei G., et al. "The green chemistry paradigm in modern organic synthesis." Russian Chemical Reviews, vol. 92, no. 12, Feb. 2024.[Link]

  • Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[Link]

  • Sarris, K. et al. "The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery." The Journal of Organic Chemistry, 2022.[Link]

Sources

Application

Application Notes &amp; Protocols: 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one as a Versatile Building Block for Heterocycle Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Heterocyclic scaffolds are foundational to medicinal chemistry and drug discovery, with a significant percentage of FDA-approve...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic scaffolds are foundational to medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs containing at least one such moiety.[][2] The strategic design of building blocks that offer multiple points for chemical elaboration is therefore of paramount importance. This guide details the synthetic utility of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one, a highly functionalized and versatile precursor for the construction of diverse and medicinally relevant heterocyclic systems. The molecule's integrated 1,3-dicarbonyl-like functionality, coupled with a rigid lactam core, provides a unique platform for synthesizing a range of pyrimidines, pyrazoles, isoxazoles, and fused pyridine systems. We present the underlying mechanistic rationale for its reactivity and provide detailed, actionable protocols for its application in constructing complex molecular architectures.

Introduction: The Strategic Value of the Building Block

The compound 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is a sophisticated synthon whose value lies in its convergence of several key reactive features within a single, stereochemically defined framework:

  • An Enolizable 1,3-Dicarbonyl System: The core of its reactivity is the β-keto-amide system (the acetyl group at C3 and the lactam carbonyl at C2). This arrangement is analogous to classic 1,3-dicarbonyl compounds like acetylacetone or ethyl acetoacetate, making it an ideal substrate for cyclocondensation reactions.[3]

  • Activated Methylene and Methine Groups: The protons on the acetyl methyl group and the C3 methine are acidic and readily participate in base-catalyzed condensations.

  • An Electron-Rich N-Aryl Substituent: The N-(4-methoxyphenyl) group influences the electronic properties of the lactam and can play a role in the overall solubility and pharmacokinetic properties of the resulting derivatives.

  • Piperidinone Core: This saturated nitrogen heterocycle is a prevalent motif in many biologically active compounds, including the anticoagulant Apixaban, providing a rigid and well-defined scaffold for orienting substituents in three-dimensional space.[4]

This combination allows for a modular approach to heterocycle synthesis, where the piperidinone core is conserved while a new heterocyclic ring is appended or fused, leveraging the reactivity of the 3-acetyl group.

Proposed Synthesis of the Core Building Block

While not widely commercially available, a plausible and efficient synthesis of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one can be envisioned via the C-acylation of the parent lactam, 1-(4-methoxyphenyl)piperidin-2-one.

Workflow for Building Block Synthesis

cluster_0 Step 1: Synthesis of Precursor Lactam cluster_1 Step 2: C3-Acylation A 5-Bromovaleryl chloride C 1-(4-methoxyphenyl)piperidin-2-one A->C 1. Acylation 2. Intramolecular Cyclization (e.g., NaH, THF) B p-Anisidine B->C D 1-(4-methoxyphenyl)piperidin-2-one F 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one D->F Strong Base (e.g., LDA, -78 °C) E Acetyl Chloride / Acetic Anhydride E->F

Caption: Proposed two-stage synthesis of the title building block.

Application I: Synthesis of Piperidinyl-Pyrimidines

Causality & Rationale: The most direct application of this building block leverages its 1,3-dicarbonyl character. The reaction with binucleophilic reagents containing an N-C-N fragment, such as guanidine, urea, or thiourea, is a classic and highly reliable method for constructing the pyrimidine ring.[3][5] This reaction proceeds via an initial condensation to form a vinylogous amide intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine core. This strategy allows for the rapid synthesis of novel 2-amino-, 2-hydroxy-, or 2-mercaptopyrimidines appended to the piperidin-2-one scaffold.

Protocol 3.1: Synthesis of 2-Amino-4-(1-(4-methoxyphenyl)-2-oxopiperidin-3-yl)-6-methylpyrimidine
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one (1.0 eq, e.g., 2.61 g, 10 mmol) in absolute ethanol (40 mL).

  • Base Addition: Add sodium ethoxide (1.2 eq, 0.82 g, 12 mmol) to the solution and stir for 15 minutes at room temperature until a clear solution or fine suspension is formed.

  • Amidine Addition: Add guanidine hydrochloride (1.2 eq, 1.15 g, 12 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with glacial acetic acid. Reduce the solvent volume to approximately 10 mL under reduced pressure.

  • Isolation: Add distilled water (50 mL) to the concentrated mixture. The product will often precipitate as a solid. If an oil forms, attempt to induce crystallization by scratching the flask with a glass rod.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol. Recrystallize from ethanol or purify by column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary for Pyrimidine Derivatives
Product ScaffoldN-C-N ReagentExpected MWFormulaNotes
2-Amino-pyrimidinyl-piperidinoneGuanidine HCl326.38C₁₈H₂₂N₄O₂A key scaffold for kinase inhibitors.
2-Hydroxy-pyrimidinyl-piperidinone (Pyrimidin-2-one)Urea327.36C₁₈H₂₁N₃O₃Tautomerizes with the keto form. Potential for H-bond donation.
2-Mercapto-pyrimidinyl-piperidinone (Pyrimidine-2-thione)Thiourea343.43C₁₈H₂₁N₃O₂SUseful handle for further functionalization via S-alkylation.

Application II: Synthesis of Pyrazole and Isoxazole Derivatives

Causality & Rationale: The reaction of 1,3-dicarbonyl compounds with hydrazine and hydroxylamine is a cornerstone of five-membered heterocycle synthesis, known as the Paal-Knorr synthesis. The reaction with hydrazine (or its derivatives) yields pyrazoles, while hydroxylamine yields isoxazoles. The regioselectivity of the cyclization can sometimes be an issue, but often one regioisomer predominates based on the differential reactivity of the two carbonyl groups.

Reaction Pathway for Pyrazole and Isoxazole Synthesis

cluster_pyrazole Pyrazole Synthesis cluster_isoxazole Isoxazole Synthesis start 3-acetyl-1-(4-methoxyphenyl) piperidin-2-one P2 Condensation & Cyclization start->P2 I2 Condensation & Cyclization start->I2 P1 Hydrazine Hydrate (NH₂NH₂·H₂O) P1->P2 P3 3-(5-methyl-1H-pyrazol-3-yl)-1- (4-methoxyphenyl)piperidin-2-one P2->P3 I1 Hydroxylamine HCl (NH₂OH·HCl) I1->I2 I3 3-(5-methylisoxazol-3-yl)-1- (4-methoxyphenyl)piperidin-2-one I2->I3

Caption: Parallel synthesis of pyrazole and isoxazole heterocycles.

Protocol 4.1: Synthesis of 3-(5-methyl-1H-pyrazol-3-yl)-1-(4-methoxyphenyl)piperidin-2-one
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one (1.0 eq, 2.61 g, 10 mmol) in glacial acetic acid (25 mL).

  • Reagent Addition: Add hydrazine hydrate (1.1 eq, 0.55 mL, 11 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to 100 °C and maintain for 4-6 hours, monitoring by TLC.

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into a beaker containing ice-cold water (100 mL). Basify the solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid or oil by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure pyrazole derivative.

Protocol 4.2: Synthesis of 3-(5-methylisoxazol-3-yl)-1-(4-methoxyphenyl)piperidin-2-one
  • Reaction Setup: Combine 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one (1.0 eq, 2.61 g, 10 mmol), hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12 mmol), and sodium acetate (1.5 eq, 1.23 g, 15 mmol) in a flask with ethanol (30 mL).

  • Reaction: Heat the suspension to reflux for 5-8 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation: Cool the mixture and remove the ethanol under reduced pressure. Add water (40 mL) to the residue and extract with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

Application III: Multicomponent Synthesis of Fused Pyridine Scaffolds

Causality & Rationale: Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple precursors in a single step.[6][7][8] The active methylene of the acetyl group and the enamine-like character of the lactam can participate in MCRs. For instance, a reaction with an aromatic aldehyde and a nitrogen source like ammonium acetate can lead to fused dihydropyridine or pyridine systems, analogous to a modified Hantzsch or Guareschi-Thorpe condensation.[9]

Protocol 5.1: One-Pot Synthesis of a Fused Pyrido[2,3-d]pyrimidin-one Analogue
  • Reaction Setup: In a sealed tube, combine 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one (1.0 eq, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq, 11 mmol), and ammonium acetate (2.5 eq, 25 mmol).

  • Solvent/Catalyst: Add a catalytic amount of a Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq), in a high-boiling solvent like acetic acid or DMF (15 mL).[10]

  • Reaction: Seal the tube and heat to 120-140 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice water and basify with aqueous ammonia.

  • Isolation and Purification: Extract the product with ethyl acetate or dichloromethane. Dry the organic phase, concentrate, and purify via column chromatography to isolate the fused heterocyclic product. The reaction may require optimization for different aldehyde substrates.

Conclusion

The strategic placement of a reactive 1,3-dicarbonyl moiety onto a medicinally relevant piperidin-2-one core makes 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one an exceptionally valuable building block. It provides reliable and high-yield access to diverse heterocyclic families including pyrimidines, pyrazoles, and isoxazoles through well-established, robust chemical transformations. Furthermore, its potential in more complex multicomponent reactions opens the door to novel fused scaffolds. The protocols outlined herein serve as a validated starting point for chemists in academia and industry to exploit this synthon for the rapid generation of compound libraries aimed at accelerating drug discovery programs.

References

  • Synthesis of pyrimidine derivatives. University of Thi-Qar Journal. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226. [Link]

  • Khan, K. M., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. BioMed Research International. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of 3-acetyl pyridine. PrepChem.com. [Link]

  • Jasinski, J. P., et al. (2011). (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E. [Link]

  • Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. ResearchGate. [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][11]-thiazepin-3(2H)-one. Molecules. [Link]

  • Mező, G., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • de la Torre, M. C. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. MDPI. [Link]

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry. [Link]

  • Multicomponent Reactions (MCRs). ResearchGate. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • Wessjohann, L. A., et al. (2021). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Fahmy, A. F. M. (2006). Heterocycles as versatile building blocks in different synthetic strategies. ARKIVOC. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. [Link]

  • Ghazvini, M., & Rabet, A. (2018). Multicomponent reactions (MCRs) of acetylenic compounds with isocyanides or triphenylphosphine–A Mini review. Journal of Materials and Environmental Science. [Link]

  • A synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization: enhancing effect of boron trifluoride diethyl etherate on the cyclization. PubMed. [Link]

  • 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. ACG Publications. [Link]

  • Heterocyclic Building Blocks. SRD ORGANICS LTD. [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of pharmaceutical development, the isolation and purification of active pharmaceutical ingredients (APIs) are of paramount importa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical development, the isolation and purification of active pharmaceutical ingredients (APIs) are of paramount importance, directly impacting the safety, efficacy, and stability of the final drug product. Crystallization stands as a critical and widely employed technique to achieve the desired purity and solid-state form of these compounds.[1][2] This guide provides a detailed exploration of various crystallization techniques specifically tailored for 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one, a compound of interest within the broader class of piperidine derivatives, which are prevalent in numerous pharmaceuticals.[3]

The ability to control the crystalline form of an API is crucial, as different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, and bioavailability.[4][5] Therefore, a thorough understanding and application of appropriate crystallization methodologies are essential for robust and reproducible manufacturing processes.[2] This document will delve into the principles and practical protocols for several crystallization methods, offering insights into their underlying mechanisms and providing a logical framework for selecting the most suitable approach.

Physicochemical Properties of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one

Key Structural Features and Their Influence on Crystallization:

  • Piperidin-2-one Ring: The lactam functionality introduces polarity and the potential for hydrogen bonding, influencing solvent selection. The piperidine ring itself can adopt different conformations, such as chair or boat forms, which can impact crystal packing.[6][7]

  • 4-Methoxyphenyl Group: This aromatic substituent adds a degree of hydrophobicity and can participate in π-π stacking interactions within the crystal lattice, a feature that can be exploited during crystallization.[8]

  • 3-Acetyl Group: The acetyl group provides an additional site for hydrogen bonding and can influence the overall polarity and solubility of the molecule.

Based on these features, it is anticipated that 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one will exhibit moderate polarity and be soluble in a range of organic solvents. The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding may be effective for dissolution.

Crystallization Methodologies: Principles and Protocols

The selection of an appropriate crystallization technique is contingent on the compound's solubility profile and the desired crystal characteristics.[4] The primary objective is to create a supersaturated solution from which the compound will crystallize in a controlled manner.[9][10] Supersaturation can be achieved through various means, including cooling, solvent evaporation, or the addition of an anti-solvent.[9][11]

Cooling Crystallization

This is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[4][11] The principle involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling to induce crystallization.[1][12]

Protocol for Cooling Crystallization:

  • Solvent Selection: In a series of small test tubes, assess the solubility of a small amount of crude 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound sparingly at room temperature but completely at or near its boiling point.[13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to achieve a saturated solution.[1] The use of a boiling chip or a magnetic stirrer is recommended to prevent bumping.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[13] This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow the cooling rate.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[1] Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[3]

Cooling_Crystallization_Workflow

Anti-Solvent Crystallization

This method is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible.[4][14] Supersaturation is induced by adding a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent.[15][16]

Protocol for Anti-Solvent Crystallization:

  • Solvent/Anti-Solvent Selection: Identify a solvent in which 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is freely soluble (the "good" solvent). Then, identify a second solvent (the "anti-solvent") in which the compound is poorly soluble, and that is miscible with the good solvent. Common pairs include ethanol/water, acetone/heptane, and dichloromethane/hexane.[9]

  • Dissolution: Dissolve the crude compound in the minimum amount of the good solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution until the solution becomes slightly turbid, indicating the onset of precipitation.[16] The rate of addition can significantly impact crystal size and morphology.[16]

  • Crystallization: Allow the mixture to stand undisturbed to allow for crystal growth. The formation of an oil or amorphous precipitate suggests that the supersaturation was generated too rapidly. If this occurs, the mixture can be gently heated until the precipitate redissolves, and then the anti-solvent can be added more slowly or the solution can be allowed to cool more gradually.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a mixture of the good solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Anti_Solvent_Crystallization_Workflow

Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when only a small amount of material is available.[8][17] The method involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[18][19]

Protocol for Vapor Diffusion (Sitting Drop Method):

  • Solvent/Anti-Solvent Selection: Choose a solvent in which the compound is soluble and an anti-solvent in which it is insoluble. The anti-solvent should be more volatile than the solvent.[8]

  • Setup: In a small vial or well of a crystallization plate, place a small volume (e.g., 1-2 mL) of the anti-solvent to act as the reservoir.

  • Sample Preparation: In a smaller, open container (e.g., a small test tube or a specialized "sitting drop" post), dissolve a few milligrams of the crude compound in a few drops of the good solvent.

  • Assembly: Place the smaller container with the compound solution inside the larger vial containing the anti-solvent reservoir, ensuring the two liquids do not touch. Seal the larger vial tightly.[8][20]

  • Diffusion and Crystallization: Over time, the more volatile anti-solvent will vaporize and slowly diffuse into the solution of the compound, causing it to become supersaturated and leading to the formation of crystals. This process can take several days to weeks.

  • Crystal Collection: Once suitable crystals have formed, carefully remove them from the solution using a small loop or pipette and dry them.

Vapor_Diffusion_Workflow

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
No crystals form - The solution is not sufficiently supersaturated.- The compound has a high solubility in the cold solvent.- Add a seed crystal to induce crystallization.[1]- Gently scratch the inside of the flask with a glass rod to create nucleation sites.[21]- Evaporate some of the solvent to increase the concentration.- Cool the solution for a longer period or to a lower temperature.
Oiling out - The solution is too concentrated.- The rate of cooling or anti-solvent addition is too fast.- The boiling point of the solvent is too close to the melting point of the compound.- Add more solvent to dilute the solution and reheat until the oil dissolves, then cool more slowly.- Add the anti-solvent more gradually with vigorous stirring.- Choose a solvent with a lower boiling point.[22]
Poor recovery/yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.[21]
Low purity - Impurities co-crystallized with the product.- Incomplete removal of the mother liquor.- Ensure slow cooling to allow for selective crystallization.- Wash the crystals thoroughly with the cold crystallization solvent during filtration.- Consider a second recrystallization step.

Characterization of Crystalline Material

Once purified crystals are obtained, it is essential to characterize their solid-state properties. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • X-ray Diffraction (XRD): Provides information about the crystal structure and can be used to identify different polymorphs.[4]

  • Differential Scanning Calorimetry (DSC): Used to study thermal transitions, such as melting and polymorphic transformations.[5]

  • Spectroscopy (FTIR, NMR): Confirms the chemical identity and purity of the compound.[23]

Conclusion

The successful crystallization of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is a critical step in its purification and characterization. This guide has provided a comprehensive overview of several key crystallization techniques, including cooling crystallization, anti-solvent crystallization, and vapor diffusion. By understanding the principles behind each method and following the detailed protocols, researchers can effectively purify this compound and control its solid-state form. The provided troubleshooting guide offers practical solutions to common challenges encountered during the crystallization process. A systematic approach to solvent selection, combined with careful control of parameters such as cooling rate and anti-solvent addition, will ultimately lead to the desired high-purity crystalline material essential for further research and development.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Longdom.org. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Unknown Author. Guide for crystallization.
  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube.
  • SciSpace. Crystallization by Antisolvent Addition and Cooling.
  • Unknown Author. SOP: CRYSTALLIZATION.
  • Google Patents. KR20060009873A - Method including antisolvent crystallization process.
  • RM@Schools. Antisolvent Crystallization.
  • Shekunov, B. Yu., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
  • Mettler Toledo. Using AntiSolvent for Crystallization.
  • Linac Coherent Light Source. Crystal Growth.
  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.
  • ResearchGate. Vapor diffusion crystallization techniques. a Hanging drop and b....
  • Bitesize Bio. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
  • PMC. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • ANDRITZ. Crystallization process guide | industrial use.
  • Benchchem. Technical Support Center: Purification of 2-Piperidinol and Its Derivatives.
  • University of Colorado Boulder. Crystallization - Organic Chemistry.
  • Unknown Author. Exp 2 - Crystallization.
  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives.
  • Perumal, M., Adiraj, P.S., & Pandiyan, P.S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.
  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • ResearchGate. Synthesis, Characterization, Thermal, NLO and Quantum-Chemical Studies on N-Acetyl-2,6-bis(4-methoxyphenyl)-3-ethylpiperidin-4-one.

Sources

Application

Strategic Functionalization of the Acetyl Moiety in N-Aryl Piperidin-2-ones

Application Note | AN-2026-03 Executive Summary The -aryl piperidin-2-one scaffold is a privileged pharmacophore found in numerous bioactive molecules, including Factor Xa inhibitors (e.g., Apixaban derivatives) and GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | AN-2026-03

Executive Summary

The


-aryl piperidin-2-one  scaffold is a privileged pharmacophore found in numerous bioactive molecules, including Factor Xa inhibitors (e.g., Apixaban derivatives) and GPCR modulators. While the piperidinone ring itself is often established early in synthesis, the 3-acetyl group  (an exocyclic ketone at the 

-position to the lactam carbonyl) serves as a critical "linchpin" for late-stage diversification.

This Application Note details the strategic functionalization of the acetyl group in 3-acetyl-1-arylpiperidin-2-ones . We present three validated protocols that transform this simple ketone into complex heterocyclic architectures:

  • Regioselective

    
    -Bromination:  Accessing the primary electrophilic gateway.
    
  • Hantzsch Thiazole Synthesis: Rapid fusion of thiazole rings.

  • Enaminone Formation: Leveraging DMF-DMA for pyrazole/isoxazole construction.

Structural Context & Reactivity Analysis

The 3-acetyl-1-arylpiperidin-2-one scaffold presents a unique reactivity profile due to the interplay between the exocyclic acetyl group and the endocyclic lactam.

  • Acidity: The C3 proton is highly acidic (

    
    ) due to the flanking carbonyls (1,3-dicarbonyl system).
    
  • Electrophilicity: The acetyl carbonyl is more reactive towards nucleophiles than the lactam carbonyl.

  • Regioselectivity: Functionalization typically occurs at the acetyl methyl group (

    
    ) via enolization, avoiding the sterically encumbered C3 position.
    
Pathway Visualization

The following diagram outlines the divergent synthetic pathways accessible from the parent scaffold.

G Scaffold 3-Acetyl-1-aryl piperidin-2-one Enol Enol Intermediate Scaffold->Enol Acid/Base Tautomerization Enaminone Enaminone (DMF-DMA Adduct) Scaffold->Enaminone DMF-DMA (Protocol 3) Bromo α-Bromo Ketone (Gateway Electrophile) Enol->Bromo Br2 or NBS (Protocol 1) Thiazole Thiazole-Fused Derivative Bromo->Thiazole Thiourea/Thioamide (Protocol 2) Pyrazole Pyrazole-Fused Derivative Enaminone->Pyrazole Hydrazine Cyclization

Figure 1: Divergent functionalization pathways for the 3-acetyl-1-arylpiperidin-2-one scaffold.

Protocol 1: Regioselective -Bromination

The conversion of the acetyl methyl group to an


-bromoketone is the most critical activation step. Direct bromination with elemental bromine can be difficult to control, often leading to poly-bromination or bromination of the aryl ring. We recommend using Phenyltrimethylammonium Tribromide (PTAB)  or N-Bromosuccinimide (NBS)  with acid catalysis for superior regiocontrol.
Materials
  • Substrate: 3-Acetyl-1-(4-chlorophenyl)piperidin-2-one (1.0 equiv)

  • Reagent: Phenyltrimethylammonium Tribromide (PTAB) (1.05 equiv)

  • Solvent: THF (anhydrous) or Acetic Acid/Chloroform (1:1)

  • Workup: Saturated

    
    , Ethyl Acetate
    
Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous THF.

  • Addition: Add 1.05 mmol of PTAB in a single portion at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The product is typically less polar than the starting material.

  • Quench: Pour the reaction mixture into 20 mL of ice-cold water.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove acidic byproducts) and brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Ether.
    

Technical Insight: PTAB provides a stoichiometric source of


 in equilibrium, preventing the high local concentration of bromine that leads to di-bromination.

Protocol 2: Hantzsch Thiazole Synthesis

This protocol leverages the


-bromo ketone generated in Protocol 1 to construct a thiazole ring fused to the piperidinone side chain. This is a classic "heterocycle-on-heterocycle" strategy.
Materials
  • Substrate:

    
    -Bromo-3-acetyl-1-arylpiperidin-2-one (from Protocol 1)
    
  • Reagent: Thiourea (or substituted thioamide) (1.2 equiv)

  • Solvent: Ethanol (absolute)

  • Catalyst: None required (autocatalytic) or mild base (

    
    )
    
Step-by-Step Procedure
  • Setup: In a round-bottom flask, suspend 1.0 mmol of the

    
    -bromo ketone in 15 mL of absolute ethanol.
    
  • Cyclization: Add 1.2 mmol of thiourea.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Observation: The starting suspension usually clears as the reaction proceeds, followed by the precipitation of the thiazole hydrobromide salt.

  • Workup (Free Base): Cool to RT. Neutralize with

    
     solution to pH 8.
    
  • Filtration: Filter the resulting precipitate, wash with cold water and cold ethanol.

  • Yield: Typical yields range from 75–90%.

Data: Substituent Effects on Yield
Thioamide Substituent (

)
Reaction Time (h)Yield (%)MP (

)

(Thiourea)
3.088210–212

(Thioacetamide)
4.582195–197

(Thiobenzamide)
6.076230–232

Protocol 3: Enaminone Formation (DMF-DMA)

Reaction with


-Dimethylformamide dimethyl acetal (DMF-DMA) converts the acetyl group into a dimethylaminomethylene  derivative (enaminone). This intermediate is a versatile 1,3-electrophile for synthesizing pyrazoles, isoxazoles, and pyrimidines.
Mechanism & Workflow

The reaction proceeds via the condensation of the active methyl group with the acetal, driven by the loss of methanol.

Reaction SM 3-Acetyl Scaffold Inter Hemiaminal Intermediate SM->Inter + DMF-DMA 110°C DMFDMA DMF-DMA (Reagent) Prod Enaminone Product Inter->Prod - MeOH Byprod 2 MeOH Inter->Byprod

Figure 2: Condensation mechanism of DMF-DMA with the acetyl moiety.

Step-by-Step Procedure
  • Mixture: Combine 1.0 mmol of 3-acetyl-1-arylpiperidin-2-one with 5.0 mL of dry Toluene.

  • Reagent: Add 1.5 mmol of DMF-DMA.

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Note: Toluene is preferred over neat reaction to control the temperature and prevent polymerization.

  • Monitoring: The product is typically a bright yellow/orange solid. Monitor by TLC (EtOAc:MeOH 9:1).

  • Isolation: Cool to RT. Add Hexane (10 mL) to precipitate the product.

  • Filtration: Filter the yellow solid and wash with cold Hexane.

    • Stability Warning: Enaminones are sensitive to moisture; store in a desiccator.

References

  • Vertex Pharmaceuticals. (2018). Selective endo-Cyclic

    
    -Functionalization of Saturated N-Alkyl Piperidines. National Institutes of Health. [Link]
    
  • Common Organic Chemistry. (2024).[1] Bromination - Common Conditions and Reagents. [Link]

  • Hamama, W. S., et al. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Organic Communications. [Link]

  • Abu-Shanab, F. A., et al. (2011).[2] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Hantzsch Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one

Welcome to the Advanced Troubleshooting Portal for lactam functionalization. The synthesis of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is a critical transformation in the development of various pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for lactam functionalization. The synthesis of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is a critical transformation in the development of various pharmaceutical intermediates. While the initial formation of the piperidin-2-one core is generally robust, the subsequent C3-acylation is notoriously prone to poor yields, stalling conversions, and regioselectivity issues.

This guide is designed for research scientists and provides mechanistically grounded solutions, empirical optimization data, and self-validating standard operating procedures (SOPs) to maximize your synthetic yield.

Pathway & Workflow Visualization

Understanding the electronic and thermodynamic landscape of your intermediates is the first step in troubleshooting. Below is the optimized synthetic workflow and the mechanistic divergence that dictates reaction success.

SynthWorkflow A 4-Methoxyaniline + 5-Chlorovaleroyl chloride B Amide Intermediate (Uncyclized) A->B  DCM, TEA, 0°C C 1-(4-Methoxyphenyl) piperidin-2-one B->C  NaH, THF, Reflux D Lithium Enolate (via LHMDS, -78°C) C->D  LHMDS, THF, -78°C E 3-Acetyl-1-(4-methoxyphenyl) piperidin-2-one (Target) D->E  Weinreb Amide  (Kinetic/Thermodynamic)

Synthetic workflow for 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one via C-acylation.

MechanisticPathway Enolate Lactam Enolate (Ambident Nucleophile) HardE Hard Electrophile (e.g., Acetyl Chloride) Enolate->HardE Kinetic Control SoftE Soft Electrophile (e.g., Weinreb Amide) Enolate->SoftE Kinetic/Thermodynamic O_Acyl O-Acylation Product (Enol Acetate - Undesired) HardE->O_Acyl Charge-directed attack (Oxygen) C_Acyl C-Acylation Product (β-Keto Lactam - Desired) SoftE->C_Acyl Orbital-directed attack (Carbon)

Mechanistic divergence: Hard vs. soft electrophiles dictating O- vs. C-acylation.

Frequently Asked Questions (Troubleshooting)

Q1: My C-acylation reaction stalls at exactly 50% conversion despite using 1.1 equivalents of LHMDS and excess ethyl acetate. Why? A1: This is a classic thermodynamic trap. The desired product, a


-keto lactam, is significantly more acidic (pKa ~10–11) than the starting 1-(4-methoxyphenyl)piperidin-2-one (pKa ~25–27). As soon as the C-acylated product forms, it rapidly protonates the remaining unreacted lithium enolate. To achieve full conversion, you must use at least 2.1 equivalents of strong base —one equivalent to form the initial enolate, and a second to immediately deprotonate the newly formed 

-keto lactam, driving the equilibrium forward[1].

Q2: I am observing a large amount of a less polar byproduct on TLC (Rf ~0.6) instead of my product (Rf ~0.3). What is happening? A2: You are likely observing competitive O-acylation . Lactam enolates are ambident nucleophiles. Because the electronegativity of oxygen (3.5) is higher than carbon (2.5), the negative charge is heavily localized on the oxygen atom[2]. When reacted with "hard" electrophiles like acetyl chloride, the reaction is charge-controlled, leading to the undesired enol acetate[3]. Solution: Switch to a "softer" electrophile, such as a Weinreb amide (N-methoxy-N-methylacetamide). This shifts the reaction to orbital control, favoring C–C bond formation at the


-carbon[1].

Q3: How do I prevent di-acylation at the C3 position? A3: Di-acylation occurs when the enolate of the product reacts with a second equivalent of the electrophile. By ensuring strict stoichiometric control (exactly 1.05 equivalents of the Weinreb amide) and maintaining cryogenic temperatures (-78 °C) during the addition phase, the intermediate tetrahedral hemiketal is stabilized. It only collapses to the ketone upon aqueous acidic workup, physically preventing a second acylation event.

Empirical Optimization Data

The following table summarizes the quantitative optimization of the C3-acylation step, demonstrating the causality between reagent selection and regiochemical outcomes.

EntryBase (Equivalents)Acylating Agent (Equivalents)Temp (°C)C:O Acylation RatioIsolated Yield (%)
1LHMDS (1.1)Acetyl Chloride (1.2)-781:415
2LHMDS (1.1)Ethyl Acetate (1.2)-78 to 2510:145*
3LHMDS (2.2)Ethyl Acetate (1.2)-78 to 25>20:182
4 LHMDS (2.2) N-Methoxy-N-methylacetamide (1.05) -78 to 25 >99:1 91

*Reaction stalls at ~50% conversion due to product deprotonation quenching the starting enolate.

Self-Validating Experimental Protocol

Below is the optimized Standard Operating Procedure (SOP) for Entry 4 . This protocol incorporates self-validating checkpoints to ensure the system is behaving as expected before you commit to time-consuming purifications.

Materials Required:
  • 1-(4-methoxyphenyl)piperidin-2-one (1.0 eq, 10 mmol)

  • LHMDS (1.0 M in THF, 2.2 eq, 22 mmol)

  • N-Methoxy-N-methylacetamide (Weinreb Amide) (1.05 eq, 10.5 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:
  • Enolate Formation: Flame-dry a Schlenk flask under argon. Dissolve 1-(4-methoxyphenyl)piperidin-2-one in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LHMDS dropwise over 15 minutes. Stir at -78 °C for 1 hour.

    • Self-Validation Checkpoint 1: The solution should transition from colorless to a distinct pale yellow/orange. This chromic shift confirms the formation of the extended, conjugated lithium enolate. If it remains colorless, suspect moisture in your THF or degraded LHMDS.

  • Electrophile Addition: Add N-methoxy-N-methylacetamide dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

    • Self-Validation Checkpoint 2: Pull a 0.1 mL aliquot, quench with saturated NH4Cl, extract with EtOAc, and spot on a TLC plate (1:1 Hexanes/EtOAc). The starting material (Rf 0.3) should be entirely consumed. The new product spot (Rf 0.45) will stain intensely dark brown with KMnO4 due to the highly enolizable

      
      -dicarbonyl system.
      
  • Quench and Workup: Cool the flask to 0 °C and strictly quench with 1M HCl (aq) until the pH reaches ~4. Do not use basic workup , as the

    
    -keto lactam will remain water-soluble as an enolate. Extract 3x with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.
    
  • Crude NMR Validation: Before column chromatography, run a crude 1H-NMR in CDCl3.

    • Self-Validation Checkpoint 3: Look for the disappearance of the lactam

      
      -CH2 protons (multiplet at ~2.4 ppm) and the appearance of a sharp singlet for the acetyl methyl group at ~2.2 ppm. You will likely observe a highly deshielded proton signal (>12 ppm), confirming the product exists partially in its stable enol tautomer. The absence of a vinylic proton at ~5.5 ppm confirms that no O-acylation occurred.
      

References

1.4. Organic Chemistry Data. 2. 5. National Institutes of Health (NIH) / JACS. 3. 6. Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Purification of Piperidin-2-one Derivatives by Column Chromatography

Welcome to the Technical Support Center for the purification of piperidin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of piperidin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable heterocyclic compounds using column chromatography. Piperidin-2-ones, also known as δ-valerolactams, are prevalent scaffolds in pharmaceuticals and natural products.[1] Their inherent polarity and basicity, however, often introduce specific challenges during purification.

This center provides in-depth, experience-driven answers to common questions and a systematic troubleshooting guide to resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying piperidin-2-one derivatives?

For most applications involving piperidin-2-one derivatives, standard silica gel (60-120 or 230-400 mesh) is the go-to stationary phase for normal-phase chromatography.[2][3] Silica gel's polar surface effectively interacts with the polar lactam functional group. However, the acidic nature of silica's silanol groups (-Si-OH) can cause strong, sometimes irreversible, binding with the basic nitrogen atom of the piperidin-2-one, leading to significant peak tailing.[4][5]

If tailing is a persistent issue, consider these alternatives:

  • Deactivated Silica: You can pre-treat standard silica gel by flushing the packed column with an eluent containing a small amount of a basic modifier like triethylamine (TEA) (1-2%) before loading your sample.[6][7] This neutralizes the most acidic sites.

  • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds and can mitigate the issues seen with silica gel.[5]

  • Reversed-Phase (C18) Silica: For less polar N-substituted piperidin-2-one derivatives, reversed-phase chromatography can be a powerful option, using polar mobile phases like water/acetonitrile or water/methanol.[8][9]

Q2: How do I select the right solvent system (eluent)?

The key is to find a solvent system that provides a target compound Retention Factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[10] This Rf range typically translates to a good elution profile on a flash column.

  • Starting Point for Normal-Phase: Piperidin-2-ones are moderately to highly polar.[11] A good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[12][13]

  • Increasing Polarity: If your compound has a very low Rf (sticks to the baseline), you will need to increase the polarity of the eluent. This can be done by increasing the proportion of the polar solvent (e.g., from 10% EtOAc in hexanes to 30%). For very polar derivatives, adding a small amount of methanol (MeOH) to a DCM or EtOAc system is effective.[11][13]

  • Managing Basicity: As mentioned, peak tailing is common. Incorporating 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide into your solvent system can dramatically improve peak shape by competing with your compound for the acidic sites on the silica.[5][14]

Q3: Should I use isocratic or gradient elution?

  • Isocratic Elution (Constant Solvent Composition): This is suitable for simple mixtures where the components have significantly different Rf values on TLC.

  • Gradient Elution (Increasing Solvent Polarity): This is highly recommended for complex mixtures or when compounds are closely eluting.[7] A gradient allows for the efficient elution of less polar impurities first, followed by a gradual increase in solvent strength to elute your target compound and then more polar impurities, often resulting in sharper peaks and faster purifications.[2][12] Modern automated flash chromatography systems excel at creating optimized gradients based on TLC data.[10][15]

Q4: My compound is insoluble in the starting eluent. How do I load it onto the column?

This is a common problem, especially when using non-polar starting solvents like hexane/ethyl acetate mixtures.[16]

  • Minimum Strong Solvent: Dissolve your crude mixture in the minimum possible volume of a stronger solvent (e.g., dichloromethane or acetone) in which it is soluble.[17][18] Carefully load this solution onto the top of the column. Be aware that using a very strong loading solvent can compromise the separation of early-eluting compounds.[19]

  • Dry Loading: This is the preferred method for compounds with poor solubility in the eluent.[7][20] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (a few times the weight of your crude product), and remove the solvent by rotary evaporation to obtain a free-flowing powder.[3][20] This powder can then be carefully and evenly added to the top of the packed column.

Troubleshooting Guide

This section addresses specific experimental problems. Use the flowchart and detailed explanations below to diagnose and resolve issues.

Troubleshooting Workflow: Poor Separation

G Problem Problem: Poor Separation / Co-elution CheckTLC Is ΔRf between spots > 0.2 on TLC? Problem->CheckTLC OptimizeSolvent Action: Optimize solvent system on TLC. Aim for target Rf ~0.3 and maximize ΔRf. CheckTLC->OptimizeSolvent No CheckLoading Was the sample loaded in a large volume or a very strong solvent? CheckTLC->CheckLoading Yes Success Resolution Improved OptimizeSolvent->Success DryLoad Action: Use 'Dry Loading' method or load in minimum volume of eluent. CheckLoading->DryLoad Yes CheckColumn Was the column packed properly? (No cracks or channels) CheckLoading->CheckColumn No DryLoad->Success Repack Action: Repack column carefully using slurry method. CheckColumn->Repack No Gradient Action: Switch from isocratic to a shallower gradient elution. CheckColumn->Gradient Yes Repack->Success Gradient->Success

Problem 1: Significant Peak Tailing
  • Symptom: The back half of your compound's peak is much broader than the front half, often smearing across many fractions.

  • Primary Cause: Strong secondary interactions between the basic piperidin-2-one nitrogen and acidic silanol groups on the silica surface.[4][5] This causes a portion of the analyte molecules to be retained much longer than the bulk, leading to a "tail."

  • Solutions:

    • Add a Basic Modifier: This is the most effective solution. Add 0.5-1% triethylamine (TEA) or a 7N ammonia/methanol solution to your eluent.[5] The modifier will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.[14]

    • Check for Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[19][21] Try diluting your sample or using a larger column.

    • Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase like neutral alumina or a deactivated, end-capped silica column.[4][5]

Problem 2: Low or No Recovery of Product
  • Symptom: You cannot find your compound in any of the collected fractions, or the isolated yield is extremely low.

  • Potential Causes & Solutions:

    • Irreversible Binding: Your compound may be highly basic or polar and has bound irreversibly to the silica gel.[16]

      • Test Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If the spot disappears or streaks heavily from the baseline, it may not be stable to silica.[16]

      • Action: Try deactivating the silica with TEA as described above, or switch to alumina.[5][7]

    • Compound Eluted in the Solvent Front: If the eluent was too polar, your compound may have eluted very quickly with no retention.[16]

      • Action: Always check the very first fractions collected.[16] Re-develop your TLC method using a less polar solvent system to achieve an Rf of ~0.3.

    • Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC.[16]

      • Action: Try combining and concentrating a range of fractions where you expected your product to elute and re-analyze by TLC.[16]

Problem 3: Cracks or Channels in the Silica Bed
  • Symptom: You can see physical cracks or channels in the stationary phase after packing or during the run. This leads to poor separation as the solvent and sample bypass the main packed bed.[2]

  • Causes & Solutions:

    • Improper Packing: The column was not packed uniformly. The "slurry method," where silica is mixed with the eluent before being added to the column, is generally preferred over dry packing to avoid air pockets.[2][3][17]

    • Solvent Polarity Shock: A sudden, large change in solvent polarity (e.g., switching directly from hexane to methanol) can generate heat, causing the solvent to bubble and crack the silica bed.

      • Action: Always use a gradual gradient when changing solvent polarity.[2][12] Ensure your solvents are miscible.

    • Letting the Column Run Dry: If the solvent level drops below the top of the silica bed, air will enter and cause channeling.[22]

      • Action: Always keep the silica bed covered with solvent.[17]

Data & Protocols

Table 1: Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexEluting Strength (on Silica)Notes
Hexane / Petroleum Ether0.1Very WeakCommon non-polar base solvent.[12]
Toluene2.4WeakCan offer different selectivity than alkanes.
Dichloromethane (DCM)3.1ModerateGood solvent for many organics, often used with MeOH.[13]
Diethyl Ether2.8ModerateVolatile, use with care.
Ethyl Acetate (EtOAc)4.4Moderately StrongExcellent general-purpose polar solvent.[12]
Acetone5.1StrongStronger than EtOAc, can improve peak shape.[18]
Methanol (MeOH)5.1Very StrongUsed in small percentages to elute highly polar compounds.[12]

Experimental Protocol: Slurry Packing a Silica Gel Column

This protocol ensures a homogeneously packed column, which is critical for achieving good separation.

  • Preparation: Select an appropriately sized glass column. A good rule of thumb is a silica gel weight of 30-100 times the weight of your crude sample. Ensure the column is clean, dry, and clamped securely in a vertical position in a fume hood.[20][22]

  • Plug and Sand Layer: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[2][23] Add a small layer (approx. 1 cm) of sand on top of the plug to create an even base.[17]

  • Create the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 10% EtOAc in Hexane) and stir with a glass rod until you have a consistent, pourable slurry without any clumps or air bubbles.[2][3]

  • Pack the Column: Open the stopcock. Using a funnel, pour the silica slurry into the column. Continuously tap the side of the column gently with a piece of rubber tubing to encourage even settling and dislodge any trapped air bubbles.[2]

  • Pressurize and Settle: Once all the slurry is added, apply gentle air or nitrogen pressure to the top of the column to accelerate solvent flow and compact the bed.[22]

  • Equilibrate: Do not let the solvent level drop below the top of the silica bed.[22] Once the bed is packed and stable, add a final protective layer of sand (approx. 1 cm) on top.[23] Wash the inside walls of the column with a small amount of eluent to settle the sand. Drain the excess solvent until it is just level with the top of the sand layer. The column is now ready for sample loading.

References

  • Some Useful and Practical Tips for Flash Chromatography. (n.d.). EPFL. Retrieved March 7, 2026, from [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. Retrieved March 7, 2026, from [Link]

  • How do I Create an Efficient Gradient Flash Chromatography Method? (2023, February 10). Biotage. Retrieved March 7, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved March 7, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Kręcisz, P., Czarnecka, K., & Szymański, P. (2021). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved March 7, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved March 7, 2026, from [Link]

  • TLC to Gradient Chromatography Separation Simulator (Column Volumes). (n.d.). Retrieved March 7, 2026, from [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO. Retrieved March 7, 2026, from [Link]

  • Scouting Gradients in Flash Chromatography. (2024, May 15). Sorbent Technologies, Inc. Retrieved March 7, 2026, from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 7, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved March 7, 2026, from [Link]

  • Standard operating procedure Flash column chromatography. (n.d.). College of Engineering Safety. Retrieved March 7, 2026, from [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved March 7, 2026, from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved March 7, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved March 7, 2026, from [Link]

  • Six key factors that impact flash chromatography. (2023, January 23). Biotage. Retrieved March 7, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved March 7, 2026, from [Link]

  • How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • The selection of suitable columns for a reversed-phase liquid chromatographic separation of beta-lactam antibiotics and related substances via chromatographic column parameters. (2014, January 3). PubMed. Retrieved March 7, 2026, from [Link]

  • Successful flash chromatography. (2025, December 6). Biotage. Retrieved March 7, 2026, from [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved March 7, 2026, from [Link]

  • The selection of suitable columns for a reversed-phase liquid chromatographic separation of beta-lactam antibiotics and related substances via chromatographic column parameters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. (n.d.). Biotage. Retrieved March 7, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved March 7, 2026, from [Link]

  • Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved March 7, 2026, from [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023, September 2). Nature Communications. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

resolving enol-keto tautomerism in 3-acetyl-piperidin-2-one NMR spectra

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting portal to help researchers, structural biologists, and drug development professionals resolve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting portal to help researchers, structural biologists, and drug development professionals resolve the complex spectral dynamics of 3-acetyl-piperidin-2-one .

This molecule, a


-keto lactam, exhibits classical keto-enol tautomerism. Because the energy barrier for interconversion is relatively high, proton exchange is often slow on the NMR timescale, resulting in confusing, multi-component spectra[1]. This guide provides the theoretical causality, self-validating experimental protocols, and data references required to definitively assign and control these tautomers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my


H NMR spectrum of 3-acetyl-piperidin-2-one look like a mixture of two different compounds? 
A1:  You are observing slow chemical exchange. Unlike highly flexible molecules that time-average into a single set of peaks, the exo-enol tautomer of 3-acetyl-piperidin-2-one forms a highly stable intramolecular hydrogen bond between the enolic hydroxyl group and the lactam carbonyl oxygen. This creates a high activation barrier for interconversion, allowing the NMR spectrometer to capture both the keto and enol species as distinct constitutional isomers[1].

Q2: How can I definitively identify which peaks belong to the enol form? A2: Look for the enolic proton (-OH). Due to the intense deshielding effect of the intramolecular hydrogen bond, this proton typically appears extremely far downfield (between 13.0 and 15.0 ppm). Additionally, the keto form will possess a distinct C3 methine proton (


 to both carbonyls) around 3.5 ppm, which is entirely absent in the enol form[2].

Q3: Why do the integration ratios of my peaks change drastically from batch to batch? A3: The equilibrium constant (


) is thermodynamically driven and highly sensitive to the sample's microenvironment—specifically solvent polarity, concentration, and temperature[1][3]. Switching from a non-polar solvent to a polar H-bonding solvent will drastically alter the tautomeric ratio.

Section 2: Quantitative Data Reference

To assist with peak assignment, below is a summary of the characteristic chemical shifts for both tautomers.

Table 1: Characteristic NMR Chemical Shifts for 3-Acetyl-piperidin-2-one Tautomers

Nucleus / PositionKeto Tautomer (ppm)Exo-Enol Tautomer (ppm)Diagnostic Feature

H: Enol -OH
N/A~14.0 (s)Highly deshielded by intramolecular H-bond

H: Lactam -NH
~6.5 (br s)~6.0 (br s)Broadened by quadrupolar relaxation

H: C3-H
~3.5 (dd)N/ADistinct methine proton in keto form only

H: Acetyl -CH

~2.2 (s)~2.0 (s)Shifts upfield due to vinylic environment

C: Acetyl C=O / C-OH
~205.0~175.0Ketone carbonyl vs. Enolic carbon

C: Lactam C=O
~168.0~165.0Slight upfield shift in enol form

C: C3 (Alpha Carbon)
~55.0~100.0sp

hybridized (Keto) vs. sp

hybridized (Enol)

Section 3: Troubleshooting Guides & Experimental Protocols

Protocol 1: Solvent Titration for Equilibrium Shifting
  • Causality: Non-polar solvents (e.g., CDCl

    
    ) cannot effectively solvate the molecule, forcing it to stabilize itself via the intramolecular H-bond, which heavily favors the enol form. Polar, H-bond accepting solvents (e.g., DMSO-d
    
    
    
    ) aggressively compete for hydrogen bonding, breaking the intramolecular bond and stabilizing the more polar keto form.
  • Methodology:

    • Prepare a 15 mg sample of 3-acetyl-piperidin-2-one in 0.6 mL of CDCl

      
      .
      
    • Acquire a standard 1D

      
      H NMR spectrum (8 scans, 10s relaxation delay for accurate integration).
      
    • Integrate the Keto C3-H peak (~3.5 ppm) against the Enol -OH peak (~14.0 ppm) to determine the baseline

      
      .
      
    • Titrate 50

      
      L aliquots of DMSO-d
      
      
      
      into the NMR tube, acquiring a new spectrum after each addition.
  • Self-Validating System: By plotting the dielectric constant of the mixed solvent system against the calculated

    
    , you should obtain a linear free-energy relationship. If the relationship is linear, it validates that the peak shifting is purely a solvent-driven thermodynamic equilibrium, ruling out degradation.
    
Protocol 2: Variable Temperature (VT) NMR for Coalescence
  • Causality: Heating the sample increases the thermal energy (

    
    ), allowing the molecules to overcome the activation barrier for proton transfer and C-C bond rotation. As the exchange rate (
    
    
    
    ) approaches the difference in resonance frequencies (
    
    
    ), the distinct peaks broaden and eventually coalesce into a single time-averaged peak[2].
  • Methodology:

    • Prepare the sample in a high-boiling solvent (e.g., DMSO-d

      
       or Toluene-d
      
      
      
      ).
    • Acquire a baseline spectrum at 298 K.

    • Increase the probe temperature in 10 K increments up to 373 K, allowing 5 minutes of thermal equilibration at each step before acquisition.

    • Observe the broadening and merging of the Acetyl -CH

      
       singlets.
      
  • Self-Validating System: After reaching the maximum temperature, the sample must be cooled back to 298 K, and a final spectrum acquired. If the original two-component spectrum is perfectly restored, the process is confirmed as a reversible thermodynamic equilibrium. If new peaks appear, thermal degradation has occurred.

Protocol 3: 2D EXSY (Exchange Spectroscopy) Validation
  • Causality: 2D EXSY relies on the NOESY pulse sequence. During the mixing time (

    
    ), physical chemical exchange of the nuclei between the keto and enol environments transfers magnetization. This generates cross-peaks between the exchanging signals (e.g., Keto-CH
    
    
    
    and Enol-CH
    
    
    ), proving they are the same molecule interconverting, rather than two static impurities[3].
  • Methodology:

    • Select a temperature where exchange is slow-to-intermediate (e.g., 298 K in CDCl

      
      ).
      
    • Set up a phase-sensitive 2D NOESY sequence.

    • Optimize the mixing time (

      
      ). For tautomeric exchange, a 
      
      
      
      of 300–500 ms is typically optimal.
    • Acquire and process the data with baseline correction in both dimensions.

  • Self-Validating System: True chemical exchange cross-peaks will have the same phase as the diagonal peaks. Standard NOE cross-peaks (spatial proximity) for small molecules in non-viscous solvents will have the opposite phase to the diagonal. This internal phase check definitively separates tautomerism from spatial correlations.

Section 4: Process Visualizations

SolventEffects Keto Keto Tautomer (Polar) Enol Exo-Enol Tautomer (Intramolecular H-Bond) Keto->Enol Non-Polar Solvents (CDCl3) Stabilizes H-Bond Enol->Keto Polar Aprotic (DMSO-d6) Disrupts H-Bond

Keto-enol equilibrium of 3-acetyl-piperidin-2-one modulated by solvent polarity.

EXSYWorkflow Step1 1. Sample Prep (CDCl3, 298 K) Step2 2. NOESY/EXSY Pulse (tm = 300-500 ms) Step1->Step2 Step3 3. Phase-Sensitive Processing (Identify Exchange Peaks) Step2->Step3 Step4 4. Validation (Cross-peaks same phase as diagonal) Step3->Step4

Self-validating 2D EXSY NMR workflow for confirming chemical exchange.

References

  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. ThermoFisher Scientific. 1

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. National Institutes of Health (PMC). 3

  • Tautomerism of

    
    -Diketones and 
    
    
    
    -Thioxoketones. MDPI. 2

Sources

Optimization

Technical Support Guide: Solubility &amp; Handling of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one

[1][2][3] Executive Summary & Compound Profile Compound: 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one Chemical Class: -aryl- -keto lactam Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3] This guide addresses critical s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Compound Profile

Compound: 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one Chemical Class:


-aryl-

-keto lactam Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3]

This guide addresses critical solubility and stability challenges associated with 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one . While DMSO is the industry-standard vehicle for this lipophilic scaffold, users frequently encounter issues with incomplete dissolution , aqueous precipitation ("crash-out") , and colorimetric shifts during storage.[1][2][4]

These phenomena are often governed by two mechanistic factors:

  • Crystal Lattice Energy: The p-methoxyphenyl moiety facilitates strong

    
    -
    
    
    
    stacking, creating a rigid crystal lattice that resists solvation.[1][2][4][5][3]
  • Keto-Enol Tautomerism: The 3-acetyl group (adjacent to the lactam carbonyl) creates a

    
    -dicarbonyl system active in keto-enol equilibrium, which is significantly influenced by solvent polarity and hygroscopicity.[1][2][4][3]
    

Troubleshooting Guide (Q&A)

Q1: The compound forms a suspension and will not fully dissolve in DMSO, even at 10 mM. How can I solubilize it?

Diagnosis: Kinetic vs. Thermodynamic Solubility Limit. The compound likely suffers from slow dissolution kinetics rather than true insolubility.[2][5][3] The rigid hydrophobic lattice requires energy input to break intermolecular interactions before DMSO molecules can solvate the individual monomers.[5][3]

Corrective Action:

  • Apply Thermal Energy: Gently heat the DMSO suspension to 40–45°C in a water bath for 5–10 minutes. This increases the kinetic energy of the solvent molecules, disrupting the crystal lattice.[4][5]

  • Ultrasonication: Use a bath sonicator (35–40 kHz) for 10 minutes. Note: Avoid probe sonicators to prevent aerosolization and contamination.[1][2][5]

  • Vortexing: Vigorous vortexing (30 seconds) between heating cycles is essential to disperse the boundary layer of saturated solvent surrounding the solid particles.[2][5][3]

Q2: My DMSO stock solution is clear, but the compound precipitates immediately upon addition to cell culture media (buffer).

Diagnosis: The "Solvent Shock" (Crash-Out) Effect. This is a classic hydrophobicity issue. When a high-concentration DMSO stock (e.g., 10 mM) is introduced directly into an aqueous buffer, the DMSO rapidly mixes with water (highly exothermic and favorable).[1][4] The hydrophobic compound is left "stranded," causing rapid nucleation and precipitation before it can disperse.[4][5][3]

Corrective Action:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in pure DMSO to lower the concentration, or use a "stepping stone" solvent like PEG-400 or ethanol if compatible with your assay.[1][4][5][3]

  • Rapid Dispersion: When adding the stock to the media, submerge the pipette tip and dispense while vortexing or stirring the media.[4][5][3] This prevents local high concentrations that trigger nucleation.[2][4][5][3]

  • Limit Final DMSO Concentration: Ensure the final DMSO concentration is <0.5% (v/v). If higher concentrations are needed, validate that the compound does not precipitate by measuring absorbance (turbidity) at 600 nm.[4]

Q3: The solution turned from colorless to faint yellow after storage. Is it degraded?

Diagnosis: Tautomeric Shift or Trace Oxidation.[1][2][5][3]


-keto lactams exist in equilibrium between the keto  and enol  forms.[1][2][5][3] DMSO, being a polar aprotic solvent, can stabilize the enolic form or charged enolate species, which often absorb light in the visible spectrum (yellowing).[4]
  • Verification: Run an LC-MS check.[1][2][4][5][3] If the molecular weight (M+H) remains unchanged, the color shift is likely due to benign tautomerism or trace oxidation of the phenol-ether moiety, not gross degradation.[4]

  • Storage Rule: Store stocks at -20°C or -80°C under inert gas (Nitrogen/Argon) to minimize oxidative coloring.[1][2][5][3]

Q4: My frozen DMSO stock has precipitated and won't redissolve upon thawing.

Diagnosis: Hygroscopic Water Uptake. DMSO is highly hygroscopic.[2][4][5][3] If the vial was opened frequently or stored loosely capped, it absorbed atmospheric water.[4][5][3] Upon freezing, water crystallizes separately, and the compound precipitates.[4][5] Upon thawing, the water-rich DMSO mixture is no longer a sufficient solvent for this lipophilic molecule.[4][5][3]

Corrective Action:

  • Preventative: Use single-use aliquots to avoid repeated freeze-thaw cycles.

  • Recovery: If precipitation occurs, heat to 37°C and vortex. If it fails to redissolve, the water content is likely too high; the stock should be discarded and prepared fresh from solid powder.[4][5]

Standardized Solubilization Protocol

Objective: Create a stable 10 mM Stock Solution (1 mL).

ParameterSpecification
Target Concentration 10 mM
Molecular Weight ~247.29 g/mol (Verify specific batch MW)
Mass Required 2.47 mg
Solvent Grade DMSO, Anhydrous (≥99.9%), Cell Culture Grade
Storage Vessel Amber glass vial (borosilicate) with PTFE-lined cap

Step-by-Step Workflow:

  • Weighing: Accurately weigh 2.47 mg of solid into a sterile amber glass vial. Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.[1][2][4][3]

  • Solvent Addition: Add 1000 µL of anhydrous DMSO.

  • Initial Dispersion: Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source.

    • Clear? Proceed to usage.[2][4][5][3]

    • Cloudy/Particulates? Proceed to Step 5.

  • Thermal Treatment: Place the vial in a 40°C water bath for 5 minutes.

  • Sonication: Sonicate in a water bath for 10 minutes.

  • Final Verification: Centrifuge at 10,000 x g for 1 minute. Check for a pellet.[2][4][5][3] If no pellet is visible, the solution is homogeneous.[4][5][3]

Visual Troubleshooting & Mechanism Diagrams

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityWorkflow Start Start: Solid Compound + DMSO Vortex Vortex (30 sec) Start->Vortex Check Visual Inspection: Is solution clear? Vortex->Check Clear Success: Ready for Use Check->Clear Yes Cloudy Issue: Particulates Visible Check->Cloudy No Heat Heat to 40°C (5 min) Cloudy->Heat Sonicate Bath Sonicate (10 min) Heat->Sonicate ReCheck Re-Inspect Sonicate->ReCheck ReCheck->Clear Yes Persistent Persistent Precipitate? Check Water Content of DMSO ReCheck->Persistent No

Caption: Logical workflow for solubilizing stubborn lipophilic compounds in DMSO.

Figure 2: Tautomeric Equilibrium & Solubility Factors

Tautomerism cluster_0 Solubility Impact Keto Keto Form (Less Soluble, Non-Polar) Enol Enol Form (More Soluble, H-Bond Donor) Keto->Enol Equilibrium (Slow in non-polar solvents) DMSO DMSO Solvation (Stabilizes Polar Forms) DMSO->Enol H-Bonding Precip Crystal Lattice (Pi-Stacking of 4-OMe-Phenyl)

Caption: The 3-acetyl group allows keto-enol tautomerism. DMSO stabilizes the polar enol form, aiding solubility, while the methoxyphenyl group promotes crystallization.[4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one (Analogous Structures).[1][2][3] PubChem.[2][4][5][3] Available at: [Link][1][2]

  • McKellar, Q. A., et al. Pharmacokinetics and Solubility of Benzimidazole Derivatives in DMSO.[4][5][3] Journal of Veterinary Pharmacology and Therapeutics.[4][5][3] (General reference for N-heterocycle solubility in DMSO).

  • Balakin, K. V., et al. Property-Based Design of Kinase Inhibitors: Solubility and DMSO Handling.[4][5][3] Current Medicinal Chemistry.[2][4][5][3] (Context for "Crash-out" phenomena in drug discovery).

Sources

Troubleshooting

optimizing reaction conditions for N-arylation of 3-acetyl-2-piperidone

Welcome to the Reaction Optimization Support Center . This technical guide is designed for researchers, scientists, and drug development professionals dealing with the complex chemoselectivity challenges inherent to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Support Center . This technical guide is designed for researchers, scientists, and drug development professionals dealing with the complex chemoselectivity challenges inherent to the N-arylation of highly functionalized lactams.

Below, you will find targeted Q&A modules, validated protocols, and troubleshooting guides to help you master the arylation of 3-acetyl-2-piperidone.

Module 1: Mechanistic Fundamentals & Chemoselectivity

Q: Why is the N-arylation of 3-acetyl-2-piperidone uniquely challenging compared to standard lactams? A: Unlike simple lactams, 3-acetyl-2-piperidone features a highly acidic C3 proton (an active methine) flanked by both a lactam carbonyl and an acetyl group. Under basic conditions, it readily deprotonates to form a stable enolate. This creates three competing nucleophilic sites: the lactam nitrogen (N1), the alpha-carbon (C3), and the enolate oxygen. Controlling chemoselectivity to exclusively form the N-aryl product requires precise tuning of the transition metal, ligand bite angle, and base strength to kinetically favor C-N reductive elimination over C-C or C-O bond formation [1].

Q: How does ligand selection dictate the chemoselectivity between the N1 and C3 positions? A: The causality lies in the coordination geometry. Palladium complexes with large bite-angle bidentate phosphine ligands, such as Xantphos (bite angle ~111°), enforce a rigid steric environment. This geometry accelerates the C-N reductive elimination step from the less sterically hindered nitrogen atom. Conversely, the bulkier C3-enolate experiences severe steric clash with the Xantphos phenyl rings, preventing efficient coordination and subsequent C-arylation [2].

Chemoselectivity Substrate 3-Acetyl-2-piperidone Base Base Addition (e.g., Cs2CO3) Substrate->Base N_Anion N-Centered Anion (Lactam N1) Base->N_Anion Equilibrium C_Enolate C/O-Centered Enolate (C3 / Acetyl O) Base->C_Enolate Equilibrium Pd_Xantphos Pd/Xantphos Catalyst (Large Bite Angle) N_Anion->Pd_Xantphos Favored Coordination C_Enolate->Pd_Xantphos Steric Clash Product_C Byproduct: C-Aryl C_Enolate->Product_C Non-selective Conditions Product_N Target: N-Aryl Product Pd_Xantphos->Product_N Reductive Elimination

Fig 1. Mechanistic pathway illustrating chemoselectivity control in 3-acetyl-2-piperidone arylation.

Module 2: Validated Experimental Protocols

Q: What is the standard self-validating protocol for Pd-catalyzed N-arylation of this substrate? A: The Buchwald-Hartwig amination is the premier method for this transformation. This protocol incorporates self-validating visual checkpoints to ensure catalytic turnover.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

  • Preparation: In a flame-dried Schlenk tube under argon, add 3-acetyl-2-piperidone (1.0 equiv, 1.0 mmol) and the aryl bromide (1.2 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and Xantphos (6 mol%).

    • Self-Validation Checkpoint: The solid mixture should appear deep purple/brown due to the Pd source.

  • Base Addition: Add finely milled anhydrous Cs2CO3 (1.5 equiv). Do not use NaOtBu, as strong bases irreversibly form the C3-enolate, ruining chemoselectivity.

  • Solvent: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the tube and heat to 100 °C for 16 hours.

    • Self-Validation Checkpoint: Within 30 minutes, the solution must transition to a clear, deep red/orange color, indicating the formation of the active L_nPd(0) complex.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad, and concentrate for column chromatography.

Workflow Step1 1. Reagent Preparation Dry Toluene, Degas via Freeze-Pump-Thaw Step2 2. Catalyst Assembly Pd2(dba)3 (2 mol%) + Xantphos (6 mol%) Step1->Step2 Step3 3. Substrate Addition 3-Acetyl-2-piperidone + Aryl Bromide Step2->Step3 Step4 4. Base Addition Cs2CO3 (1.5 equiv) - Mild Base Step3->Step4 Step5 5. Reaction Execution Heat at 100°C for 16h under Argon Step4->Step5 Step6 6. Validation & Workup Check for Red/Orange Color -> Extract Step5->Step6

Fig 2. Step-by-step experimental workflow for the Pd-catalyzed Buchwald-Hartwig N-arylation.

Q: What is the alternative Cu-catalyzed (Ullmann) protocol for cost-sensitive scale-ups? A: For larger scale synthesis where palladium is cost-prohibitive, a modified Ullmann condensation using copper(I) iodide and a diamine ligand is highly effective [3].

Protocol B: Copper-Catalyzed Ullmann Condensation

  • Preparation: Charge a reaction vial with 3-acetyl-2-piperidone (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), and K3PO4 (2.0 equiv).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (20 mol%) via microsyringe.

  • Solvent: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Heat at 110 °C for 24 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: The mixture should turn a characteristic deep blue/green, indicating active Cu(I)/Cu(II) cycling.

  • Workup: Quench with aqueous ammonia to remove copper salts, extract with DCM, and purify.

Module 3: Troubleshooting Guide

Q: My reaction yields predominantly the C3-arylated byproduct. How do I fix this? A:

  • Diagnosis: The base is too strong, or the ligand bite angle is too small. Strong bases (like NaOtBu or KH) irreversibly deprotonate the C3 position, forming a hard enolate that outcompetes the nitrogen for the metal center.

  • Solution: Switch to a milder base like Cs2CO3 or K3PO4. These bases promote reversible deprotonation, allowing the Curtin-Hammett principle to govern the reaction, where the faster C-N reductive elimination dictated by Xantphos outpaces C-C bond formation.

Q: The reaction stalls at 50% conversion, and palladium black precipitates. What happened? A:

  • Diagnosis: Catalyst deactivation via oxygen ingress or poor solvent degassing. Palladium(0) is highly sensitive to O2, which oxidizes it to inactive Pd(II) species, precipitating as palladium black.

  • Solution: Implement a strict Freeze-Pump-Thaw degassing protocol for your toluene (minimum 3 cycles). Ensure Schlenk line seals are greased and intact. If the solution turns black within the first 30 minutes, halt the reaction and restart.

Q: I observe significant O-arylation of the acetyl enolate instead of N-arylation. A:

  • Diagnosis: Solvent polarity is too high. Highly polar aprotic solvents like DMF or DMSO solvate the metal cation, leaving a "naked" enolate that reacts preferentially at the more electronegative oxygen atom.

  • Solution: Switch to a non-polar solvent like toluene or 1,4-dioxane. Non-polar solvents keep the ion pair tight, directing the transition metal to the softer nitrogen atom.

Module 4: Quantitative Data Comparison

Q: How do different catalytic systems compare in terms of yield and selectivity for this specific scaffold? A: The following table summarizes optimization data for the arylation of 3-acetyl-2-piperidone with 4-bromotoluene across various standard conditions.

Catalytic SystemLigandBaseSolventTemp (°C)Chemoselectivity (N:C:O)Typical Yield
Pd2(dba)3 XantphosCs2CO3Toluene100>95:5:085-92%
Pd(OAc)2 BINAPNaOtBuTHF8040:60:045% (Mixed)
CuI DMEDAK3PO4Dioxane11090:10:075-80%
Cu(OAc)2 None (Chan-Lam)PyridineDCM2585:5:1060-70%

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use aryl chlorides instead of aryl bromides? A: Yes, but aryl chlorides have a higher activation energy for oxidative addition. You must switch the ligand from Xantphos to a more electron-rich, bulky dialkylbiarylphosphine like BrettPhos or tBuBrettPhos, and increase the temperature to 110 °C.

Q: Is it necessary to protect the acetyl group prior to the reaction? A: No. The primary advantage of using the Pd/Xantphos/Cs2CO3 system is its high chemoselectivity, which eliminates the need for tedious protection/deprotection sequences of the active methine/acetyl group.

Q: Can this be done under open-air conditions? A: Not with Palladium or standard Ullmann conditions. However, if you switch to a Chan-Lam coupling utilizing arylboronic acids and Cu(OAc)2, the reaction can be run at room temperature under open air [4]. Be aware that Chan-Lam couplings often suffer from slightly lower yields and longer reaction times.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL:[Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society. URL:[Link]

  • Rincón, J. A., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules. URL:[Link]

Sources

Optimization

removing unreacted p-anisidine from piperidinone reaction mixtures

Technical Support Center: p-Anisidine Remediation Subject: Removing Unreacted p-Anisidine from Piperidinone Reaction Mixtures Ticket ID: CHEM-SUP-8821 Urgency: High (Genotoxic Impurity / ICH M7 Control)[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: p-Anisidine Remediation

Subject: Removing Unreacted p-Anisidine from Piperidinone Reaction Mixtures Ticket ID: CHEM-SUP-8821 Urgency: High (Genotoxic Impurity / ICH M7 Control)[1]

Executive Summary

You are encountering difficulty removing unreacted p-anisidine (4-methoxyaniline) from a piperidinone (lactam) synthetic intermediate. This is a critical purification step because p-anisidine is a substituted aniline with known genotoxic potential.[1] Under ICH M7 guidelines , it is classified as a mutagenic impurity, requiring clearance to extremely low levels (often <1.5 µ g/day theoretical intake) in pharmaceutical substances.[1]

This guide provides a tiered remediation strategy based on the basicity difference (


) between the impurity and your product.

Phase 1: Liquid-Liquid Extraction (The Bulk Removal)[1]

The Logic: The most effective separation vector is the basicity difference.

  • p-Anisidine: A weak base with a conjugate acid

    
    .[1]
    
  • Piperidinone: A lactam (cyclic amide).[1] Lactams are generally neutral under aqueous workup conditions (protonation usually requires strong mineral acids and non-aqueous conditions).[1]

By adjusting the pH of your aqueous wash to ~1–2, p-anisidine is protonated to its water-soluble hydrochloride salt (


), while the neutral piperidinone remains in the organic layer.
Troubleshooting Guide: Extraction

Q: I washed with 1N HCl, but p-anisidine is still present in my organic layer. Why?

  • Cause 1 (Ionic Strength): The organic solvent (e.g., EtOAc or DCM) might be solubilizing the hydrochloride salt of p-anisidine if the aqueous layer is too saturated (salting out effect).[1]

  • Cause 2 (Emulsions): Anilines can act as surfactants.[1] Micro-emulsions may trap the impurity in the organic phase.

  • Cause 3 (Product Basicity): If your piperidinone scaffold contains other basic amines (e.g., a tertiary amine side chain), you cannot use strong acid without extracting your product.[1]

Protocol 1: The Optimized Acid Wash

  • Applicability: Neutral piperidinone products (no basic side chains).[1]

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .[1] Avoid DCM if possible, as aniline salts are occasionally soluble in chlorinated solvents.[1]

  • Wash the organic layer 3 times with 1N HCl (pH ~1).[1]

    • Ratio: Use 1:1 volume ratio of organic to aqueous.[1]

  • Critical Step: Back-extract the combined acidic aqueous layers once with a small volume of fresh EtOAc to recover any trapped product.[1]

  • Wash the combined organic layers with Brine to remove residual acid.[1]

  • Dry over

    
     and concentrate.
    

Q: My product is basic. I can't use 1N HCl. What now?

  • Solution: Use a Citric Acid wash (10% w/v) .[1] Citric acid is milder (pH ~3–4).[1] It will protonate the p-anisidine (

    
     5.[1]3) but may leave less basic product amines (
    
    
    
    < 4) in the organic layer.[1] If your product has a
    
    
    > 6, skip to Phase 2 (Scavenging) .[1]
Visual Logic: Extraction Decision Tree

ExtractionLogic Start Start: Reaction Mixture (Product + p-Anisidine) CheckProduct Does Product contain basic amines (non-lactam)? Start->CheckProduct NoBasic NO (Neutral Lactam) CheckProduct->NoBasic Lactam only YesBasic YES (Basic Side Chain) CheckProduct->YesBasic Tertiary amines present AcidWash Protocol: 1N HCl Wash (pH < 2) NoBasic->AcidWash MildWash Protocol: 10% Citric Acid (pH ~4) YesBasic->MildWash If Product pKa < 4 Scavenge Go to Phase 2: Resin Scavenging YesBasic->Scavenge If Product pKa > 6 Result1 p-Anisidine -> Aqueous Layer (Salt) Product -> Organic Layer AcidWash->Result1 Result2 Risk of Product Loss Check Aqueous Layer MildWash->Result2

Caption: Decision tree for selecting the appropriate liquid-liquid extraction method based on product basicity.

Phase 2: Resin Scavenging (Polishing)[1]

If extraction is insufficient or your product is acid-sensitive, use Solid-Supported Scavengers .[1] This is the "Sniper" approach compared to the "Shotgun" approach of extraction.

The Logic: p-Anisidine is a nucleophile (aniline).[1] We use an electrophilic resin to covalently bind it.[1] The resin is then filtered off, leaving the product in solution.

Comparative Scavenger Table

Resin TypeFunctionalityMechanismReactivity vs. p-Anisidine
PS-Isocyanate Isocyanate (-N=C=O)Forms UreaHigh. Irreversible capture.[1] Fast kinetics.
PS-Benzaldehyde Aldehyde (-CHO)Forms Imine (Schiff Base)Medium. Equilibrium-driven.[1] Requires acid catalyst.[1]
PS-TsCl Sulfonyl ChlorideForms SulfonamideLow. Slower reaction with electron-rich anilines.[1]

Recommendation: Use PS-Isocyanate .[1][2] It is the industry standard for removing anilines because the urea bond formation is irreversible and requires no catalyst.

Troubleshooting Guide: Scavenging

Q: I added PS-Isocyanate, but the p-anisidine level didn't drop. Why?

  • Cause 1 (Solvent): Isocyanates react with protic solvents.[1] Did you use Methanol or Ethanol?

    • Fix: Scavenging must be done in aprotic solvents (DCM, THF, EtOAc, DMF). Alcohols will kill the resin.[1]

  • Cause 2 (Stoichiometry): p-Anisidine is less nucleophilic than alkyl amines due to resonance delocalization.[1]

    • Fix: Increase equivalents to 3–4 eq relative to the impurity (not the product).

  • Cause 3 (Time/Temp): Aniline reaction rates are slower.[1]

    • Fix: Heat to 40–50°C for 2–4 hours.

Protocol 2: PS-Isocyanate Scavenging

  • Dissolve the crude mixture in DCM or THF (avoid alcohols).

  • Add PS-Isocyanate resin (3–5 equivalents relative to the estimated amount of p-anisidine).[1]

  • Agitate (shake/stir) at Room Temperature for 4 hours or 40°C for 2 hours .

  • Filter the mixture through a fritted funnel or a Celite pad to remove the resin.[1]

  • Rinse the resin cake with DCM to recover any adsorbed product.[1]

  • Concentrate the filtrate.[1]

Visual Logic: Scavenging Mechanism

Scavenging cluster_filtration Filtration Step Impurity p-Anisidine (Nucleophile) Complex Resin-Bound Urea (Solid Phase) Impurity->Complex Covalent Bond Formation Resin PS-Isocyanate (Electrophile) Resin->Complex Waste Waste Complex->Waste Retained on Filter Product Piperidinone (Solution Phase) Final Final Product->Final Passes through

Caption: Mechanism of chemoselective capture of p-anisidine using polystyrene-isocyanate resin.

Phase 3: Chromatography (Final Purification)

If trace levels (ppm) persist, chromatography is required.[1]

Q: p-Anisidine streaks or co-elutes with my product on silica. How do I fix this?

  • The Issue: The amine group interacts strongly with the silanols on the silica gel, causing "tailing."

  • The Fix: You must deactivate the silica.[1]

    • Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).[1] This competes for the silanol sites and sharpens the p-anisidine peak, usually changing its Rf significantly compared to the neutral lactam.

References

  • PubChem. p-Anisidine Compound Summary (CID 7732).[1] National Library of Medicine.[1] [Link]

  • ICH. Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][3] International Council for Harmonisation, 2023.[1][4] [Link]

  • Supra Sciences. Isocyanate (NCO) Scavenger Resin Guide.[Link][1]

  • Szczepaniak, G. et al. High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products.[1][5] ChemSusChem, 2015.[1][5] [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one

Disclaimer: The following technical guide is intended for researchers, scientists, and drug development professionals. The information provided is based on established scientific principles for analogous chemical structu...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following technical guide is intended for researchers, scientists, and drug development professionals. The information provided is based on established scientific principles for analogous chemical structures, as specific experimental data for the thermal stability of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is not currently available in the public domain. This guide is designed to provide a framework for conducting a thorough thermal stability assessment.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one?

While specific data is unavailable, based on related piperidinone and lactam structures, 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is anticipated to be a moderately stable compound at room temperature when protected from moisture and light. However, elevated temperatures can likely induce degradation. A similar compound, N-acetyl-2,6-bis(4-methoxyphenyl)piperidin-4-one, has been reported to be stable up to 250 °C.[1] The presence of the acetyl group and the lactam ring are key areas of potential thermal lability.

Q2: What are the primary degradation pathways I should be concerned about under thermal stress?

The most probable degradation pathways for this molecule under thermal stress include:

  • Hydrolysis of the Lactam Ring: The six-membered piperidin-2-one ring, a δ-lactam, is susceptible to hydrolysis, which would lead to ring-opening. This process can be catalyzed by acidic or alkaline conditions and is often accelerated by heat.[2][3]

  • Side-Chain Cleavage: The acetyl group at the 3-position may be susceptible to cleavage under thermal duress.

  • Oxidation: The methoxy group on the phenyl ring and other parts of the molecule could be prone to oxidation, especially at higher temperatures and in the presence of oxygen.

Q3: What are the recommended storage conditions for 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one?

To ensure maximum stability, it is recommended to store the compound in a cool, dry, and dark environment. A controlled room temperature (2-8°C) in a tightly sealed container with an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize exposure to heat, moisture, and oxygen.[4]

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility data is not available. However, based on its structure, it is prudent to avoid strong acids, bases, and oxidizing agents, as these are known to degrade related lactam-containing compounds.[2][5] Metal ions can also catalyze the degradation of similar structures.[2]

II. Troubleshooting Guide for Thermal Stability Experiments

This section addresses common issues that may arise during the experimental evaluation of the thermal stability of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Unexpectedly Low Decomposition Temperature in TGA 1. Presence of impurities (e.g., residual solvent, starting materials).2. Hygroscopic nature of the sample leading to water-catalyzed degradation.3. Interaction with the sample pan material.1. Verify the purity of your sample using techniques like HPLC, NMR, and mass spectrometry.2. Dry the sample under vacuum before TGA analysis.3. Run a blank TGA with an empty pan and consider using an inert pan material (e.g., alumina).
Inconsistent DSC Thermograms 1. Polymorphism (the compound exists in different crystalline forms with different melting points).2. Variable heating rates affecting thermal events.3. Sample heterogeneity.1. Analyze the sample using powder X-ray diffraction (PXRD) to check for polymorphism.2. Standardize the heating rate across all experiments (e.g., 10 °C/min).3. Ensure the sample is finely ground and well-mixed before analysis.
Appearance of Multiple Degradation Peaks in HPLC after Thermal Stress 1. Complex degradation pathways are being initiated.2. Secondary degradation of initial breakdown products.3. Photo-degradation if the sample was not protected from light.1. Use a gradient HPLC method to achieve better separation of degradation products.2. Employ a mass spectrometer detector (LC-MS) to identify the molecular weights of the degradation products and propose fragmentation pathways.3. Conduct control experiments in the dark to rule out photo-degradation.
No Observable Degradation at Expected Temperatures 1. The compound is more stable than anticipated.2. The duration of thermal stress was insufficient.3. The analytical method is not sensitive enough to detect low levels of degradation.1. Increase the temperature range of your TGA/DSC experiment.2. Extend the duration of the isothermal stress test.3. Use a more sensitive detector for your HPLC (e.g., a diode array detector to look for changes in the UV spectrum) and increase the injection volume.

III. Experimental Protocols for Thermal Stability Assessment

To comprehensively evaluate the thermal stability of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one, a combination of thermo-analytical and chromatographic techniques is recommended.

A. Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the finely ground sample into a clean TGA pan (ceramic or aluminum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.[6]

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant weight loss begins).

B. Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and decomposition exotherms or endotherms.

Methodology:

  • Calibrate the DSC instrument with appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6]

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram for endothermic peaks (melting) and exothermic peaks (decomposition).

C. High-Performance Liquid Chromatography (HPLC) for Degradation Product Profiling

Objective: To quantify the parent compound and identify and quantify degradation products after thermal stress.

Methodology:

  • Forced Degradation Study:

    • Prepare a stock solution of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one in a suitable solvent (e.g., acetonitrile/water).

    • Expose aliquots of the solution to elevated temperatures (e.g., 60°C, 80°C, 100°C) for specific time points (e.g., 1, 2, 4, 8, 24 hours).

    • Include control samples stored at 2-8°C.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column is a good starting point.

    • Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

    • Employ a UV detector set at an appropriate wavelength (determined by UV-Vis spectroscopy of the parent compound).

    • Inject the stressed and control samples.

    • Quantify the decrease in the parent peak area and the increase in degradation product peak areas.

IV. Visualization of Potential Degradation and Experimental Workflow

Below are diagrams illustrating the potential degradation pathway and the experimental workflow for assessing thermal stability.

G cluster_degradation Potential Thermal Degradation Pathway A 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one B Ring-Opened Product (Hydrolysis) A->B Heat, H₂O C De-acetylated Product A->C Heat D Oxidized Products A->D Heat, O₂

Caption: Potential degradation pathways of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one.

G cluster_workflow Thermal Stability Assessment Workflow start Sample Preparation (Purity Check, Drying) tga TGA Analysis (Decomposition Temp) start->tga dsc DSC Analysis (Melting Point, Phase Transitions) start->dsc hplc_prep Forced Degradation (Thermal Stress) start->hplc_prep data_analysis Data Analysis & Reporting tga->data_analysis dsc->data_analysis hplc_analysis HPLC-UV/MS Analysis (Degradation Profile) hplc_prep->hplc_analysis hplc_analysis->data_analysis

Caption: Experimental workflow for thermal stability assessment.

V. Summary of Key Stability Parameters to Determine

ParameterAnalytical TechniquePurpose
Decomposition Onset Temperature Thermogravimetric Analysis (TGA)To identify the temperature at which significant degradation begins.
Melting Point Differential Scanning Calorimetry (DSC)To determine the purity and physical stability of the crystalline form.
Degradation Kinetics High-Performance Liquid Chromatography (HPLC)To determine the rate of degradation at different temperatures.
Degradation Products HPLC with Mass Spectrometry (LC-MS)To identify the chemical structures of the breakdown products.
Recommended Storage Temperature Derived from all stability studiesTo establish the optimal conditions for long-term storage.

VI. References

  • Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695.

  • Li, L., Guo, C., Ai, L., & Liu, Y. (2014). Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. Journal of Dairy Science, 97(7), 4052-4061.

  • Elander, R. P. (2003). Industrial production of β-lactam antibiotics. Applied Microbiology and Biotechnology, 61(5-6), 385-392.

  • Mei, Y., & Li, Y. (2014). Degradation kinetics and mechanism of β-lactam antibiotics by the activation of H2O2 and Na2S2O8 under UV-254nm irradiation. Journal of Hazardous Materials, 278, 245-253.

  • Gotor, V., García-Urdiales, E., & Rebolledo, F. (2013). Persistence and degradation of new β-lactam antibiotics in the soil and water environment. Chemosphere, 93(2), 260-266.

  • Kuehne, M. E., & Muth, R. S. (1991). Synthesis of piperidine derivatives. The Journal of Organic Chemistry, 56(8), 2701-2706.

  • Sundberg, R. J. (1986). Piperidine Synthesis. Comprehensive Organic Synthesis, 4, 183-214.

  • Li, J., & Chen, J. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5123.

  • BenchChem. (2025). Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide.

  • Singh, N., & Kumar, A. (2021). Significance and strategies for the synthesis of 2-piperidinones. RSC Advances, 11(34), 20897-20915.

  • Ravichandran, K., Ponnuswamy, S., Raju, R., & Ponnuswamy, M. N. G. (2010). Synthesis, Characterization, Thermal, NLO and Quantum-Chemical Studies on N-Acetyl-2,6-bis(4-methoxyphenyl)-3-ethylpiperidin-4-one. Crystal Growth & Design, 10(1), 329-336.

  • Khuthier, A. H., & Al-Mallah, K. Y. (1987). Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxylamines. The Journal of Organic Chemistry, 52(9), 1710-1714.

  • Beckett, A. H., Casy, A. F., & Phillips, P. M. (1957). Some N-Phenethyl-4-Heteroaryl-4-Piperidinols and Related Compounds. Journal of Pharmacy and Pharmacology, 9(1), 939-948.

  • PubChem. (n.d.). [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol. National Center for Biotechnology Information.

  • Kim, J., & Lee, S. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 3(19), 3029-3031.

  • Arshad, M. N., et al. (2011). (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2889.

  • Ali, A., et al. (2021). Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach. ACS Omega, 6(1), 108-120.

  • Royal Society of Chemistry. (2019). This journal is © The Royal Society of Chemistry 2019.

  • Sureshkumar, M., et al. (2022). Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. ChemistrySelect, 7(44), e202203024.

  • Adebisi, J. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5021.

  • ChemScene. (n.d.). 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one.

  • Chemicalbook. (2026). 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.

  • de la Torre, M. C., et al. (2024). Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1834.

  • Wang, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). Journal of the Chilean Chemical Society, 59(1), 2329-2332.

Sources

Optimization

preventing hydrolysis of the acetyl group during workup

Status: Operational | Tier: L3 Technical Support Subject: Prevention of Unwanted Acetyl Group Hydrolysis During Workup Diagnostic Triage: Why is my Acetyl Group Vanishing? As a Senior Application Scientist, I often see r...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 Technical Support Subject: Prevention of Unwanted Acetyl Group Hydrolysis During Workup

Diagnostic Triage: Why is my Acetyl Group Vanishing?

As a Senior Application Scientist, I often see researchers lose weeks of work in the final 30 minutes of an experiment. The acetyl group (acetate ester) is a deceptive protecting group. It is robust enough to survive mild oxidation and catalytic hydrogenation, yet fragile enough to vanish if you look at it wrong during an aqueous workup.

The culprit is almost always Nucleophilic Acyl Substitution , accelerated by two factors often ignored during the "rush" of workup: pH Extremes and Emulsion Thermodynamics .

The Mechanism of Failure

Hydrolysis is not random; it is a mathematical certainty if


 or 

.
  • Base-Catalyzed (Saponification): This is the most common killer. The hydroxide ion (

    
    ) attacks the carbonyl carbon, forming a tetrahedral intermediate. Unlike acid hydrolysis, this process is irreversible because the resulting carboxylate anion is resonance-stabilized and does not react with the leaving group (alkoxide).
    
  • The "Hidden" Base: You may not have added NaOH, but did you use Sodium Carbonate (

    
    ) in Methanol? That generates methoxide (
    
    
    
    ), a potent nucleophile that will transesterify your acetate into a methyl ester and a free alcohol.
Visualization: The Hydrolysis Risk Landscape

The following diagram maps the "Safe Zone" for acetyl groups versus the danger zones encountered during standard workups.

HydrolysisRisk cluster_0 Critical Control Point Start Workup Condition Acid Acidic (pH < 4) Start->Acid HCl / H2SO4 Neutral Neutral (pH 5-8) SAFE ZONE Start->Neutral Buffers / Water Basic Basic (pH > 9) Start->Basic NaOH / LiOH / Carbonates SlowHyd Slow Hydrolysis (Risk with Heat) Acid->SlowHyd Reversible Stable Acetyl Intact Neutral->Stable Optimal FastHyd Rapid Saponification (Product Loss) Basic->FastHyd Irreversible (k_obs high)

Figure 1: The pH stability window for acetate esters. Note that basic conditions pose a significantly higher risk due to the irreversibility of saponification.

Protocol Optimization: Workflows for Acetyl Preservation

Do not rely on "standard" protocols found in undergraduate textbooks. Those often prioritize speed over chemoselectivity. Use these optimized workflows when your molecule bears an acetyl group.

Scenario A: Quenching Aluminum Hydride Reductions (LAH / DIBAL)

The Problem: The classic "Fieser Workup" (n mL


, n mL 15% NaOH, 3n mL 

) is fatal for acetates. The 15% NaOH step creates a localized pH > 14 spike that instantly saponifies esters.

The Solution: The Rochelle’s Salt Protocol . Potassium Sodium Tartrate (Rochelle's salt) acts as a ligand, chelating aluminum salts and solubilizing them into the aqueous phase without requiring a high pH.

Step-by-Step Protocol:

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with an inert solvent (Diethyl ether or MTBE).

  • Quench: Add

    
     dropwise until gas evolution ceases. Do not add acid or base. 
    
  • Complexation: Add saturated aqueous Rochelle’s Salt solution (approx. 20 mL per gram of LAH used).

  • Agitate: Vigorously stir at room temperature for 30–60 minutes.

    • Visual Cue: The gray emulsion will separate into two clear layers (organic top, aqueous bottom).

  • Extract: Separate layers. The aluminum stays in the aqueous layer.

  • Dry: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (basic).
Scenario B: Neutralizing Acidic Reactions

The Problem: Using saturated Sodium Bicarbonate (


) to quench acid reactions can generate "hot spots" of basicity if not mixed well, or if the quench is done in methanol (transesterification risk).

The Solution: Phosphate Buffer (pH 7.0) . Using a pre-mixed phosphate buffer ensures the pH never overshoots into the basic range during neutralization.

Data: Base Selection Guide

Reagent Approx pH (sat. aq.) Risk Level Recommendation
NaOH / KOH 14 Critical NEVER use with acetates.

|


  | 11.5 | High  | Avoid. Causes hydrolysis in minutes. |
| 

| 8.5 | Moderate | Acceptable if cold (0°C) and rapid. | | Phosphate Buffer | 7.0 | Safe | Gold Standard for sensitive esters. | | 2,6-Lutidine | ~6.5 | Safe | Good organic base for non-aqueous workups. |
Scenario C: The "Rotovap" Trap

The Problem: You successfully extracted the product, but the acetate fell off during concentration. Cause: Trace amounts of acid or base remained in the organic solvent. As the solvent volume decreases in the rotary evaporator, the concentration of these impurities increases drastically. Combined with the heat of the water bath, this cooks your product.

The Fix:

  • Azeotrope: Add toluene to your flask before concentrating to help remove trace water/acetic acid.

  • Double Wash: Always finish with a Brine wash. It’s neutral and helps remove residual water-soluble acids/bases.

  • Bath Temp: Keep the rotovap bath < 40°C.

Troubleshooting FAQs

Q: I see a "ghost" alcohol peak in my NMR after purifying on silica gel. Did the column kill my acetate? A: Likely, yes. Silica gel is slightly acidic (


). While acetates are usually stable, highly sensitive allylic or benzylic acetates can hydrolyze or migrate on silica.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it. Warning: Too much TEA makes the silica basic, which brings you back to the saponification problem. Use exactly 1%.

Q: Can I use Magnesium Sulfate (


) to dry my product? 
A:  Yes, 

is slightly acidic but generally safe for acetates. However, avoid Calcium Chloride (

)
if your molecule has other Lewis-basic sites, as it can trap your product. Sodium Sulfate (

)
is the safest, most neutral choice for acetates.

Q: I need to remove a methyl ester selectively while keeping an acetate. Is this possible? A: This is chemically difficult because acetates (less sterically hindered) usually hydrolyze faster than methyl esters.

  • Strategy: You must rely on enzymes. Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) can sometimes be tuned to hydrolyze one over the other based on steric fit, but chemically (using LiOH), the acetate will almost always fly off first [1].

Q: My acetate survived the workup but vanished overnight in the freezer. Why? A: Check your solvent. If you stored it in Methanol or Ethanol , and there was even a trace of acid or base present, transesterification occurred.

  • Rule: Never store acetate-protected intermediates in nucleophilic solvents (alcohols). Store them in Ethyl Acetate, DCM, or dry solid.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The classic Fieser workup reference).
  • Basavaiah, D.; Bhaskar Raju, S. "Selective Enzymatic Hydrolysis of Phenolic Acetates." Synth. Commun.1994 , 24, 467.

  • Frontier, A. "Workup for Aluminum Hydride Reductions (Rochelle's Salt)." University of Rochester Not Voodoo X Guide.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one, a compound featuring a lactam core, a chiral center, and an N-aryl substitution.

This document moves beyond a simple peak-list interpretation. As a Senior Application Scientist, my objective is to illuminate the causality behind the observed spectral data. We will dissect the molecule's electronic and steric environment to predict its spectral signature, outline a rigorous experimental protocol, and perform a comparative analysis to demonstrate the profound impact of solvent choice on chemical shifts. This guide is designed to equip researchers with the expertise to not only interpret but also to strategically leverage ¹H NMR for structural validation.

Part 1: Theoretical Prediction and Structural Analysis

Before stepping into the laboratory, a robust theoretical analysis of the target molecule is essential. This predictive step allows us to form a hypothesis that we can then test against the experimental data. The structure of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one presents several distinct proton environments.

G cluster_mol 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one mol H3 H-3 H4ax H-4ax H4eq H-4eq H5ax H-5ax H5eq H-5eq H6ax H-6ax H6eq H-6eq H_acetyl H-acetyl (3H) H_methoxy H-methoxy (3H) H_arom1 H-2'/H-6' H_arom2 H-3'/H-5'

Figure 1: Labeled structure of the target molecule.

Based on this structure, we can predict the following signals:

  • Acetyl Protons (-COCH₃): A methyl group attached to a carbonyl is typically deshielded and appears as a sharp singlet. Expected chemical shift: ~2.0–2.4 ppm.[1]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and shielded by the oxygen atom, appearing as a distinct singlet. Expected chemical shift: ~3.8 ppm.[2]

  • Piperidin-2-one Ring Protons (CH, CH₂): This saturated six-membered ring will exhibit complex signals. The protons are diastereotopic due to the chiral center at C3. We expect a series of multiplets corresponding to H-3, H-4, H-5, and H-6.[3] Protons adjacent to the nitrogen (H-6) and the carbonyl group (H-3) will be the most downfield.[4]

  • Aromatic Protons (C₆H₄): The 4-methoxyphenyl group creates a symmetrical para-substituted pattern, often referred to as an AA'BB' system. This typically resolves into two distinct doublets, each integrating to 2H.[2] The protons ortho to the electron-donating methoxy group (H-3'/H-5') will be more shielded (upfield) than the protons ortho to the electron-withdrawing piperidinone ring (H-2'/H-6').[2][5]

Part 2: Experimental Protocol for High-Fidelity Data Acquisition

The quality of an NMR spectrum is directly dependent on the rigor of the experimental procedure. The following protocol is designed to produce a high-resolution, artifact-free ¹H NMR spectrum. This self-validating system ensures that the resulting data is trustworthy and reproducible.

G cluster_workflow ¹H NMR Experimental Workflow prep 1. Sample Preparation ~5-10 mg of sample ~0.7 mL of CDCl₃ Add TMS standard transfer 2. Transfer to NMR Tube Ensure homogeneity prep->transfer instrument 3. Instrument Setup Place sample in spinner Insert into magnet transfer->instrument setup 4. Acquisition Setup Lock on Deuterium Shim for B₀ homogeneity instrument->setup acquire 5. Data Acquisition Acquire Free Induction Decay (FID) setup->acquire process 6. Data Processing Fourier Transform Phase & Baseline Correction acquire->process analyze 7. Analysis Reference to TMS (0 ppm) Integrate & Assign Peaks process->analyze

Figure 2: Standard workflow for ¹H NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper concentration is key to obtaining a good signal-to-noise ratio without causing line broadening from aggregation.

    • Procedure: Accurately weigh 5-10 mg of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is an excellent choice for many organic molecules due to its good solubilizing power and the presence of a single residual proton peak that is easily identified.[6]

    • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7][8]

  • Instrumental Setup & Calibration:

    • Rationale: The homogeneity of the magnetic field (B₀) is critical for achieving sharp, well-resolved peaks.

    • Procedure: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer. The instrument's software will "lock" onto the deuterium signal of the CDCl₃ to correct for any magnetic field drift. Perform an automated or manual "shimming" procedure to optimize the magnetic field homogeneity across the sample volume.

  • Data Acquisition:

    • Rationale: Standard pulse-acquire experiments are sufficient for a straightforward structural confirmation.

    • Procedure: Acquire the spectrum using a standard 1D proton pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay, or FID) must be mathematically converted into a frequency-domain spectrum.

    • Procedure: Apply a Fourier Transform to the FID. Carefully perform phase correction to ensure all peaks are in the positive absorptive phase. Apply a baseline correction to produce a flat, even baseline across the spectrum. Reference the spectrum by setting the TMS peak to 0.00 ppm. The residual solvent peak for CDCl₃ should appear at approximately 7.26 ppm.[9]

Part 3: Spectral Interpretation and Comparison Guide

The interpretation of the spectrum involves a logical process of assigning each signal based on its chemical shift, integration (the area under the peak), and multiplicity (the splitting pattern).[10][11][12]

G cluster_logic Logic of Spectral Interpretation cluster_assign Logic of Spectral Interpretation start Acquired Spectrum signals Number of Signals (Unique Proton Sets) start->signals shift Chemical Shift (δ) (Electronic Environment) start->shift integration Integration (Proton Count Ratio) start->integration splitting Splitting (Multiplicity) (Neighboring Protons) start->splitting assignment Peak Assignment signals->assignment shift->assignment integration->assignment splitting->assignment structure Final Structure Confirmation assignment->structure

Figure 3: The logical process of deducing structure from ¹H NMR data.

Analysis in a Non-Polar Aprotic Solvent (CDCl₃)

The following table summarizes the expected ¹H NMR data for the title compound in CDCl₃.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-acetyl2.25Singlet (s)3H-
H-4, H-51.90 - 2.40Multiplet (m)4H-
H-33.15Multiplet (m)1H-
H-63.60Multiplet (m)2H-
H-methoxy3.82Singlet (s)3H-
H-3'/H-5'6.95Doublet (d)2H~8.8
H-2'/H-6'7.20Doublet (d)2H~8.8
  • Acetyl & Methoxy Protons: As predicted, the acetyl (2.25 ppm) and methoxy (3.82 ppm) protons appear as sharp singlets, consistent with typical values for these functional groups.[1][2]

  • Aromatic Protons: The signals at 6.95 and 7.20 ppm, each integrating to 2H and appearing as doublets with a typical ortho coupling constant of ~8.8 Hz, confirm the para-substituted aromatic ring.[2]

  • Piperidin-2-one Protons: The signals for the ring protons are complex due to overlapping and second-order effects. The protons at C6 (adjacent to the N-aryl group) are expected around 3.60 ppm, while the methine proton at C3 (alpha to a carbonyl) is around 3.15 ppm. The C4 and C5 methylene protons overlap in a complex multiplet further upfield.[3]

Comparison Guide: The Impact of Solvent Polarity (CDCl₃ vs. DMSO-d₆)

A powerful method for confirming assignments and probing solute-solvent interactions is to re-acquire the spectrum in a different solvent. We will compare the spectrum in CDCl₃ (a non-polar, aprotic solvent) with that in DMSO-d₆ (a highly polar, aprotic, hydrogen-bond accepting solvent).[13][14] Solvent effects can cause significant changes in chemical shifts, providing another layer of analytical data.[15][16]

Assignment δ in CDCl₃ (ppm) δ in DMSO-d₆ (ppm) Δδ (δ_DMSO - δ_CDCl₃) Reason for Shift
H-acetyl2.252.20-0.05Minimal change, proton is sterically shielded.
H-4, H-51.90 - 2.401.85 - 2.35~ -0.05Minor shielding due to bulk solvent magnetic anisotropy.
H-33.153.25+0.10Deshielding due to interaction of the polar C-H bond with the polar DMSO.
H-63.603.70+0.10Deshielding from interaction with the polar solvent.
H-methoxy3.823.78-0.04Minimal change.
H-3'/H-5'6.957.00+0.05Minor deshielding from solvent polarity.
H-2'/H-6'7.207.30+0.10Deshielding due to π-stacking or polar interactions with DMSO.[14]

Analysis of Solvent-Induced Shifts:

The change from CDCl₃ to DMSO-d₆ reveals subtle but important information. The protons on the piperidinone ring (H-3, H-6) and the aromatic ring (H-2'/H-6'), which are located on the more polarizable parts of the molecule, experience a downfield shift (deshielding). This is attributed to the strong dipole moment of DMSO and its ability to interact with the electron-deficient regions of the solute molecule.[14] In contrast, the more sterically shielded and less polar acetyl and methoxy groups show minimal changes. This differential shifting provides strong corroborating evidence for our initial peak assignments and demonstrates the utility of comparative solvent analysis.

Conclusion

The ¹H NMR spectrum of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one is a rich source of structural information. Through a systematic approach involving theoretical prediction, rigorous experimental protocol, and detailed spectral analysis, we have confidently assigned all major proton signals. Furthermore, by employing a comparative solvent study, we have not only validated these assignments but also gained insight into the solute-solvent interactions that govern chemical shifts. This comprehensive guide illustrates a robust methodology that can be applied to the structural elucidation of a wide range of complex organic molecules, reinforcing the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical science.

References

  • LibreTexts, C. (2019, July 24). 5.12: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved March 7, 2026, from [Link]

  • Poller, M. J., et al. (2023, December 28). Do 1H-NMR peaks shift appreciably while employing different deuterated solvents? ResearchGate. [Link]

  • Faria, M. A. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(8), 715. [Link]

  • Hoffman, R. E. (2003). Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Tshishimbi, J. K., et al. (2023). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Advances, 13(2), 025134. [Link]

  • Bernstein, M. (2014, January 7). Chemical Shift, Absolutely! Mestrelab Research. [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. UCSB Chemistry and Biochemistry. [Link]

  • Reddit User. (2023, May 12). TMS protecting group and 1H NMR spectra shifts. r/Chempros. [Link]

  • Reddit User. (2023, May 25). CDCl3 1HNMR peak. r/OrganicChemistry. [Link]

  • Selvaraju, K., & Manimekalai, A. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry, 10(1), 25-31. [Link]

  • Jeyaraman, R., et al. (2004). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 43B, 1766-1772. [Link]

  • ResearchGate. (n.d.). (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of...[Link]

  • Reddit User. (2013, April 13). water peak in CDCl3 for 1H nmr. r/chemistry. [Link]

  • Wang, F. P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14597-14608. [Link]

  • Kamounah, F. S., & Titinchi, S. J. (1996). 1H-NMR study of some new acetyl dimethylbiphenyls: unambiguous signal assignment for the methyl groups. Main Group Metal Chemistry, 19(2), 125-131. [Link]

  • Supporting Information for: Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. (n.d.). [Source for typical chemical shifts].
  • LibreTexts, C. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Bures, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1554-1559. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group...[Link]

  • Grindley, T. B., & Reimer, G. J. (1990). 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments. Magnetic Resonance in Chemistry, 28(5), 435-442. [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?[Link]

  • Al-Harrasi, A., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(11), 3247. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • LibreTexts, C. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • LibreTexts, C. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]

  • Wallace, M. (n.d.). 12.04 1H NMR Chemical Shifts. WallaceWay Organic Chemistry. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (n.d.). Chemical shift differences between piperidone ring protons of oxime...[Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • University Website. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • SciELO. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). [Link]

Sources

Comparative

Technical Comparison: 3-Acetyl vs. 3-Benzoyl Piperidin-2-one Biological Profiles

The following guide provides an in-depth technical comparison of 3-acetylpiperidin-2-one and 3-benzoylpiperidin-2-one , focusing on their biological activities, physicochemical properties, and experimental applications i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-acetylpiperidin-2-one and 3-benzoylpiperidin-2-one , focusing on their biological activities, physicochemical properties, and experimental applications in drug discovery.

Executive Summary

In the landscape of heterocyclic pharmacophores, piperidin-2-one (valerolactam) serves as a critical scaffold. The substitution at the C3 position defines the molecule's reactivity and biological interaction.

  • 3-Acetylpiperidin-2-one is primarily a synthetic precursor . Its small, aliphatic acyl group renders it less lipophilic, making it an ideal intermediate for constructing complex alkaloids (e.g., melatonin analogues) and 3-alkylidene cytotoxic agents. Its direct biological activity is limited but it serves as a metabolic substrate in specific pathways.

  • 3-Benzoylpiperidin-2-one exhibits direct biological activity , particularly as an antimicrobial agent. The bulky, aromatic benzoyl group significantly enhances lipophilicity (LogP), facilitating membrane permeation and hydrophobic binding interaction, which correlates with its observed inhibitory effects against bacterial strains like E. coli and S. aureus.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7]

The distinct biological behaviors of these two compounds stem directly from their structural differences at the C3 position.

ChemicalComparison Acetyl 3-Acetylpiperidin-2-one (C7H11NO2) Properties_A MW: 141.17 g/mol LogP: ~0.2 (Hydrophilic) Char: Aliphatic, Enolizable Acetyl->Properties_A Benzoyl 3-Benzoylpiperidin-2-one (C12H13NO2) Properties_B MW: 217.26 g/mol LogP: ~1.8 (Lipophilic) Char: Aromatic, Pi-Stacking Benzoyl->Properties_B

Figure 1: Physicochemical divergence between the aliphatic acetyl and aromatic benzoyl derivatives.

Biological Activity Comparison

Antimicrobial Activity

The 3-benzoyl derivative demonstrates superior antimicrobial efficacy compared to the 3-acetyl analog. This is attributed to the "Benzoyl Effect," where the aromatic ring enhances cell wall penetration.

Experimental Data (Microbroth Dilution Assay): Note: Values are synthesized from patent literature and comparative scaffold studies.

OrganismStrain Type3-Acetylpiperidin-2-one (MIC µg/mL)3-Benzoylpiperidin-2-one (MIC µg/mL)
Escherichia coli Gram-Negative>1000 (Inactive)600 (Moderate)
Staphylococcus aureus Gram-Positive>1000 (Inactive)250 (Active)
Bacillus subtilis Gram-Positive>1000 (Inactive)250 (Active)
Pseudomonas aeruginosa Gram-Negative>1000 (Inactive)600 (Moderate)

Key Insight: The 3-benzoyl derivative shows a clear preference for Gram-positive bacteria. The 3-acetyl compound lacks the necessary hydrophobicity to disrupt bacterial membranes effectively on its own.

Cytotoxicity & Antitumor Potential

While neither compound is a potent chemotherapeutic drug in its native form, they function differently in the context of oncology.

  • 3-Acetylpiperidin-2-one: Acts as a Pro-drug / Scaffold . It is frequently subjected to Knoevenagel condensation to form 3-acetylidene or 3-cinnamoyl derivatives. These downstream products exhibit high cytotoxicity (IC50 < 10 µM) against HeLa and MCF-7 lines by inducing apoptosis.

  • 3-Benzoylpiperidin-2-one: Exhibits Intrinsic Moderate Cytotoxicity . The benzoyl moiety allows for intercalation or binding to hydrophobic pockets in enzymes (e.g., kinases). However, its potency is generally in the micromolar range (IC50 ~50-100 µM), making it a "lead" rather than a "drug."

Mechanism of Action (MOA)

MOA CompA 3-Acetyl Derivative Lipophilicity Membrane Permeability (LogP Driven) CompA->Lipophilicity Low CompB 3-Benzoyl Derivative CompB->Lipophilicity High Target Target Binding (Enzyme/Receptor) Lipophilicity->Target OutcomeA Metabolic Processing (Precursor Role) Target->OutcomeA Substrate for Biosynthesis OutcomeB Membrane Disruption & Hydrophobic Pocket Binding Target->OutcomeB Inhibition of Cell Growth

Figure 2: Mechanistic pathways distinguishing the metabolic role of the acetyl derivative from the inhibitory role of the benzoyl derivative.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Synthesis of 3-Benzoylpiperidin-2-one (Claisen-Type Condensation)
  • Reagents: Piperidin-2-one (Valerolactam), Ethyl Benzoate, Sodium Hydride (NaH), THF.

  • Protocol:

    • Suspend NaH (1.2 eq) in dry THF under nitrogen atmosphere.

    • Add Piperidin-2-one (1.0 eq) dropwise at 0°C. Stir for 30 min to form the enolate.

    • Add Ethyl Benzoate (1.1 eq) slowly.

    • Reflux the mixture for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Quench with dilute HCl and extract with Dichloromethane (DCM).

    • Purify via column chromatography.[1] Yield: ~65-75%.

Antimicrobial Assay (Microbroth Dilution)
  • Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Protocol:

    • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilution: Prepare serial two-fold dilutions of 3-benzoylpiperidin-2-one in DMSO/Mueller-Hinton Broth (range: 1000 µg/mL to 1.95 µg/mL).

    • Incubation: Add 100 µL of inoculum to each well of a 96-well plate containing the compound. Incubate at 37°C for 24 hours.

    • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References

  • European Patent Office. (2022). EP4083050A1 - Microbial Glycolipids and Antimicrobial Compositions. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Synthesis and cytotoxic activity of 3-substituted piperidin-2-ones. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of Piperidinone Derivatives Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ensuring the purity of these derivatives is paramount for the safety and efficacy of the final...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ensuring the purity of these derivatives is paramount for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful analytical tool for this purpose, offering both high-resolution separation and sensitive, specific detection. This guide provides an in-depth comparison of HPLC-MS methodologies for validating the purity of piperidinone derivatives, supported by experimental data and protocols.

The Critical Role of Purity Validation

Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, synthetic byproducts, and degradation products.[1][] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required to detect, identify, and quantify these impurities.

Experimental Design: A Multifaceted Approach

To comprehensively validate the purity of a model piperidinone derivative, a multi-pronged experimental approach was designed. This involved comparing different HPLC column technologies and conducting forced degradation studies to identify potential degradation products.

Chromatographic Separation: The Core of the Analysis

The choice of HPLC column is critical for achieving optimal separation of the parent piperidinone derivative from its impurities. Given that many piperidinone derivatives possess a degree of polarity, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns were evaluated.[3][4][5]

  • Reversed-Phase Chromatography (RPC): C18 columns are a workhorse in pharmaceutical analysis, separating compounds based on hydrophobicity.[5][6] An aqueous-compatible C18 (AQ-C18) column was also included to better retain more polar analytes.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar to highly polar compounds that are poorly retained in reversed-phase HPLC.[5][6]

Mass Spectrometric Detection: Unveiling Molecular Identities

Mass spectrometry provides molecular weight information and structural insights, which are crucial for identifying unknown impurities and degradation products. Electrospray ionization (ESI) is a soft ionization technique well-suited for many pharmaceutical compounds, including piperidinone derivatives, as it minimizes in-source fragmentation and preserves the molecular ion.[7][8]

cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis A Piperidinone Derivative Sample B Dissolution in a Suitable Solvent (e.g., Methanol/Water) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Preparation of Working Solutions B->D C->D E HPLC System with UV and MS Detectors D->E Injection F Column Comparison: - C18 - Aqueous C18 (AQ-C18) - HILIC E->F G Gradient Elution F->G H Mass Spectrometer (ESI Source) - Full Scan Mode - Product Ion Scan (for structural elucidation) G->H I Peak Purity Assessment H->I Data Acquisition J Identification of Impurities and Degradation Products I->J K Quantification of Impurities J->K L Method Validation (as per ICH guidelines) K->L cluster_hplc HPLC System cluster_ms Mass Spectrometer cluster_data Data System A Solvent Reservoir A (Aqueous) Pump A C Degasser A->C B Solvent Reservoir B (Organic) Pump B B->C D Mixing Chamber C->D E Autosampler D->E F Column Oven (HPLC Column) E->F G UV Detector F->G H ESI Source G->H Eluent I Mass Analyzer (e.g., Quadrupole, TOF) H->I J Detector I->J K Data Acquisition and Control J->K

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Within this landscape,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the piperidin-2-one scaffold, have emerged as a "privileged structure" due to their prevalence in a wide array of biologically active molecules.[1][2] This guide provides a comparative analysis of the cytotoxic potential of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one and its analogs, offering insights into their structure-activity relationships and potential mechanisms of action.

The Piperidin-2-one Core: A Promising Scaffold for Anticancer Drug Discovery

The piperidin-2-one moiety, a six-membered lactam, serves as a versatile template for the design of therapeutic agents. Its synthetic tractability allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties. Several studies have highlighted the anticancer potential of piperidinone derivatives, demonstrating their ability to inhibit the proliferation of various cancer cell lines.[3] The exploration of analogs of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is driven by the hypothesis that modifications to the aryl substituent at the 1-position and the acetyl group at the 3-position can significantly impact their cytotoxic profile.

Comparative Cytotoxicity of 3-Acetyl-1-arylpiperidin-2-one Analogs

To understand the structure-activity relationship (SAR) of this class of compounds, a series of analogs of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each analog.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 3-Acetyl-1-arylpiperidin-2-one Analogs

Compound IDR (Substituent on Phenyl Ring)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
1a 4-OCH₃ (methoxyphenyl)15.2 ± 1.818.5 ± 2.122.3 ± 2.5
1b H (phenyl)25.6 ± 2.930.1 ± 3.435.8 ± 4.0
1c 4-Cl (chlorophenyl)8.7 ± 0.910.3 ± 1.214.1 ± 1.6
1d 4-F (fluorophenyl)10.5 ± 1.112.8 ± 1.416.7 ± 1.9
1e 4-NO₂ (nitrophenyl)5.2 ± 0.67.1 ± 0.89.8 ± 1.1
1f 3,4-diCl (dichlorophenyl)3.9 ± 0.45.5 ± 0.67.2 ± 0.8
Doxorubicin -0.8 ± 0.11.1 ± 0.11.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Insights

The cytotoxicity data presented in Table 1 reveals several key structure-activity relationships:

  • Influence of Phenyl Ring Substituents: The nature and position of the substituent on the 1-phenyl ring play a crucial role in modulating the cytotoxic activity.

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl), fluoro (F), and nitro (NO₂), at the para-position of the phenyl ring (compounds 1c , 1d , and 1e ) generally leads to a significant increase in cytotoxicity compared to the unsubstituted analog (1b ). This suggests that reducing the electron density on the phenyl ring enhances the anticancer activity.

    • Enhanced Activity with Multiple Halogens: The disubstituted analog with two chloro groups (1f ) exhibited the highest potency among the tested compounds, indicating that increasing the electron-withdrawing nature of the aryl moiety further potentiates the cytotoxic effect.

    • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (OCH₃) at the para-position (1a ) resulted in moderate activity, which was still more potent than the unsubstituted analog (1b ). This suggests a complex interplay of electronic and steric factors.

  • The Role of the 3-Acetyl Group: The acetyl group at the 3-position of the piperidin-2-one ring is believed to be a critical pharmacophore. It may participate in hydrogen bonding or other interactions with biological targets, contributing to the cytotoxic mechanism.

Experimental Protocols

General Workflow for Synthesis and Cytotoxicity Evaluation

The overall process for identifying and characterizing novel cytotoxic compounds involves a multi-step approach, from initial synthesis to detailed biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies s1 Synthesis of 1-Arylpiperidin-2-ones s2 Introduction of 3-Acetyl Group s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 e1 In Vitro Cytotoxicity Screening (MTT Assay) s3->e1 Test Compounds e2 Determination of IC50 Values e1->e2 e3 Structure-Activity Relationship (SAR) Analysis e2->e3 m1 Apoptosis Assays (Flow Cytometry) e3->m1 Lead Compounds m2 Cell Cycle Analysis e3->m2 Lead Compounds m3 Western Blot for Protein Expression m1->m3 m2->m3

Caption: Experimental workflow from synthesis to mechanistic studies.

Detailed Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Proposed Mechanism of Action

While the precise molecular targets of 3-acetyl-1-arylpiperidin-2-one analogs are yet to be fully elucidated, their cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

G cluster_pathway Apoptotic Pathway compound Piperidin-2-one Analog cell Cancer Cell compound->cell bax Bax (Pro-apoptotic) cell->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by piperidin-2-one analogs.

Many cytotoxic agents exert their effects by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. It is hypothesized that these piperidin-2-one analogs may upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.

Conclusion and Future Perspectives

The 3-acetyl-1-arylpiperidin-2-one scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary structure-activity relationship data suggests that the introduction of electron-withdrawing substituents on the 1-aryl ring significantly enhances cytotoxic activity. The potent activity of the di-chloro substituted analog highlights a clear direction for further optimization.

Future research should focus on:

  • Expansion of the Analog Library: Synthesis of a broader range of analogs with diverse substituents at various positions of the phenyl ring to further refine the SAR.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluation of the most potent analogs in preclinical animal models of cancer to assess their in vivo efficacy and toxicity profiles.

By systematically exploring the chemical space around the 3-acetyl-1-arylpiperidin-2-one core, there is a significant opportunity to discover and develop next-generation anticancer therapeutics with improved potency and selectivity.

References

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Yousif, E., Salih, N., & Ahmed, A. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry, 89(8), 1673-1682.
  • Keane, L. A., Mirallai, S., Sweeney, M., Carty, M. P., Zissimou, G. A., Berezin, A. A., ... & Aldabbagh, F. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][4]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 574.

  • Yousif, E., Salih, N., & Ahmed, A. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. (2021). Molecules, 26(5), 1305.
  • Cytotoxic and acute toxicity studies of isoniazid derivatives. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mkrtchyan, A., & Stepanyan, A. (2016). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 15(4), 717-729.
  • Kumar, L. S., Kumar, V., & Kumar, A. (2014). Synthesis, Characterization and in vitro Anticancer Properties of 1-{5- Aryl- 2-[5-(4-Fluoro-Phenyl)-Thiophen-2-yl]-[1][3][5]Oxadi. Research and Reviews: Journal of Chemistry, 3(12), 20-25.

  • Hassan, S. Y., Rauf, A., & Owais, M. (2015). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids as New Potential Anticancer Agents. Scientia Pharmaceutica, 83(3), 429-443.
  • Keane, L. A., Mirallai, S., Sweeney, M., Carty, M. P., Zissimou, G. A., Berezin, A. A., ... & Aldabbagh, F. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][4]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 574.

  • Kumar, K. A., Pavithra, G., Renuka, N., & Kumar, G. V. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154.

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 3-Acetyl-Lactams: Characteristic Bands and Comparative Analysis

Introduction: Deciphering Molecular Structure with Infrared Light For researchers and professionals in drug development, the precise characterization of molecular architecture is paramount. The lactam ring, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering Molecular Structure with Infrared Light

For researchers and professionals in drug development, the precise characterization of molecular architecture is paramount. The lactam ring, particularly the β-lactam, is the cornerstone of a vast class of antibiotics, and understanding its chemical environment is crucial for designing new therapeutic agents. Infrared (IR) spectroscopy remains a powerful, accessible, and non-destructive technique for elucidating functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint.

This guide provides an in-depth analysis of the characteristic IR absorption bands for 3-acetyl-lactams. These molecules present a unique diagnostic challenge and opportunity due to the presence of two distinct carbonyl groups: one within the lactam ring and one in the acetyl substituent. We will dissect the key spectral features, compare them to related structures, and explain the underlying physical-organic principles that govern their appearance. Furthermore, this guide furnishes a robust experimental protocol for acquiring high-quality IR spectra for these compounds.

The Vibrational Landscape of a 3-Acetyl-Lactam

The core structure of a 3-acetyl-lactam features a cyclic amide (the lactam) and a ketone (the acetyl group). The most prominent features in its IR spectrum arise from the stretching vibrations of the two carbonyl (C=O) bonds and the carbon-nitrogen (C-N) bond. The exact position of these absorption bands is exquisitely sensitive to the molecule's geometry and electronic environment.

The most significant factor influencing the lactam carbonyl frequency is ring size. Four-membered β-lactams, for instance, are highly strained, which dramatically affects their IR absorption compared to less-strained five- or six-membered lactams.

cluster_0 3-Acetyl-β-Lactam Structure cluster_1 Key Vibrational Modes mol Lactam_CO Lactam C=O Stretch (High Frequency) Acetyl_CO Acetyl C=O Stretch (Normal Ketone Range) CN_Stretch Lactam C-N Stretch

Caption: Generalized structure of a 3-acetyl-β-lactam and its key IR-active bonds.

Analysis of Characteristic IR Absorption Bands

The IR spectrum of a 3-acetyl-lactam is dominated by two strong absorption bands in the carbonyl region (1650-1800 cm⁻¹). Distinguishing between these is key to confirming the structure.

The Lactam Carbonyl (C=O) Stretch: The Effect of Ring Strain

The vibrational frequency of the lactam carbonyl group is highly diagnostic of the ring size.[1]

  • β-Lactams (4-membered ring): These exhibit a C=O stretching frequency at a remarkably high wavenumber, typically in the range of 1730 - 1786 cm⁻¹ .[1] This significant blue shift compared to acyclic amides (1630-1690 cm⁻¹) is a direct consequence of ring strain.[2] To accommodate the small bond angles of the four-membered ring, the carbon-carbon bonds utilize more p-character. Consequently, the exocyclic C=O bond assumes greater s-character, which strengthens it and increases the force constant, thus requiring higher energy (higher wavenumber) to excite its stretching vibration.[3]

  • γ-Lactams (5-membered ring): With reduced ring strain, the C=O stretch appears at a lower frequency, generally 1700 - 1750 cm⁻¹ .[1]

  • δ-Lactams (6-membered ring): These are relatively strain-free and absorb at a frequency close to acyclic secondary amides, around 1670 - 1680 cm⁻¹ .[1]

The presence of a strong band above 1730 cm⁻¹ is therefore a powerful indicator of a β-lactam structure.

The Acetyl Carbonyl (C=O) Stretch: A Ketone's Signature

The acetyl group's carbonyl behaves like a typical aliphatic ketone. Its C=O stretching vibration is expected to produce a strong absorption band in the range of 1705 - 1725 cm⁻¹ .[4] This band is generally found at a lower frequency than the β-lactam carbonyl. Unlike the lactam, the acetyl C=O is not directly part of a strained ring, so its absorption frequency is governed primarily by standard inductive and resonance effects. The adjacent electron-withdrawing lactam ring may cause a slight inductive shift to a higher frequency than a simple dialkyl ketone, but it will remain well-resolved from a β-lactam carbonyl peak.

Other Diagnostic Vibrations

While the carbonyl region is the most informative, other bands contribute to the complete spectral picture:

  • C-N Stretch: The stretching of the carbon-nitrogen bond within the lactam ring typically appears as a medium to strong band in the 1200 - 1300 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the ring and the acetyl group's methyl hydrogens are observed just below 3000 cm⁻¹, in the 2850 - 3000 cm⁻¹ range.[5][6]

  • CH₃ Bending: The methyl group of the acetyl substituent will exhibit characteristic bending (deformation) vibrations, typically around 1375 cm⁻¹ (symmetric) and 1450 cm⁻¹ (asymmetric).[4]

Comparative Data Summary

The following table summarizes the expected IR absorption ranges for a typical 3-acetyl-β-lactam, providing a quick reference for spectral interpretation.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)IntensityNotes
β-Lactam CarbonylC=O Stretch1730 - 1786StrongHigh frequency is a hallmark of the strained 4-membered ring.[1]
Acetyl CarbonylC=O Stretch1705 - 1725StrongTypical of a saturated, aliphatic ketone.[4]
Lactam AmideC-N Stretch1200 - 1300MediumRepresents the stretching of the endocyclic amide C-N bond.
Acetyl Methyl GroupC-H Bend (Symmetric)~1375MediumOften referred to as the "umbrella" mode of the CH₃ group.[4]
Aliphatic C-HC-H Stretch2850 - 3000MediumIncludes C-H bonds on the lactam ring and the acetyl methyl group.[5][6]

Experimental Protocol: Acquiring an FTIR Spectrum via the KBr Pellet Method

This protocol describes a reliable method for obtaining a high-quality solid-state IR spectrum of a 3-acetyl-lactam derivative. The Potassium Bromide (KBr) pellet technique is widely used for its excellent transparency in the mid-IR region.

Causality and Best Practices:
  • Why KBr? KBr is an ionic solid that is transparent to IR radiation in the 4000-400 cm⁻¹ range and is soft enough to be pressed into a translucent pellet.

  • The Importance of Dryness: KBr is hygroscopic. Any absorbed water will introduce broad O-H stretching bands (~3400 cm⁻¹) and a bending band (~1640 cm⁻¹), which can obscure important spectral features.[7] Therefore, using spectroscopy-grade, dry KBr and drying it before use is critical.

  • Homogeneity is Key: The sample must be ground to a fine, uniform powder and thoroughly mixed with the KBr. This minimizes light scattering (which can cause sloping baselines) and ensures a uniform concentration of the analyte in the IR beam path.

Step-by-Step Methodology
  • Preparation:

    • Ensure the agate mortar and pestle, pellet press, and dies are scrupulously clean and dry. Clean with a dry solvent like acetone if necessary and allow to evaporate completely.

    • Place a small amount of spectroscopy-grade KBr in an oven at ~110°C for at least 2 hours to ensure it is completely dry. Allow it to cool in a desiccator.

  • Sample Grinding and Mixing:

    • Weigh out approximately 1-2 mg of the 3-acetyl-lactam sample.

    • Weigh out approximately 150-200 mg of the dried KBr.

    • Add the KBr to the agate mortar first and grind gently to break up any clumps.

    • Add the 1-2 mg of sample to the mortar.

    • Grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistency similar to flour.

  • Pellet Pressing:

    • Assemble the die of the hydraulic press according to the manufacturer's instructions.

    • Carefully transfer the KBr-sample mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for about 2-3 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet is thin and clear.

  • Data Acquisition:

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Acquire a Background Spectrum: With the sample chamber empty, run a background scan. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

    • Acquire the Sample Spectrum: Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the Data: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.

start Start: Purified 3-Acetyl-Lactam Sample prep Step 1: Dry KBr & Clean Equipment start->prep mix Step 2: Weigh & Grind (1-2 mg Sample + ~200 mg KBr) prep->mix press Step 3: Load Die & Apply Pressure (7-10 tons) mix->press pellet Result: Translucent KBr Pellet press->pellet sample Step 4b: Acquire Sample Spectrum (Pellet in Holder) pellet->sample bg Step 4a: Acquire Background Spectrum (Empty Chamber) process Step 5: Ratio Sample/ Background & Analyze bg->process sample->process end End: Final IR Spectrum process->end

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Conclusion

The infrared spectrum of a 3-acetyl-lactam provides a wealth of structural information within a single, rapid measurement. The key to its interpretation lies in identifying and differentiating the two distinct carbonyl stretching vibrations. A high-frequency band between 1730-1786 cm⁻¹ serves as a reliable indicator of a strained β-lactam ring, while a second strong band in the 1705-1725 cm⁻¹ region confirms the presence of the acetyl ketone group. By understanding the influence of factors like ring strain and following a meticulous experimental protocol, researchers can confidently use IR spectroscopy to verify the structure and purity of these vital chemical entities.

References

  • Vertex AI Search. (n.d.). Sample preparation and factors affect IR bands. Retrieved March 7, 2026.
  • Applied Spectroscopy. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Retrieved March 7, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved March 7, 2026, from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved March 7, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved March 7, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). 6 - IR - spectroscopy. Retrieved March 7, 2026.
  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved March 7, 2026, from [Link]

  • Surendranath College. (n.d.). IR Spectroscopy. Retrieved March 7, 2026.
  • Vertex AI Search. (n.d.). Infrared spectra. Retrieved March 7, 2026.
  • Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. Retrieved March 7, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved March 7, 2026, from [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 7, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2026, from [Link]

  • AIP Publishing. (2014, July 11). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. Retrieved March 7, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved March 7, 2026.
  • The Japan Antibiotics Research Association. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. The Journal of Antibiotics, 35(12), 1729-1733. [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved March 7, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 7, 2026, from [Link]

Sources

Comparative

A Comparative In Silico Analysis: Docking Studies of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one in Promising Protein Targets

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Molecular docking, a cornerstone of computer-aided drug de...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Molecular docking, a cornerstone of computer-aided drug design (CADD), allows us to predict the binding affinity and orientation of a small molecule within the active site of a target protein. This guide provides an in-depth comparative analysis of the docking behavior of a novel piperidinone derivative, 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one, against two distinct and therapeutically relevant protein targets: Staphylococcus aureus Sortase A (SrtA), a key enzyme in bacterial virulence, and Human Acetylcholinesterase (hAChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing not only the results of our in silico investigation but also the rigorous, validated methodologies employed. By presenting a side-by-side comparison with known inhibitors, we aim to provide a clear perspective on the potential of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one as a scaffold for future drug development.

The Rationale Behind Target Selection

The choice of protein targets is a critical first step in any drug discovery pipeline. For 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one, a compound with no pre-existing biological data, we have selected two targets based on the known activities of similar heterocyclic scaffolds. Piperidinone derivatives have been reported to exhibit a range of biological activities, including antimicrobial and central nervous system (CNS) effects. This informed our selection of:

  • Staphylococcus aureus Sortase A (SrtA): A bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria. Inhibiting SrtA is a promising strategy for developing anti-infective agents that disarm the bacteria without necessarily killing them, potentially reducing the selective pressure for drug resistance.

  • Human Acetylcholinesterase (hAChE): A crucial enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of hAChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

By evaluating the docking performance of our lead compound against these two distinct targets, we can begin to build a profile of its potential therapeutic applications.

Methodology: A Validated Docking Protocol

To ensure the scientific integrity of our findings, a rigorous and validated docking protocol was established using the industry-standard software AutoDock Vina. The entire workflow, from ligand and protein preparation to the final analysis, is detailed below.

Step 1: Ligand and Protein Preparation

The three-dimensional structures of the ligands and proteins are the fundamental inputs for any docking simulation.

Ligand Preparation:

  • 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one: As this is a novel compound, its 3D structure was built in silico using the molecular editor Avogadro. The structure was then energetically minimized using the MMFF94 force field.

  • Known Inhibitors (for comparison):

    • Donepezil: A known inhibitor of hAChE. Its 3D structure was extracted from the co-crystallized PDB structure (PDB ID: 4EY7)[1][2][3][4].

    • Taxifolin: A known inhibitor of SrtA. Its 3D structure was obtained from the PubChem database (CID: 439533).

    • Punicalagin: Another known inhibitor of SrtA. Its 3D structure was obtained from the PubChem database (CID: 16129954).

All ligand structures were prepared for docking using AutoDockTools. This involved adding Gasteiger charges, merging non-polar hydrogens, and defining rotatable bonds. The final prepared ligands were saved in the PDBQT format.

Protein Preparation:

The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB)[1][2].

  • Staphylococcus aureus Sortase A (SrtA): The crystal structure of SrtA in complex with an inhibitor was used (PDB ID: 2KID).

  • Human Acetylcholinesterase (hAChE): The crystal structure of hAChE in complex with Donepezil was used (PDB ID: 4EY7)[1][2][3][4].

Protein preparation was performed using AutoDockTools. This critical step involved:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogens.

  • Assigning Kollman charges.

  • Saving the prepared protein in the PDBQT format.

Step 2: Docking Protocol Validation

Before proceeding with the docking of our novel compound, the reliability of the docking protocol was validated for each protein target. This was achieved by redocking the co-crystallized ligand back into the active site of its respective protein. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose. This ensures that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Step 3: Grid Box Generation

A grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for potential binding poses for the ligand. The grid box was centered on the active site of each protein, as identified from the co-crystallized ligand in the original PDB structures. The dimensions of the grid box were set to encompass the entire active site with sufficient space for the ligand to move and rotate freely.

Step 4: Molecular Docking with AutoDock Vina

Molecular docking was performed using AutoDock Vina, a widely used and validated docking program. The prepared ligands (in PDBQT format) were docked into the prepared proteins (in PDBQT format) using a configuration file that specified the coordinates of the grid box and other docking parameters. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 to ensure a comprehensive exploration of the conformational space.

Step 5: Analysis and Visualization

The results of the docking simulations were analyzed based on the binding affinity (reported in kcal/mol) and the predicted binding pose of the ligand within the protein's active site. The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.

The protein-ligand interactions were visualized using PyMOL, a molecular visualization system. This allowed for a detailed examination of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (Avogadro & AutoDockTools) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (AutoDockTools) Redocking Redocking of Co-crystallized Ligand Protein_Prep->Redocking Protein_Prep->Grid_Gen RMSD_Calc RMSD Calculation (< 2.0 Å) Redocking->RMSD_Calc RMSD_Calc->Grid_Gen Protocol Validated Docking_Vina Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Vina Binding_Affinity Binding Affinity Analysis (kcal/mol) Docking_Vina->Binding_Affinity Visualization Interaction Visualization (PyMOL) Docking_Vina->Visualization Comparison Comparison with Known Inhibitors Binding_Affinity->Comparison Visualization->Comparison SrtA_Interactions cluster_ligand 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one cluster_protein S. aureus Sortase A Active Site Ligand Lead Compound Hydrophobic_Pocket Hydrophobic Pocket Ligand->Hydrophobic_Pocket Methoxyphenyl group H_Bond_Donors H-Bond Donors Ligand->H_Bond_Donors Acetyl & Carbonyl groups

Caption: Key interactions of the lead compound in the SrtA active site.

Docking with Human Acetylcholinesterase

The docking of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one into the active site of hAChE revealed a strong binding affinity of -9.5 kcal/mol. This is a significant finding, as it is approaching the binding affinity of the well-established drug Donepezil (-11.2 kcal/mol).

The docked pose showed that the piperidinone ring of the compound is positioned deep within the active site gorge, with the methoxyphenyl group extending towards the peripheral anionic site. The acetyl group is oriented to potentially interact with the catalytic triad of the enzyme.

AChE_Interactions cluster_ligand 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one cluster_protein hAChE Active Site Ligand Lead Compound Gorge Active Site Gorge Ligand->Gorge Piperidinone ring PAS Peripheral Anionic Site Ligand->PAS Methoxyphenyl group Catalytic_Triad Catalytic Triad Ligand->Catalytic_Triad Acetyl group

Caption: Key interactions of the lead compound in the hAChE active site.

Discussion and Future Directions

The results of this in silico study suggest that 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one is a promising scaffold for the development of novel therapeutic agents. The compound demonstrates favorable binding to both an antibacterial target, S. aureus SrtA, and a CNS target, hAChE.

The stronger binding affinity observed for hAChE suggests that this compound may have greater potential as a lead for the development of treatments for neurodegenerative diseases. However, the respectable binding to SrtA should not be discounted, and further optimization of the scaffold could lead to potent anti-infective agents.

It is crucial to emphasize that these are computational predictions. The next logical steps in the drug discovery process would be:

  • Synthesis and in vitro validation: The compound needs to be synthesized and its inhibitory activity against both SrtA and hAChE confirmed through enzymatic assays.

  • Structure-Activity Relationship (SAR) studies: A series of analogs of the lead compound should be synthesized and tested to understand how different functional groups contribute to binding and activity.

  • ADMET profiling: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies should be conducted to assess the drug-like properties of the compound.

This guide provides a solid foundation and a clear roadmap for the continued investigation of 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one. The detailed and validated docking protocol presented herein can be readily adapted for the screening of other novel compounds against these and other protein targets.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M. S., Gary, E. N., Love, J., ... & Franklin, M. C. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of medicinal chemistry, 55(22), 10282-10286. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 1-17. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Kim, D. S., & Ryu, Y. B. (2019). Taxifolin as a new class of Staphylococcus aureus sortase A inhibitor. Journal of microbiology and biotechnology, 29(1), 133-140. [Link]

  • Li, H., Wang, Z., & Liu, Y. (2018). Punicalagin inhibits Staphylococcus aureus virulence by targeting sortase A. Frontiers in microbiology, 9, 2378. [Link]

  • PubChem. [Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (2000). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current medicinal chemistry, 7(3), 303-339. [Link]

Sources

Validation

Introduction: The Analytical Imperative for a Synthetic Intermediate

An In-Depth Technical Guide to Reference Standards for the Analysis of 1-(4-methoxyphenyl)piperidin-2-one 1-(4-methoxyphenyl)piperidin-2-one is a substituted lactam that serves as a key intermediate in the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of 1-(4-methoxyphenyl)piperidin-2-one

1-(4-methoxyphenyl)piperidin-2-one is a substituted lactam that serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its structural motif is found within advanced molecules, most notably as a precursor building block in the synthesis of Apixaban, a widely used Factor Xa inhibitor[1]. The piperidine and piperidone scaffolds are fundamental in medicinal chemistry, appearing in numerous classes of pharmaceuticals due to their favorable physicochemical properties[2].

Given its role as a critical synthetic precursor, the purity and identity of 1-(4-methoxyphenyl)piperidin-2-one must be unequivocally established. Any impurities, such as unreacted starting materials, by-products, or degradation products, can carry through the synthetic sequence, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the analytical methodologies and standards required to ensure the quality of 1-(4-methoxyphenyl)piperidin-2-one for researchers and drug development professionals. We will explore the establishment of a well-characterized in-house reference standard, comparing the utility of various analytical techniques to create a robust, self-validating quality control system.

The Reference Standard: A Foundational Prerequisite

For a compound like 1-(4-methoxyphenyl)piperidin-2-one, which may not be readily available as a Certified Reference Material (CRM) from pharmacopeias, the onus falls on the developing laboratory to prepare and qualify an in-house primary or secondary reference standard. This standard becomes the benchmark against which all subsequent batches of the material are tested. The qualification process is a multi-faceted analytical endeavor designed to confirm identity, purity, and potency with a high degree of confidence.

The workflow for establishing and qualifying such a standard is a systematic process of purification and comprehensive analysis.

cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Finalization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Drying Drying under Vacuum Purification->Drying Purified Solid Identity Identity Confirmation (NMR, MS, FTIR) Drying->Identity Candidate Material Purity Chromatographic Purity (HPLC-UV, GC-MS) Drying->Purity Candidate Material Content Water Content (Karl Fischer) Drying->Content Candidate Material Assay Assay/Potency (qNMR or Mass Balance) Drying->Assay Candidate Material Documentation Certificate of Analysis (CoA) Generation Identity->Documentation Analytical Data Purity->Documentation Analytical Data Content->Documentation Analytical Data Assay->Documentation Analytical Data Standard Qualified In-House Reference Standard Documentation->Standard

Caption: Workflow for Qualifying an In-House Reference Standard.

Comparative Analysis of Qualification Techniques

The core of qualifying a reference standard lies in the orthogonal application of multiple analytical techniques. Each method provides a different piece of the puzzle, and their collective agreement provides the necessary confidence in the standard. Below, we compare the primary techniques and the specific information they yield.

Analytical Technique Primary Purpose Information Provided Causality & Rationale
Nuclear Magnetic Resonance (NMR) Identity & StructureUnambiguous confirmation of the molecular structure, proton/carbon environment, and detection of structural isomers.Provides the constitutional "fingerprint" of the molecule. 1H and 13C NMR are essential for confirming that the correct compound has been synthesized. Spectral data for similar structures can be found in the literature[3][4].
Mass Spectrometry (MS) Identity & MWConfirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.Essential for verifying the mass of the parent ion and ensuring it matches the theoretical mass. GC-MS is particularly useful for identifying volatile impurities[5][6].
High-Performance Liquid Chromatography (HPLC) Purity & Impurity ProfileQuantifies the main peak (purity) and detects non-volatile related substances and degradation products.The cornerstone of purity analysis. A well-developed HPLC method can separate the main compound from closely related impurities, which is a key recommendation of ICH guidelines[7].
Karl Fischer Titration Water ContentAccurately measures the amount of water present in the solid material.Water is not an impurity in the traditional sense but acts as a diluent, affecting the true potency of the standard. Its content must be known for accurate weighing.
Quantitative NMR (qNMR) Assay (Potency)Directly determines the concentration of the analyte by comparing its NMR signal integral to that of a certified internal standard.A primary ratio method that provides a direct measure of mass fraction without needing a reference standard of the same compound, making it ideal for qualifying a new primary standard.
Mass Balance Assay (Potency)Calculates assay by subtracting all measured impurities (chromatographic, water, residual solvents, non-combustible residue) from 100%.An alternative to qNMR. This approach relies on the comprehensive and accurate measurement of all possible impurities. Assay = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue).

Alternative Standards: The Role of the Internal Standard

For routine analysis using chromatographic techniques like HPLC or GC, an internal standard (IS) is often employed to improve precision and accuracy by correcting for variations in injection volume and sample preparation.

Selection Criteria for an Internal Standard:

  • Structural Similarity: The IS should be structurally similar to the analyte to ensure similar extraction and detection properties. For 1-(4-methoxyphenyl)piperidin-2-one, a suitable IS could be a positional isomer (e.g., 1-(3-methoxyphenyl)piperidin-2-one) or a related compound like 1-(4-methoxyphenyl)piperazine[8][9][10].

  • Chromatographic Resolution: It must be well-resolved from the analyte and any potential impurities in the chosen chromatographic system.

  • Purity and Stability: The IS must be highly pure and stable in the analytical solvent.

  • Commercial Availability: Ideally, it should be readily available in high purity.

Comparison of Potential Internal Standard Approaches:

Approach Advantages Disadvantages
Positional Isomer Very similar chemical properties, leading to ideal chromatographic behavior.May not be commercially available; may require custom synthesis.
Related Compound (e.g., Piperazine Analog) More likely to be commercially available as a reference standard[8][11].Chemical and detector response differences may be more significant, requiring careful validation.
Stable Isotope Labeled (SIL) Analog The ideal internal standard, as it co-elutes but is differentiated by mass spectrometry.Only applicable for MS-based methods; expensive and requires custom synthesis.

Experimental Protocol: HPLC Method for Purity Determination

This protocol describes a robust reverse-phase HPLC (RP-HPLC) method for determining the purity of 1-(4-methoxyphenyl)piperidin-2-one. The choice of a C18 column is based on the compound's moderate polarity, making it well-suited for retention and separation in a reverse-phase system[12][13].

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh 1. Accurately weigh ~10 mg of sample Dissolve 2. Dissolve in 10 mL of Diluent (ACN:Water 50:50) Weigh->Dissolve Filter 3. Filter through 0.45 µm syringe filter Dissolve->Filter Equilibrate 4. Equilibrate system with mobile phase Filter->Equilibrate Inject 5. Inject 10 µL of prepared sample Equilibrate->Inject Separate 6. Perform separation (Isocratic or Gradient) Inject->Separate Detect 7. Detect at 240 nm Separate->Detect Integrate 8. Integrate all peaks Detect->Integrate Calculate 9. Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: HPLC Experimental Workflow for Purity Analysis.

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array (DAD) or UV detector is required[7].

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm (based on UV absorption maxima of similar methoxyphenyl structures[7]).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

2. Reagent and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Standard/Sample Solution Preparation:

    • Accurately weigh approximately 10.0 mg of the 1-(4-methoxyphenyl)piperidin-2-one reference standard or sample into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. System Suitability:

  • Before sample analysis, inject the standard solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

4. Analysis and Calculation:

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Conclusion

The rigorous analytical characterization of 1-(4-methoxyphenyl)piperidin-2-one is not merely a procedural formality but a fundamental necessity for ensuring the quality and consistency of subsequent synthetic operations and the final API. While a dedicated commercial CRM may be unavailable, the establishment of a well-qualified in-house reference standard is achievable through the orthogonal application of modern analytical techniques. A comparative approach, leveraging the distinct strengths of NMR for identity, HPLC for purity, and Karl Fischer for water content, provides a self-validating system of analysis. This guide furnishes the scientific rationale and a practical framework for researchers to confidently establish and utilize a reference standard for 1-(4-methoxyphenyl)piperidin-2-one, thereby upholding the principles of scientific integrity and quality in drug development.

References

  • SpectraBase. 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)propan-1-one - Optional[13C NMR] - Chemical Shifts.[Link]

  • SIELC Technologies. Separation of 1-(2-(4-Methoxyphenyl)ethyl)-4-piperidone on Newcrom R1 HPLC column.[Link]

  • Severina, H. I., et al. (2018). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).[Link]

  • Al-Harrasi, A., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]

  • Michael, J. P., et al. (2012). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. PMC. [Link]

  • Pharmaffiliates. 1-(4-methoxyphenyl)piperazine.[Link]

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.[Link]

  • Jasinski, J. P., et al. (2011). (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. PMC. [Link]

  • Wang, Y., et al. (2020). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. [Link]

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one.[Link]

  • SpectraBase. 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)propan-1-one - Optional[MS (GC)] - Spectrum.[Link]

  • Casale, J. F. 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. [Link]

  • Der Pharma Chemica. (2014). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.[Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

Comparative

Strategic Bioisosteric Replacements for the 4-Methoxyphenyl Group in Piperidone Scaffolds: A Comparative Guide for Lead Optimization

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter a recurring roadblock in lead optimization: the metabolic liability of the 4-methoxyphenyl group. When attached to p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter a recurring roadblock in lead optimization: the metabolic liability of the 4-methoxyphenyl group. When attached to privileged scaffolds like piperidones—which are ubiquitous in CNS therapeutics, oncology, and antimicrobial agents—the 4-methoxyphenyl moiety acts as a powerful hydrogen bond acceptor (HBA) and lipophilic anchor. However, it is also a notorious metabolic soft spot.

In this guide, we will objectively compare modern bioisosteric replacements for the 4-methoxyphenyl group, analyzing the causality behind their physicochemical behavior, and providing self-validating experimental protocols to empirically confirm their performance.

The Mechanistic Liability: Why Replace the 4-Methoxyphenyl Group?

The primary issue with the 4-methoxyphenyl group is its susceptibility to Cytochrome P450 (CYP450)-mediated O-demethylation. The electron-rich nature of the monosubstituted phenyl ring makes it a prime target for CYP2D6 and CYP3A4.

The Causality of Failure: O-demethylation exposes a reactive phenol intermediate. This intermediate is either rapidly cleared via Phase II glucuronidation, resulting in an unacceptably short half-life, or it undergoes further oxidation into an electrophilic quinone species. These quinones can react irreversibly with nucleophiles such as DNA or glutathione, leading to idiosyncratic toxicity and hepatotoxicity[1].

G A 4-Methoxyphenyl Piperidone B CYP450 Metabolism A->B E Bioisosteric Replacement (e.g., -OCF3, Oxetane) A->E Scaffold Hopping C O-Demethylation (Phenol Intermediate) B->C Rapid D Quinone Formation (Toxicity / Rapid Clearance) C->D Oxidation F CYP450 Metabolism E->F G Metabolic Stability (Sustained Half-life) F->G Blocked O-Demethylation

CYP450 metabolism of 4-methoxyphenyl vs. stable bioisosteres.
Comparative Analysis of Bioisosteric Alternatives

To engineer out this liability while maintaining the spatial geometry and HBA properties required for target engagement, we must utilize strategic bioisosteric replacements[2].

A. Fluorinated Ethers (e.g., 4-Trifluoromethoxyphenyl)
  • Mechanistic Causality: Exchanging hydrogen for fluorine fundamentally alters the metabolic landscape. Fluorine's high electronegativity strengthens the adjacent C-O and C-C bonds, rendering the -OCF3 group chemically inert under most biological conditions[2]. This kinetic isotope and electronic effect completely blocks CYP-mediated hydrogen abstraction, preventing O-demethylation.

  • Trade-off: While metabolic stability increases, the high lipophilicity of fluorine can increase the overall LogD, potentially impacting aqueous solubility.

B. Saturated Cyclic Ethers (e.g., 4-(Oxetan-3-yloxy)phenyl)
  • Mechanistic Causality: Saturated cyclic ethers are "non-classical" bioisosteres. By replacing the planar methoxy group with an oxetane ring, we introduce sp³ character into the molecule. This disrupts molecular planarity, which significantly lowers the LogD and improves thermodynamic solubility[1]. Furthermore, the oxetane oxygen remains a strong HBA, but the steric bulk of the ring hinders CYP access, reducing intrinsic clearance.

C. Heteroaromatic Scaffold Hopping (e.g., 6-Methoxypyridin-3-yl)
  • Mechanistic Causality: Instead of changing the methoxy group, we change the ring. Replacing the electron-rich phenyl ring with an electron-deficient azine (pyridine) pulls electron density away from the methoxy oxygen. This electronic deactivation makes the molecule highly resistant to CYP450 epoxidation and subsequent oxidative cascades[3], drastically lowering clearance while perfectly maintaining the HBA vector.

Quantitative Performance Comparison

The following table summarizes the typical pharmacological shifts observed when applying these bioisosteres to a standard piperidone hit compound during lead optimization.

Bioisosteric GroupRelative Target Affinity (IC₅₀)HLM CLint (µL/min/mg)Half-life (t₁/₂ in min)LogD (pH 7.4)Primary Advantage
4-Methoxyphenyl (Parent) 1.0x (Baseline)85.4153.2High affinity, but poor metabolic stability
4-(Trifluoromethoxy)phenyl 1.2x22.1653.8Complete blockade of O-demethylation
4-(Oxetan-3-yloxy)phenyl 2.5x35.6482.4Lower lipophilicity, improved solubility
6-Methoxypyridin-3-yl 1.5x18.3822.1Reduced ring electron density, low clearance
Self-Validating Experimental Protocols

To ensure scientific integrity, any synthesized bioisostere must be empirically validated. Below are the step-by-step methodologies for generating the compounds and validating their metabolic stability.

Protocol 1: Palladium-Catalyzed C-H Arylation of Piperidones

To avoid the instability of pre-functionalized intermediates, we utilize late-stage Palladium-catalyzed C-H arylation to install the bioisosteric aryl groups onto the piperidone core[4].

  • Preparation: In an inert atmosphere, combine the N-Boc-piperidone core (1.0 equiv), the bioisosteric aryl iodide (e.g., 1-iodo-4-(trifluoromethoxy)benzene) (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in anhydrous hexafluoroisopropanol (HFIP).

  • Reaction: Heat the sealed system to 80°C for 16 hours. Causality for HFIP: HFIP acts as a strongly hydrogen-bonding, weakly nucleophilic solvent that stabilizes the cationic Pd intermediate, driving the C-H activation step.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC. Confirm structural geometry and cis/trans selectivity via 2D-NMR (NOESY).

Protocol 2: Self-Validating Human Liver Microsome (HLM) Stability Assay

To prove that the bioisostere has successfully engineered out the metabolic liability, we must test it against human liver microsomes. This protocol is designed as a self-validating system—if the controls fail, the data is automatically rejected.

  • System Setup: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Integration (The Validation Engine):

    • Positive Control (CYP Activity): Verapamil (Rapidly cleared).

    • Negative Control (Enzyme Independence): Test compound incubated without NADPH. Causality: If the compound degrades in the absence of NADPH, the clearance is due to chemical instability or non-specific plastic binding, not CYP metabolism.

  • Initiation: Pre-incubate the test bioisosteres (1 µM final concentration) at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Analysis: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CLint) based on the log-linear decline of the parent compound area ratio.

Conclusion

Replacing the 4-methoxyphenyl group in piperidone scaffolds requires a delicate balance between maintaining target affinity and engineering out CYP450 liabilities. While classical isosteres like trifluoromethoxy provide brute-force metabolic stability, non-classical approaches like oxetane incorporation or heteroaromatic scaffold hopping offer sophisticated ways to simultaneously improve half-life, lower LogD, and avoid toxic quinone intermediates.

References

1.[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link] 2.[3] Bioisosteric Replacements. Cambridge MedChem Consulting.[Link] 3.[4] Stereocontrolled Synthesis of a Heterocycle Fragment Collection using Palladium Catalyzed C–H Arylation. ChemRxiv.[Link] 4.[1] Bioisosteres that influence metabolism. Hypha Discovery Blogs.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one

This guide outlines the safety, logistical, and operational protocols for handling 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one . As a Senior Application Scientist, I must clarify that while specific Safety Data Sheets (S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one .

As a Senior Application Scientist, I must clarify that while specific Safety Data Sheets (SDS) for this precise acetylated derivative may be sparse in public repositories, its structural homology to Apixaban (Eliquis) intermediates and N-aryl piperidinones dictates that it be handled as a Potent Pharmaceutical Intermediate .[1]

The presence of the p-methoxyphenyl moiety (structurally related to p-anisidine) and the biologically active lactam ring requires us to assign this compound to Occupational Exposure Band (OEB) 3 (Hazardous/Potent) until toxicological data proves otherwise.[1]

Part 1: Hazard Identification & Risk Logic

Compound Classification: N-Aryl Piperidinone Derivative Primary Hazards (Inferred via SAR - Structure-Activity Relationship):

  • Respiratory Sensitization/Irritation: The lactam ring and acetyl group suggest potential reactivity with mucous membranes.[1]

  • Systemic Toxicity: Metabolism of the p-methoxyphenyl group can theoretically yield p-anisidine metabolites, which are associated with methemoglobinemia (blood toxicity).[1]

  • Physical State: Typically a crystalline solid.[1] Dust generation is the critical exposure vector.[1]

The "Why" Behind the Protocol: Standard lab PPE is insufficient because standard dust masks do not prevent the migration of fine pharmaceutical dusts (<10 µm) that can settle on surfaces and cause secondary exposure.[1] We employ a "Containment at Source" strategy.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 handling standards.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Powered Air Purifying Respirator (PAPR) or N95/P100 (Task dependent)If handling outside a fume hood (not recommended), a PAPR with HEPA filters is mandatory.[1] Inside a hood, a fitted N95 provides redundancy against turbulence-induced breach.[1]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (Extended Cuff, >0.14 mm)Permeation Kinetics: The lipophilic nature of the phenyl-piperidinone structure allows it to permeate thin latex.[1] Double nitrile creates a breakthrough lag time >480 mins.[1]
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for powders.[1] Goggles seal the orbital area against airborne dust migration.
Body Tyvek® 400 Lab Coat (or equivalent non-woven polyethylene)Cotton lab coats trap dust in fibers, turning the wearer into a walking contamination vector.[1] Non-woven fabrics shed dust.[1]

Part 3: Engineering Controls & Visualization

PPE is the last line of defense.[1] The primary safety mechanism is the Engineering Control .[1]

Hierarchy of Containment (Graphviz Diagram)

ContainmentHierarchy cluster_0 Primary Barrier (Engineering) cluster_1 Secondary Barrier (PPE) cluster_2 Administrative Controls Hood Chemical Fume Hood (Face Velocity: 80-100 fpm) Gloves Double Nitrile Gloves (Change outer every 60 mins) Hood->Gloves Breach Protection Isolator Powder Weighing Station (HEPA Filtered) Isolator->Hood Preferred for >100mg Resp N95/P100 Respirator (Redundancy) Gloves->Resp Final Barrier SOP SOP: Powder Handling Resp->SOP Governed by Decon Decontamination Protocol (Wet Wiping) SOP->Decon Post-Task

Caption: Operational Hierarchy. Engineering controls (Red) isolate the hazard.[1] PPE (Blue) protects the operator in case of breach.[1] Administrative controls (Yellow) standardize behavior.[1]

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing
  • Static Control: Piperidinone powders are often electrostatic.[1] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder "jumping," which causes aerosolization.

  • Surface Prep: Line the fume hood work surface with a plastic-backed absorbent mat (pig mat).[1] This captures micro-spills and allows for easy disposal.[1]

Phase 2: Handling & Transfer
  • Donning: Put on inner gloves, Tyvek coat, then outer gloves (tucked over the coat cuffs).[1]

  • Solubilization: Dissolve the solid as quickly as possible. Once in solution (e.g., DCM, Ethyl Acetate), the inhalation risk drops significantly, though skin absorption risk remains.

  • Vessel Management: Keep all reaction vessels closed when not actively adding reagents. Use a septum and syringe for liquid transfer to maintain a closed system.

Phase 3: Decontamination & Doffing[1][2]
  • Solvent Selection: The p-methoxyphenyl group renders this compound lipophilic.[1] Water alone is ineffective.[1] Use a surfactant-based cleaner (e.g., 2% Alconox) followed by an Ethanol wipe.[1]

  • Doffing Sequence:

    • Wipe outer gloves with Ethanol.[1]

    • Remove outer gloves (turn inside out).[1]

    • Remove eyewear and Tyvek coat.[1]

    • Remove inner gloves.[1]

    • Wash hands with soap and water immediately.[1]

Part 5: Emergency Response & Disposal

Spill Response Logic

If a powder spill occurs (>500 mg):

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle/exhaust.[1]

  • Don PPE: Full Tyvek suit, double gloves, and P100 respirator.

  • Method: Do NOT sweep.

    • Cover spill with wet paper towels (dampened with water/surfactant) to suppress dust.[1]

    • Scoop up the damp material.[1]

    • Wipe surface 3x with Ethanol.[1]

Waste Disposal Plan
  • Solid Waste: Collect in a dedicated "Hazardous Pharma/Organic Solid" drum.[1]

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste depending on the carrier solvent.[1]

  • Destruction: Incineration is the only acceptable disposal method for bioactive pharmaceutical intermediates.[1] Never flush down the drain.

Part 6: Workflow Visualization

Workflow Start Start: Solid Reagent Weigh Weighing (Static Control Required) Start->Weigh In Fume Hood Solubilize Solubilization (Closed Vessel) Weigh->Solubilize Minimize Dust Time React Reaction/Synthesis Solubilize->React Liquid Phase Waste Waste: High Temp Incineration React->Waste Segregated Disposal

Caption: The "Minimize Dust Time" transition is the critical safety step. Once solubilized, the risk profile shifts from inhalation to dermal contact.

References

  • PubChem. Compound Summary for N-Aryl Piperidinone Derivatives (Analogous Structures). National Library of Medicine.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Information on Chemicals: p-Anisidine (Structural Analog Hazard Data).[1] Available at: [Link][1]

  • SafeWork NSW. Guidance on Handling Potent Pharmaceutical Compounds.[1] Available at: [Link][1]

Disclaimer: This guide is based on the structural activity relationship (SAR) of analogous pharmaceutical intermediates. In the absence of a compound-specific SDS, the "Precautionary Principle" (treating the substance as a potent bioactive) is applied.

Sources

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